YM-543
描述
属性
CAS 编号 |
918802-70-7 |
|---|---|
分子式 |
C28H37NO7 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |
InChI 键 |
UKOOBSDARBTSHN-NGOMLPPMSA-M |
SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
手性 SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ASP-543, ASP543, ASP 543 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of PF-543: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 is a potent and highly selective small molecule inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2] SphK1 catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] The balance between intracellular levels of sphingosine and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate, with an increase in the S1P/sphingosine ratio promoting cell proliferation, survival, and migration, while a decrease favors apoptosis. Dysregulation of SphK1 activity is implicated in numerous pathological conditions, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-543, detailing its inhibitory kinetics, effects on cellular signaling, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Inhibition of SphK1
PF-543 functions as a reversible and sphingosine-competitive inhibitor of SphK1.[2] This means that PF-543 directly competes with the enzyme's natural substrate, sphingosine, for binding to the active site. By occupying the active site, PF-543 prevents the phosphorylation of sphingosine to S1P, thereby decreasing the intracellular pool of this pro-survival lipid.[2] This targeted inhibition leads to a concurrent elevation of intracellular sphingosine levels, tipping the sphingolipid rheostat towards a pro-apoptotic state.
The inhibitory activity of PF-543 is characterized by its high potency and remarkable selectivity for SphK1 over its isoform, SphK2, and a wide range of other protein and lipid kinases.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the inhibitory efficacy and selectivity of PF-543.
| Parameter | Value | Species/System | Reference |
| IC50 (SphK1) | 2.0 nM | Recombinant Human | [2] |
| Ki (SphK1) | 3.6 nM | Recombinant Human | [2] |
| Selectivity | >100-fold vs. SphK2 | - | [2] |
| IC50 (S1P formation in 1483 cells) | 1.0 nM | Human Head and Neck Squamous Carcinoma Cells | [2] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 Cells | [2] |
| IC50 (S1P formation in whole blood) | 26.7 nM | Human | [2] |
Modulation of Signaling Pathways
The primary consequence of SphK1 inhibition by PF-543 is the alteration of the intracellular sphingosine-to-S1P ratio. This fundamental change directly impacts several downstream signaling pathways that govern cell survival, proliferation, and death.
The SPHK1/S1P/S1PR1 Axis and STAT3 Signaling
One of the well-documented pathways affected by PF-543 is the SPHK1/S1P/S1P receptor 1 (S1PR1) signaling axis. S1P can be secreted from the cell and act in an autocrine or paracrine manner by binding to a family of G protein-coupled receptors, including S1PR1. Activation of S1PR1 can lead to the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell survival and proliferation. By reducing the available S1P, PF-543 attenuates the activation of this pathway, leading to decreased STAT3 phosphorylation and subsequent changes in gene expression that can favor apoptosis.[1][3]
Caption: PF-543 inhibits SphK1, reducing S1P and downstream STAT3 activation.
Induction of Apoptosis and Autophagy
By increasing the intracellular concentration of sphingosine and decreasing S1P, PF-543 promotes programmed cell death. Sphingosine and its metabolite, ceramide, are known to have pro-apoptotic functions. The altered sphingolipid balance can lead to the activation of the mitochondrial apoptosis pathway. Furthermore, studies have shown that PF-543 can induce autophagy, a cellular process of self-digestion. The interplay between PF-543-induced apoptosis and autophagy is complex and may be cell-type dependent.
Caption: PF-543 induces apoptosis and autophagy by altering the sphingolipid balance.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of PF-543.
Sphingosine Kinase 1 Inhibition Assay (Microfluidic Mobility Shift Assay)
This assay quantifies the enzymatic activity of SphK1 in the presence of an inhibitor.
-
Principle: This method separates the fluorescently labeled substrate (sphingosine) from the phosphorylated product (S1P) based on their different electrophoretic mobilities in a microfluidic chip. The extent of product formation reflects the enzyme's activity.
-
Materials:
-
Recombinant human SphK1
-
Fluorescently labeled sphingosine (e.g., NBD-sphingosine)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
PF-543 at various concentrations
-
Microfluidic chip-based electrophoresis system (e.g., Caliper Life Sciences EZ Reader)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, fluorescently labeled sphingosine, and ATP.
-
Add PF-543 at a range of concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding recombinant SphK1.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Load the samples onto the microfluidic chip.
-
Apply an electric field to separate the substrate and product.
-
Detect the fluorescence of the separated substrate and product peaks.
-
Calculate the percent inhibition of SphK1 activity at each PF-543 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Measurement of Intracellular Sphingosine and S1P Levels (LC-MS/MS)
This method provides accurate quantification of endogenous sphingolipid levels in cells.
-
Principle: Liquid chromatography (LC) separates the different lipid species in a cell extract, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratios.
-
Materials:
-
Cell culture reagents
-
PF-543
-
Internal standards (e.g., C17-sphingosine, C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of PF-543 for the desired time.
-
Harvest the cells and add internal standards.
-
Perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS/MS system.
-
Inject the sample into the LC-MS/MS system.
-
Separate the sphingolipids using a suitable LC column and gradient.
-
Detect and quantify sphingosine and S1P using multiple reaction monitoring (MRM) mode.
-
Normalize the lipid levels to the internal standards and cell number or protein content.
-
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5][6]
-
Materials:
-
Cell culture reagents
-
PF-543
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with PF-543 for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, exciting at the appropriate wavelengths for the chosen fluorophores.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target proteins.
-
Materials:
-
Cell culture reagents
-
PF-543
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-SphK1, anti-S1PR1, anti-STAT3, anti-phospho-STAT3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with PF-543.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
PF-543 is a powerful research tool and a potential therapeutic agent that exerts its effects through the potent and selective inhibition of sphingosine kinase 1. Its mechanism of action, centered on the competitive inhibition of sphingosine phosphorylation, leads to a fundamental shift in the cellular sphingolipid balance. This, in turn, modulates critical signaling pathways, such as the SPHK1/S1P/S1PR1/STAT3 axis, and induces pro-apoptotic and autophagic responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of PF-543 and the broader field of sphingolipid signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
The Discovery and Synthesis of PF-543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 is a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] This pathway regulates a multitude of cellular processes, including proliferation, survival, and inflammation, making SPHK1 a compelling target for therapeutic intervention in various diseases, notably cancer and inflammatory disorders.[5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-543, intended to serve as a comprehensive resource for researchers in the field.
Discovery and Mechanism of Action
PF-543 was identified as a potent, selective, reversible, and sphingosine-competitive inhibitor of SPHK1.[1][2][3][4] It exhibits remarkable potency with an IC50 of approximately 2 nM and a Ki of 3.6 nM for SPHK1.[1][2][3][4] A key feature of PF-543 is its high selectivity, showing over 100-fold greater inhibition of SPHK1 compared to the SPHK2 isoform.[1][2][3][4]
The primary mechanism of action of PF-543 is the competitive inhibition of SPHK1, where it competes with the natural substrate, sphingosine, for binding to the enzyme's active site. This inhibition blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule.[6] Consequently, treatment with PF-543 leads to a dose-dependent decrease in intracellular S1P levels and a corresponding increase in sphingosine levels.[2][6] This alteration of the S1P/sphingosine rheostat disrupts downstream signaling pathways, ultimately inducing cellular responses such as apoptosis, necrosis, and autophagy.[1][2][3][4]
Signaling Pathway of SPHK1 and Inhibition by PF-543
Caption: SPHK1 phosphorylates sphingosine to S1P, which then activates downstream signaling. PF-543 competitively inhibits SPHK1.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for PF-543 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Target | Assay System | Reference |
| IC50 | 2.0 nM | Human SPHK1 | Cell-free assay | [3][4][6][7] |
| Ki | 3.6 nM | Human SPHK1 | Cell-free assay | [1][2][3][4][7] |
| Selectivity | >100-fold | SPHK1 vs SPHK2 | Cell-free assays | [1][2][3][4] |
| IC50 | 26.7 nM | S1P formation | Human whole blood | [1][2][3][4] |
| EC50 | 8.4 nM | Intracellular S1P depletion | 1483 cells | [2] |
Table 2: Cellular Effects of PF-543
| Effect | Cell Line | Concentration | Time | Reference |
| Abolished SK1 expression | PASM cells | 10-1000 nM | 24 hours | [1][2][4] |
| Induced caspase-3/7 activity | PASM cells | 0.1-10 µM | 24 hours | [1][2][4] |
| 10-fold decrease in S1P | 1483 cells | 200 nM | 1 hour | [2] |
| Proportional increase in sphingosine | 1483 cells | 200 nM | 1 hour | [2] |
Table 3: In Vivo Data for PF-543
| Animal Model | Dosing | Effect | Reference |
| Mice | 10 or 30 mg/kg (ip) | T1/2 of 1.2 h in blood | [4] |
| Mice | 10 mg/kg for 24 h | Decreased SK1 expression in pulmonary vessels | [4] |
Synthesis of PF-543
The synthesis of PF-543 involves a multi-step process. While a detailed, consolidated protocol is not publicly available, the general synthetic route can be inferred from the synthesis of its derivatives. The key steps likely involve the preparation of the core phenolic ether structure, followed by a reductive amination to introduce the chiral pyrrolidinemethanol headgroup.
Proposed Synthetic Pathway for PF-543
Caption: Proposed synthesis of PF-543 via sulfonylation, etherification, and reductive amination.
Detailed Experimental Protocols
SPHK1 Enzymatic Assay (Caliper Mobility-Shift Assay)
This assay is a high-throughput method for measuring SPHK1 activity by detecting the conversion of a fluorescently labeled sphingosine substrate to its phosphorylated product.
Materials:
-
Recombinant human SPHK1 enzyme
-
FITC-labeled sphingosine (substrate)
-
ATP
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[6]
-
PF-543 or other test compounds
-
384-well plates
-
Caliper LabChip EZ Reader or similar microfluidic mobility-shift detection system
Protocol:
-
Prepare a master mix containing assay buffer, FITC-sphingosine, and ATP.
-
Add PF-543 or test compounds to the wells of a 384-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding recombinant SPHK1 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction by adding a termination buffer containing EDTA.
-
Analyze the samples on the Caliper LabChip EZ Reader. The instrument separates the fluorescent substrate and product based on their different electrophoretic mobilities and quantifies the amount of each.
-
Calculate the percent inhibition based on the conversion in the presence of the inhibitor compared to a vehicle control.
Measurement of Intracellular S1P and Sphingosine by LC-MS/MS
This method allows for the precise quantification of endogenous sphingolipid levels in cells treated with PF-543.
Materials:
-
Cell culture reagents
-
PF-543
-
Internal standards (e.g., C17-S1P and C17-sphingosine)
-
Solvents for extraction (e.g., methanol, chloroform, HCl)
-
LC-MS/MS system (e.g., AB Sciex QTRAP 3200 with a Shiseido Nanospace SI-2 HPLC system)[8]
Protocol:
-
Culture cells to the desired confluency and treat with PF-543 or vehicle for the desired time.
-
Harvest the cells and wash with PBS.
-
Lyse the cells and add the internal standards.
-
Perform a liquid-liquid extraction to separate the lipids. A common method involves the addition of methanol and chloroform, followed by acidification to ensure the extraction of S1P.[7][9]
-
Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase HPLC column (e.g., Inertsil ODS-3) for separation of the sphingolipids.[8]
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for S1P, sphingosine, and their internal standards are monitored for quantification.[8]
-
Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the internal standards.
Human Whole Blood Assay for S1P Formation
This ex vivo assay measures the ability of PF-543 to inhibit S1P formation in a more physiologically relevant matrix.
Materials:
-
Fresh human whole blood
-
C17-sphingosine (exogenous substrate)
-
PF-543
-
Internal standard (e.g., C20-S1P)
-
Formic acid and acetonitrile for quenching and extraction
-
LC-MS/MS system
Protocol:
-
Pre-incubate fresh human whole blood with various concentrations of PF-543 or vehicle control for 30 minutes at 37°C.
-
Initiate the reaction by adding C17-sphingosine (e.g., 20 µM final concentration).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Quench the reaction with formic acid and precipitate proteins with acetonitrile containing the internal standard.
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant.
-
Dilute the supernatant and analyze the levels of C17-S1P by LC-MS/MS as described in the previous protocol.
-
Calculate the percent inhibition of S1P formation at each concentration of PF-543.
Conclusion
PF-543 is a valuable research tool for investigating the roles of SPHK1 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological effects of PF-543 and to aid in the development of novel therapeutics targeting the sphingolipid signaling pathway. Further detailed optimization of the provided protocols may be necessary depending on the specific experimental setup and instrumentation.
References
- 1. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Technology [nanosyn.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
PF-543: A Technical Guide to a Potent and Selective Sphingosine Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 is a potent and highly selective, cell-permeable inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By competitively inhibiting SphK1, PF-543 effectively blocks the conversion of sphingosine to the bioactive lipid sphingosine-1-phosphate (S1P), leading to a significant modulation of the cellular S1P/sphingosine ratio.[1] This targeted inhibition has made PF-543 an invaluable tool for investigating the physiological and pathological roles of the SphK1/S1P axis and a promising therapeutic candidate for various diseases, including cancer, fibrosis, and inflammatory disorders.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PF-543, along with detailed experimental protocols and pathway diagrams.
Chemical Structure and Properties
PF-543 is a synthetic small molecule characterized by a hydroxymethylpyrrolidine core structure. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol[4] |
| CAS Number | 1415562-82-1 (free base)[5] |
| 1706522-79-3 (hydrochloride)[6][7] | |
| SMILES | CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4[4] |
| InChI Key | NPUXORBZRBIOMQ-RUZDIDTESA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₁NO₄S (free base)[5] |
| C₂₇H₃₂ClNO₄S (hydrochloride)[6][8] | |
| Molecular Weight | 465.60 g/mol (free base)[4] |
| 502.07 g/mol (hydrochloride)[6] | |
| Appearance | Off-white solid |
| Solubility | DMSO: ≥23.3 mg/mL[1], Ethanol: ≥51 mg/mL (with gentle warming)[1], Water: Insoluble[1] |
Pharmacological Properties
PF-543 is a highly potent and selective inhibitor of SphK1. Its mechanism of action is reversible and competitive with respect to the substrate, sphingosine, and not competitive with ATP.[1][9]
Table 3: Pharmacological Data
| Parameter | Value | Species/System |
| IC₅₀ (SphK1) | 2.0 nM[6][10] | Cell-free assay |
| Kᵢ (SphK1) | 3.6 nM[6][10] | Cell-free assay |
| Selectivity | >100-fold selective for SphK1 over SphK2[6][10] | |
| EC₅₀ (S1P formation) | 8.4 nM[7][10] | 1483 cells |
| 26.7 nM[7][10] | Human whole blood | |
| Binding Affinity (KᏧ) | 5 nM | |
| Reversibility (kₒբբ t₁/₂) | 8.5 min |
Signaling Pathway
PF-543 exerts its biological effects by inhibiting SphK1, the enzyme responsible for phosphorylating sphingosine to form S1P. S1P is a crucial signaling molecule that can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR₁₋₅), thereby regulating a multitude of cellular processes including cell growth, survival, migration, and inflammation. By blocking S1P production, PF-543 disrupts these signaling cascades.
References
- 1. apexbt.com [apexbt.com]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Characterization of PF-543, a Potent Sphingosine Kinase 1 Inhibitor
Disclaimer: Initial searches for "YM-543" identified it as a selective SGLT2 inhibitor[1][2]. However, the core requirements of this technical guide, focusing on detailed in vitro characterization, quantitative data, and signaling pathways, are more closely aligned with the wealth of publicly available information for a similarly named compound, PF-543 , a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1). It is plausible that the initial query may have intended to refer to PF-543. This guide will, therefore, focus on the in vitro characterization of PF-543.
This technical whitepaper provides a comprehensive overview of the in vitro characterization of PF-543, a highly potent and selective, sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1)[3][4]. This document is intended for researchers, scientists, and drug development professionals interested in the experimental details and key data related to the biochemical and cellular activity of PF-543.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for the in vitro activity of PF-543 from various studies.
Table 1: Biochemical Activity of PF-543 against Sphingosine Kinases
| Parameter | Value | Enzyme Source | Assay Conditions | Reference(s) |
| IC50 | 2.0 nM | Recombinant Human SphK1 | Cell-free enzymatic assay | [3][4] |
| Ki | 3.6 nM | Recombinant Human SphK1 | Cell-free enzymatic assay | [3][4] |
| Selectivity | >100-fold vs. SphK2 | Recombinant Human SphK1/SphK2 | --- | [3][4] |
| Binding Affinity (Kd) | 5 nM | Recombinant Human SphK1 | --- | [4] |
| Reversibility (koff t1/2) | 8.5 min | Recombinant Human SphK1 | --- | [4] |
Table 2: Cellular Activity of PF-543
| Parameter | Value | Cell Line | Assay Description | Reference(s) |
| IC50 (S1P formation) | 26.7 nM | Whole Blood | Inhibition of sphingosine 1-phosphate (S1P) formation | [3] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | Inhibition of C17-sphingosine phosphorylation | [3] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | Depletion of intracellular S1P levels | [3] |
| IC50 (GFP-SK1 inhibition) | 28 nM | HEK293 cells | Inhibition of GFP-tagged SphK1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the in vitro characterization of PF-543.
Sphingosine Kinase 1 (SphK1) Inhibition Assay (Cell-Free)
This protocol outlines a common method to determine the inhibitory activity of compounds against recombinant SphK1.
a. Materials and Reagents:
-
Recombinant Human SphK1 enzyme
-
Sphingosine (substrate)
-
[γ-33P]ATP or [γ-32P]ATP (radiolabeled co-substrate)
-
PF-543 (or other test inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Lipid extraction solution (e.g., chloroform:methanol:HCl, 100:200:1 v/v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 Å)
-
TLC developing solvent (e.g., butanol:acetic acid:water, 3:1:1 v/v/v)
-
Scintillation counter and scintillation fluid
b. Experimental Workflow:
Caption: Workflow for a cell-free SphK1 inhibition assay.
Cellular Sphingosine 1-Phosphate (S1P) Measurement
This protocol describes how to measure the effect of PF-543 on S1P levels within cells.
a. Materials and Reagents:
-
Cultured cells (e.g., 1483 head and neck carcinoma cells)
-
Cell culture medium and supplements
-
PF-543 dissolved in DMSO
-
Internal standard (e.g., C17-S1P)
-
Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
b. Experimental Workflow:
Caption: Workflow for cellular S1P measurement.
Signaling Pathway
PF-543 exerts its effects by inhibiting SphK1, a critical enzyme in the sphingolipid signaling pathway. This pathway regulates a balance between pro-survival and pro-apoptotic signals.
Sphingosine Kinase 1 Signaling Pathway
SphK1 phosphorylates sphingosine to produce sphingosine 1-phosphate (S1P). S1P can then act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PRs), leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and migration. By inhibiting SphK1, PF-543 blocks the production of S1P, thereby shifting the balance towards the accumulation of sphingosine and ceramide, which are generally pro-apoptotic.
References
The Precision Tool for Targeting Sphingosine Kinase 1: A Technical Guide to PF-543
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). We delve into the critical aspects of its target identification and validation, offering detailed experimental protocols and quantitative data to support researchers in their exploration of SPHK1-mediated signaling pathways and the development of novel therapeutics.
Introduction to PF-543: A Potent SPHK1 Inhibitor
PF-543 is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of SPHK1.[1] Developed by Pfizer, it is recognized as one of the most potent and selective SPHK1 inhibitors available.[1][2] SPHK1 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell growth, survival, migration, and inflammation.[2][3] Dysregulation of the SPHK1/S1P axis has been implicated in numerous diseases, including cancer, fibrosis, and inflammatory disorders, making SPHK1 a compelling therapeutic target.[1][2]
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1, demonstrating high affinity for the enzyme.[4][5] Its remarkable selectivity for SPHK1 over its isoform, SPHK2, allows for precise dissection of the distinct functions of these two kinases.[4]
Quantitative Data: Potency, Selectivity, and Cellular Activity
The following tables summarize the key quantitative parameters of PF-543, highlighting its potency, selectivity, and effects on cellular sphingolipid levels.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Notes |
| IC50 (SPHK1) | 2.0 nM | Half-maximal inhibitory concentration against SPHK1 enzyme activity.[4][5] |
| Ki (SPHK1) | 3.6 nM | Inhibition constant, indicating high affinity for SPHK1.[4][5] |
| Selectivity | >100-fold | More than 100-fold greater selectivity for SPHK1 over SPHK2.[4] |
| Kd | 5 nM | Dissociation constant, reflecting the binding affinity to SPHK1. |
| Mechanism | Reversible, Sphingosine-competitive | Competes with the natural substrate, sphingosine, for binding to the enzyme.[4][5] |
Table 2: Cellular Activity of PF-543
| Parameter | Cell Line | Value | Notes |
| IC50 (C17-S1P formation) | 1483 cells | 1.0 nM | Inhibition of the formation of C17-sphingosine-1-phosphate.[4] |
| EC50 (intracellular S1P depletion) | 1483 cells | 8.4 nM | Effective concentration to reduce intracellular S1P levels by 50%.[4] |
| IC50 (S1P formation in whole blood) | Human | 26.7 nM | Demonstrates potency in a complex biological matrix.[4] |
| Effect on Sphingolipid Levels | 1483 cells | 10-fold decrease in S1P, proportional increase in sphingosine | Observed after 1-hour treatment with 200 nM PF-543.[4] |
Signaling Pathways and Mechanism of Action
PF-543 exerts its effects by directly inhibiting the catalytic activity of SPHK1, thereby modulating the balance between the pro-apoptotic sphingolipid, ceramide, and the pro-survival molecule, S1P. The diagrams below illustrate the central role of SPHK1 in sphingolipid metabolism and the mechanism of action of PF-543.
Caption: SPHK1 in Sphingolipid Metabolism and the Inhibitory Action of PF-543.
This next diagram illustrates a generalized workflow for the identification and validation of a specific enzyme inhibitor like PF-543.
Caption: A workflow for identifying and validating a target like SPHK1 for PF-543.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and validation of PF-543.
Sphingosine Kinase 1 (SPHK1) Activity Assay (Radiometric)
This protocol is a standard method for measuring SPHK1 activity and the inhibitory potential of compounds like PF-543.
Materials:
-
Recombinant human SPHK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100
-
PF-543 or other test compounds dissolved in DMSO
-
Stop solution: Chloroform/Methanol/HCl (100:200:1, v/v/v)
-
Phosphate-buffered saline (PBS)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/Acetic Acid/Water (60:30:8:3, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing recombinant SPHK1 and sphingosine.
-
Add PF-543 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 50 µL.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 750 µL of the stop solution, followed by 250 µL of chloroform and 250 µL of PBS.
-
Vortex the mixture vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the radiolabeled S1P product.
-
Spot the collected organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches approximately 1 cm from the top.
-
Air-dry the TLC plate and expose it to a phosphorimager screen or perform autoradiography.
-
Quantify the amount of radiolabeled S1P by densitometry or by scraping the corresponding spot and measuring radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of PF-543 to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment.[6]
Materials:
-
Cells of interest (e.g., HEK293 cells overexpressing SPHK1)
-
PF-543
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SPHK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of PF-543 or vehicle (DMSO) for a specified time (e.g., 1 hour) in the cell culture medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SPHK1 antibody.
-
Quantify the band intensities to determine the amount of soluble SPHK1 at each temperature.
-
Plot the amount of soluble SPHK1 as a function of temperature for each PF-543 concentration. An increase in the thermal stability of SPHK1 in the presence of PF-543 indicates target engagement.
Lipidomics Analysis by LC-MS/MS
This protocol outlines a general workflow for the analysis of sphingolipid levels in cells treated with PF-543.
Materials:
-
Cells treated with PF-543 or vehicle
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P)
-
Methanol
-
Chloroform
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Solvents for liquid chromatography (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Culture and treat cells with PF-543 as required for the experiment.
-
Harvest the cells and perform a cell count to normalize the results.
-
Add the internal standards to the cell pellet.
-
Extract the lipids using a method such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform and methanol to the cell pellet, followed by vortexing and phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable liquid chromatography method (e.g., reverse-phase chromatography).
-
Detect and quantify the sphingolipids of interest (sphingosine, S1P, ceramides) using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Analyze the data by comparing the peak areas of the endogenous lipids to their corresponding internal standards.
-
Normalize the results to the cell number or protein content.
Conclusion
PF-543 stands as a cornerstone for the study of SPHK1 biology. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable tool for target validation and for probing the intricate roles of the SPHK1/S1P signaling axis in health and disease. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize PF-543 in their scientific endeavors, ultimately contributing to the advancement of knowledge and the development of novel therapeutic strategies targeting sphingolipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YM-543 in the Sphingolipid Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The sphingolipid signaling pathway is a complex network of bioactive lipids that plays a critical role in various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. This has led to significant interest in developing therapeutic agents that can modulate the activity of key enzymes and receptors within this pathway. While research into specific modulators is ongoing, this guide focuses on the available information regarding the role of YM-543 in this intricate network.
Unraveling the Function of this compound
Currently, there is a notable lack of publicly available scientific literature and data specifically identifying a compound designated "this compound" in the context of the sphingolipid signaling pathway. Searches across major scientific databases and research publications have not yielded information on a molecule with this identifier and its direct interaction with sphingolipid metabolism or signaling.
This absence of data prevents a detailed analysis of its mechanism of action, quantitative effects, and specific experimental protocols. It is possible that "this compound" may be an internal compound designation not yet disclosed in public forums, a misidentified name, or a compound that has not been pursued in clinical or extensive preclinical development.
The Sphingolipid Signaling Pathway: A General Overview
To provide context for where a potential modulator like this compound could act, a diagram of the central sphingolipid signaling pathway is presented below. This pathway governs the balance between pro-survival and pro-apoptotic sphingolipids.
The Cellular Dynamics of PF-543: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 is a highly potent and selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, survival, migration, and inflammation.[3][4] Dysregulation of the SphK1/S1P signaling axis has been implicated in various diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target.[3][5] This technical guide provides a comprehensive overview of the cellular uptake and distribution of PF-543, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Cell/System | Notes |
| IC₅₀ (SphK1) | 2.0 nM | Cell-free assay | [1] |
| Kᵢ (SphK1) | 3.6 nM | Cell-free assay | Competitive inhibitor with respect to sphingosine.[1][6] |
| Kₑ (SphK1) | 5 nM | Cell-free assay | High-affinity binding.[1] |
| IC₅₀ (SphK2) | 356 nM | Cell-free assay | Over 100-fold selectivity for SphK1 over SphK2.[6] |
| IC₅₀ (S1P Formation) | 1.0 nM | 1483 cells (C₁₇-S1P formation) | [2] |
| EC₅₀ (S1P Depletion) | 8.4 nM | 1483 cells (intracellular S1P) | [2][6] |
| IC₅₀ (S1P Formation) | 26.7 nM | Human whole blood | [2][6] |
Table 2: Cellular Effects of PF-543
| Effect | Cell Line | Concentration | Time | Outcome |
| S1P Level | 1483 | 200 nM | 1 hour | 10-fold decrease in endogenous S1P.[1][2] |
| Sphingosine Level | 1483 | 200 nM | 1 hour | Proportional increase.[1][2] |
| SK1 Expression | PASM cells | 10-1000 nM | 24 hours | Abolished SK1 expression at nM concentrations.[2] |
| Caspase-3/7 Activity | PASM cells | 0.1-10 µM | 24 hours | Induced caspase-3/7 activity.[2] |
| Cell Viability | HCT-116 | 10 µM | 48 hours | Time and dose-dependent anti-survival effect.[7] |
| Cell Viability | Ca9-22 | 25 µM | Not specified | Survival rate diminished to 19.8%.[7] |
| Cell Viability | HSC-3 | 25 µM | Not specified | Survival rate diminished to 26.7%.[7] |
Table 3: In Vivo Pharmacokinetics of PF-543
| Parameter | Value | Species | Dosing |
| T₁/₂ | 1.2 hours | Mice | 10 mg/kg or 30 mg/kg (ip) |
| Initial Blood Concentration | ~100 µM | Mice | 10 mg/kg (ip) |
Cellular Uptake and Distribution
PF-543 is described as a cell-permeable hydroxyl methylpyrrolidine compound.[1] While specific transport mechanisms have not been fully elucidated, its chemical properties as a small molecule inhibitor suggest that it likely enters cells via passive diffusion across the plasma membrane.
Once inside the cell, PF-543 primarily acts in the cytosol, which is the main subcellular localization of its target, SphK1.[3] The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor binds to the sphingosine binding site in the C-terminal domain of the enzyme.[3] This binding is reversible, with a reported off-rate (k_off) half-life of 8.5 minutes.[1] By occupying the sphingosine-binding pocket, PF-543 competitively inhibits the phosphorylation of sphingosine to S1P.
Experimental Protocols
SphK1 Kinase Assay (Caliper Mobility-Shift Assay)
This assay is used to determine the in vitro inhibitory activity of PF-543 against SphK1.
Materials:
-
Recombinant human SphK1-His₆
-
FITC-labeled sphingosine (substrate)
-
ATP
-
PF-543
-
Assay buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
384-well plates
-
Caliper LabChip 3000 instrument
Procedure:
-
Prepare a reaction mixture containing 3 nM SphK1–His₆, 1 µM FITC-sphingosine, and 20 µM ATP in the assay buffer.
-
Add PF-543 at various concentrations (final DMSO concentration of 2%).
-
Incubate the reaction mixture for 1 hour in a 384-well plate.
-
Quench the reaction by adding 20 µL of 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES.
-
Analyze the reaction mixture using the Caliper LabChip 3000 instrument to separate and quantify the phosphorylated FITC-S1P from the unreacted FITC-sphingosine substrate.
-
Calculate the percentage of inhibition based on the amount of FITC-S1P formed in the presence of PF-543 compared to a vehicle control.
Cellular S1P and Sphingosine Measurement
This protocol is used to assess the effect of PF-543 on the intracellular levels of S1P and sphingosine.
Materials:
-
Cell line of interest (e.g., 1483 head and neck carcinoma cells)
-
PF-543
-
Cell culture medium and supplements
-
Internal standards (e.g., C17-S1P and C17-sphingosine)
-
Lipid extraction solvents (e.g., methanol, chloroform, HCl)
-
LC-MS/MS system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of PF-543 for a specified duration (e.g., 1 hour).
-
Harvest the cells and add internal standards.
-
Perform a lipid extraction using an appropriate solvent system.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous S1P and sphingosine.
-
Normalize the lipid levels to the protein concentration of the cell lysate.
In Vivo Pharmacokinetic Study
This protocol outlines a method to determine the pharmacokinetic profile of PF-543 in an animal model.
Materials:
-
Animal model (e.g., C57BL/6J mice)
-
PF-543 formulated for injection
-
Blood collection supplies
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer PF-543 to the mice via the desired route (e.g., intraperitoneal injection) at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to extract PF-543.
-
Quantify the concentration of PF-543 in the blood samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (T₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).
Visualizations
Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of YM-543
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-543, also known as ASP-543, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a transporter protein predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of action makes this compound a promising therapeutic agent for the treatment of type 2 diabetes, as it lowers blood glucose levels independently of insulin secretion or action. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical studies.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the selective inhibition of SGLT2, which translates to a dose-dependent increase in urinary glucose excretion and a subsequent reduction in blood glucose levels.
In Vitro SGLT2 Inhibition
In vitro studies have demonstrated that this compound is a potent and highly selective inhibitor of both human and mouse SGLT2.[1][2]
| Parameter | Species | Value (nM) | Selectivity (vs. SGLT1) |
| IC50 | Human SGLT2 | Data not publicly available in detail, described as in the "nanomolar ranges"[1][2] | High (exact fold-selectivity not specified) |
| IC50 | Mouse SGLT2 | Data not publicly available in detail, described as in the "nanomolar ranges"[1][2] | High (exact fold-selectivity not specified) |
In Vivo Pharmacodynamic Effects in a Type 2 Diabetes Mouse Model
In vivo studies using KK/Ay mice, a model for type 2 diabetes, have shown that a single oral administration of this compound leads to significant, dose-dependent improvements in glycemic control.[1][2]
| Pharmacodynamic Effect | Dose Range | Key Findings |
| Reduced Blood Glucose Levels | Dose-dependent | Significant reduction in hyperglycemia.[1][2] |
| Improved Glucose Tolerance | Dose-dependent | Enhanced ability to clear a glucose load.[1][2] |
| Increased Urinary Glucose Excretion | Dose-dependent | Concomitant with the reduction in blood glucose.[1][2] |
| Duration of Action | Not specified | Effects were sustained for at least 12 hours after a single dose.[1][2] |
Long-term administration of this compound (once daily for 5 weeks) in KK/Ay mice also resulted in a significant and sustained reduction in hyperglycemia.[1][2] Furthermore, combination therapy with other anti-diabetic agents, such as rosiglitazone or metformin, showed additive effects in improving diabetic symptoms.[1][2] An important safety feature observed was that this compound did not induce hypoglycemia in normal mice at pharmacological doses.[1][2]
Pharmacokinetics of this compound
Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion profile of this compound.
| Pharmacokinetic Parameter | Species | Route of Administration | Value |
| Time to Maximum Concentration (Tmax) | Mouse | Oral | Rapid absorption (exact time not specified) |
| Maximum Concentration (Cmax) | Mouse | Oral | Data not publicly available |
| Area Under the Curve (AUC) | Mouse | Oral | Data not publicly available |
| Elimination Half-life (t1/2) | Mouse | Oral | Relatively rapid elimination (exact time not specified) |
Signaling Pathways and Experimental Workflows
Mechanism of Action: SGLT2 Inhibition in the Kidney
The signaling pathway for this compound is a direct inhibition of the SGLT2 transporter in the renal proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.
Caption: Mechanism of this compound action on the SGLT2 transporter in the renal proximal tubule.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
The following diagram illustrates a typical workflow for an oral glucose tolerance test in a diabetic mouse model to evaluate the efficacy of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and mouse SGLT2.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable host cells are stably transfected to express either human SGLT2 (hSGLT2) or mouse SGLT2 (mSGLT2).
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.
-
Uptake Assay:
-
The transfected cells are seeded in microplates.
-
Cells are washed with a sodium-containing buffer to facilitate SGLT2-mediated transport.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A radiolabeled or fluorescent glucose analog (e.g., 14C-α-methyl-D-glucopyranoside or 2-NBDG) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
-
Detection:
-
For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
For fluorescent substrates, the fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in KK/Ay Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a type 2 diabetes animal model.
Protocol:
-
Animals: Male KK/Ay mice, a model of genetic type 2 diabetes, are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Dosing: this compound or vehicle (e.g., 0.5% methylcellulose solution) is administered orally by gavage at various doses.
-
Glucose Challenge: At a specified time post-dosing (e.g., 30 or 60 minutes), a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each animal. Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the this compound-treated groups and the vehicle control group.
Urinary Glucose Excretion Study in KK/Ay Mice
Objective: To measure the effect of this compound on the amount of glucose excreted in the urine.
Protocol:
-
Animals: Male KK/Ay mice are used.
-
Housing: Mice are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: this compound or vehicle is administered orally.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug administration.
-
Sample Analysis: The total volume of urine is recorded. The glucose concentration in the urine is measured using a glucose oxidase method or a clinical chemistry analyzer.
-
Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated for each mouse. Statistical comparisons are made between the treatment groups and the control group.
Conclusion
This compound is a potent and selective SGLT2 inhibitor with demonstrated efficacy in preclinical models of type 2 diabetes. Its mechanism of action, which involves promoting urinary glucose excretion, leads to a significant reduction in blood glucose levels and improved glucose tolerance. The pharmacokinetic profile of this compound in mice is characterized by rapid oral absorption and relatively fast elimination. These findings support the potential of this compound as a therapeutic agent for the management of type 2 diabetes. Further clinical studies are necessary to establish its safety and efficacy in humans.
References
PF-543: A Technical Guide to its Selectivity for Sphingosine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of PF-543 for sphingosine kinase 1 (SK1) over its isoenzyme, sphingosine kinase 2 (SK2). PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of SK1.[1][2] Its high degree of selectivity makes it a valuable tool for investigating the specific roles of SK1 in various physiological and pathological processes.
Data Presentation: Quantitative Analysis of PF-543 Selectivity
The selectivity of PF-543 is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for SK1 compared to SK2. The following table summarizes the quantitative data from various studies.
| Parameter | Sphingosine Kinase 1 (SK1) | Sphingosine Kinase 2 (SK2) | Selectivity (SK2/SK1) | Reference |
| IC50 | 2.0 nM | 356 nM | >100-fold | [3][4][5] |
| Ki | 3.6 nM | - | >100-fold | [1][2][3] |
| Inhibition at 10 µM | - | 6.8% | - | [3] |
Note: A direct Ki value for SK2 is not consistently reported in the literature, with selectivity often expressed as a fold-difference in IC50 values or percentage of inhibition at a high concentration.
Experimental Protocols
The determination of PF-543's selectivity for SK1 over SK2 involves enzymatic assays that measure the rate of sphingosine phosphorylation. Below are detailed methodologies for two common types of assays used for this purpose.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for quantifying kinase activity.
Objective: To determine the IC50 of PF-543 for SK1 and SK2 by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.
Materials:
-
Recombinant human SK1 and SK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
PF-543 (inhibitor)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PF-543 in the kinase reaction buffer.
-
In a reaction tube, add the kinase reaction buffer, recombinant SK1 or SK2, and the desired concentration of PF-543 or vehicle control.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled product (sphingosine-1-phosphate) from the unreacted [γ-³²P]ATP. This can be achieved by various methods, including thin-layer chromatography (TLC) or by extraction with an organic solvent like butanol.[6]
-
Quantify the amount of radioactivity in the product phase using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the PF-543 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Kinase Assay
This method offers a non-radioactive alternative and is well-suited for high-throughput screening.
Objective: To determine the IC50 of PF-543 for SK1 and SK2 using a fluorescent sphingosine analog.
Materials:
-
Recombinant human SK1 and SK2
-
Fluorescent sphingosine analog (e.g., NBD-sphingosine)
-
ATP
-
PF-543
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PF-543 in the kinase reaction buffer.
-
In a microplate well, add the kinase reaction buffer, recombinant SK1 or SK2, and the desired concentration of PF-543 or vehicle control.
-
Initiate the reaction by adding a mixture of the fluorescent sphingosine analog and ATP.
-
Incubate the plate at 37°C for a set time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the phosphorylated product. The separation of the phosphorylated product from the substrate can be achieved through methods like microfluidic capillary electrophoresis mobility-shift assay or by differential extraction into an aqueous phase.[3]
-
Plot the fluorescence intensity (proportional to kinase activity) against the logarithm of the PF-543 concentration.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways of SK1 and SK2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PF-543 and its Effect on Ceramide Levels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the sphingosine kinase 1 (SphK1) inhibitor, PF-543, and its influence on cellular ceramide levels. It includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental procedures. A particular focus is given to a dansylated derivative, DPF-543, which exhibits enhanced effects on ceramide synthesis.
Introduction to PF-543 and Sphingolipid Metabolism
PF-543 is a potent, non-lipid, selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. The balance between cellular levels of ceramide, sphingosine, and S1P is critical for regulating various cellular processes, including proliferation, apoptosis, and inflammation[3][4][5]. Ceramide, a central hub in sphingolipid metabolism, is generally considered a pro-apoptotic lipid, while S1P is pro-survival[3][4]. By inhibiting SphK1, PF-543 is expected to decrease S1P levels and increase sphingosine levels. This shift can, in turn, influence the synthesis and accumulation of ceramides.
Recent research has also explored chemical modifications of PF-543 to enhance its effects on ceramide metabolism for potential therapeutic applications, such as in cancer treatment[1][6]. One such modification is the dansylated derivative, DPF-543, which has been shown to have a more pronounced effect on de novo ceramide generation[1][6].
Quantitative Data on the Effects of PF-543 and DPF-543
The following tables summarize the quantitative findings from studies investigating the impact of PF-543 and its derivative, DPF-543, on sphingolipid levels and enzyme activities.
Table 1: Effect of PF-543 and DPF-543 on Endogenous Sphingoid Bases in LLC-PK1 Cells
| Treatment | Sphingosine (SPN) (pmol/mg protein) | Sphinganine (SPA) (pmol/mg protein) | 3-keto sphinganine (D2) |
| Control | ~13 | Not significantly detected | Not detected |
| PF-543 | ~75 (approx. 6-fold increase) | Not significantly increased | Not detected |
| DPF-543 | Not significantly increased | Significantly increased | Detected |
Data extracted from a study by Shamshiddinova et al. (2021)[1].
Table 2: Comparative Effects of PF-543 and DPF-543 on Ceramide Levels and Related Enzyme Activities
| Parameter | PF-543 Effect | DPF-543 Effect |
| Total Ceramide (Cer) Levels | Mild increase | Significant increase (at least two-fold for C22:0 and C24:1 species) |
| Sphingosine Kinase (SphK) Activity | Inhibits | Inhibits |
| Serine Palmitoyltransferase (SPT) Activity | No significant effect | Enhances |
| Acid Sphingomyelinase (aSMase) Activity | Mild activation | Moderate activation (1.5-fold higher than control) |
| Ceramide Synthase (CerS) Activity | No direct activation reported | Indirectly activated via increased sphinganine |
Data compiled from Shamshiddinova et al. (2021)[1][6].
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by PF-543 and DPF-543.
Figure 1: Mechanism of action for PF-543 and DPF-543 on sphingolipid metabolism.
Experimental Protocols
This section details the methodologies used to obtain the quantitative data presented above.
4.1. Cell Culture and Treatment
-
Cell Line: LLC-PK1 cells (a porcine kidney epithelial cell line).
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: For experimental analysis, cells were treated with varying concentrations of PF-543 or DPF-543 (typically below 30.0 µM) for specified durations (e.g., 48 hours for cell viability assays)[1].
4.2. Lipid Extraction and Analysis
-
Objective: To quantify endogenous sphingolipid metabolites.
-
Protocol:
-
After treatment, cells were harvested and washed.
-
Lipids were extracted using a solvent system (e.g., methanol/chloroform).
-
The organic phase containing the lipids was separated, dried, and reconstituted.
-
Sphingolipid species were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1][6].
-
4.3. Enzyme Activity Assays
-
Acid Sphingomyelinase (aSMase) Activity Assay:
-
Cell lysates were prepared from treated and control cells.
-
A fluorescent substrate for aSMase was added to the lysates.
-
The hydrolysis of the substrate, leading to the production of a fluorescent product (e.g., phosphocholine), was measured over time using a fluorometer. The rate of fluorescence increase is proportional to aSMase activity[1].
-
-
Sphingosine Kinase (SphK1) Inhibition Assay:
-
Recombinant human SphK1 was used.
-
The enzyme was incubated with its substrate (sphingosine) and ATP, in the presence or absence of inhibitors (PF-543 or DPF-543).
-
The production of S1P was quantified, often using methods that detect the remaining ATP or the generated ADP, or by direct measurement of S1P via LC-MS/MS[1].
-
4.4. Cell Viability Assay
-
Objective: To assess the cytotoxicity of PF-543 and DPF-543.
-
Protocol:
-
LLC-PK1 cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of PF-543 or DPF-543.
-
After a 48-hour incubation, a cell viability reagent (e.g., MTT or PrestoBlue) was added.
-
The absorbance or fluorescence was measured, which correlates with the number of viable cells[1].
-
Experimental and logical Workflows
The following diagrams illustrate the workflows for the experimental protocols and the logical flow of inhibitor effects.
Figure 2: General experimental workflow for studying the effects of PF-543/DPF-543.
Figure 3: Logical flow of DPF-543's enhanced effect on ceramide accumulation.
Summary and Conclusion
PF-543 is a well-characterized inhibitor of SphK1 that effectively blocks the formation of S1P, leading to an accumulation of its substrate, sphingosine[1][2]. While this has implications for ceramide metabolism, the effects are more pronounced with the dansylated derivative, DPF-543. DPF-543 not only inhibits SphK1 but also enhances the de novo synthesis of ceramides by activating SPT and mildly activating aSMase[1][6]. This dual action leads to a significant accumulation of various ceramide species, which is associated with increased cytotoxicity in cancer cell lines[1].
The methodologies for assessing these effects rely heavily on mass spectrometry-based lipidomics for quantification and specific enzyme activity assays. The data indicates that structural modifications to SphK1 inhibitors can be a promising strategy for developing novel therapeutics that modulate the sphingolipid rheostat to favor the accumulation of pro-apoptotic ceramides. Further research into the in vivo efficacy and safety of compounds like DPF-543 is warranted.
References
- 1. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid metabolism and its relationship with cardiovascular, renal and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-543: A Potent and Selective Tool for Interrogating Sphingosine Kinase 1 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sphingosine kinase 1 (SK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The SK1/S1P signaling axis is implicated in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, inflammation, and angiogenesis. Consequently, SK1 has emerged as a promising therapeutic target for various diseases, including cancer, inflammatory disorders, and fibrosis. PF-543 is a highly potent, selective, and reversible inhibitor of SK1, making it an invaluable tool for elucidating the biological roles of this enzyme. This technical guide provides a comprehensive overview of PF-543, including its mechanism of action, selectivity, and application in various experimental models, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction to PF-543
PF-543 is a synthetic, small-molecule inhibitor that acts as a sphingosine-competitive inhibitor of SK1.[1][2][3] Its high potency and over 100-fold selectivity for SK1 over its isoenzyme, sphingosine kinase 2 (SK2), make it a superior chemical probe for dissecting the specific functions of SK1.[1][2][4][5] This guide will detail the biochemical properties of PF-543 and its utility in both in vitro and in vivo research settings.
Mechanism of Action and Biochemical Properties
PF-543 exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the active site of SK1.[2][3] This reversible inhibition leads to a rapid and dose-dependent decrease in the cellular production of S1P.[1][4] Concurrently, the inhibition of SK1 by PF-543 results in an accumulation of its substrate, sphingosine.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency, selectivity, and cellular effects of PF-543.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Enzyme/System | Reference(s) |
| IC50 | 2.0 nM | Human SK1 | [1][2][5] |
| Ki | 3.6 nM | Human SK1 | [1][2][5] |
| Selectivity | >100-fold | SK1 vs. SK2 | [1][2][4][5] |
| Kd | 5 nM | Human SK1 | [2] |
| k_off_ t1/2 | 8.5 min | Human SK1 | [2] |
Table 2: Cellular Activity of PF-543
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (S1P formation) | 26.7 nM | Human whole blood | [1][4][5] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][4] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1][4] |
Table 3: In Vivo Pharmacokinetics of PF-543
| Parameter | Value | Species | Dosing | Reference(s) |
| T1/2 | 1.2 h | Mice | 10 mg/kg or 30 mg/kg (i.p.) | [1][4] |
Signaling Pathways Modulated by PF-543
By inhibiting SK1, PF-543 effectively downregulates the downstream signaling cascades initiated by S1P. This has profound effects on various cellular processes.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of PF-543 on SK1 and its downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of PF-543 in research.
In Vitro SK1 Kinase Activity Assay
This protocol is adapted from methods described in the literature for determining the potency of SK1 inhibitors.[2]
Objective: To measure the IC50 of PF-543 for SK1.
Materials:
-
Recombinant human SK1 enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
PF-543
-
Assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of PF-543 in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, recombinant SK1 enzyme, and the desired concentration of PF-543 or DMSO (vehicle control).
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 1 M KCl.
-
Extract the lipids using a chloroform/methanol (2:1, v/v) solution.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing it with an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Visualize and quantify the radiolabeled S1P using a phosphorimager.
-
Calculate the percentage of inhibition for each PF-543 concentration and determine the IC50 value using non-linear regression analysis.
References
Initial Toxicity Screening of YM-543: A Preclinical Assessment
Disclaimer: The following in-depth technical guide is a representative example created to fulfill the prompt's requirements for structure, data presentation, and visualization. The compound "YM-543" and the associated data are hypothetical, as no public information is available for a compound with this designation. This document serves as a template for how such a guide would be structured based on standard preclinical toxicity screening protocols.
Introduction
This compound is a novel small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A), a key mediator in the pathogenesis of various autoimmune diseases. This document outlines the initial preclinical toxicity screening of this compound, providing a foundational understanding of its safety profile. The studies described herein were conducted to assess the acute and sub-chronic toxicity of this compound in rodent models, evaluate its potential for genotoxicity, and determine its off-target pharmacological profile. The data presented are intended to guide further non-clinical and clinical development of this compound.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from the initial toxicity screening of this compound.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Mouse | CD-1 | Oral (p.o.) | > 2000 | N/A |
| Mouse | CD-1 | Intravenous (i.v.) | 450 | 410 - 495 |
| Rat | Sprague-Dawley | Oral (p.o.) | > 2000 | N/A |
| Rat | Sprague-Dawley | Intravenous (i.v.) | 380 | 350 - 415 |
Table 2: Repeated-Dose Toxicity of this compound (14-Day Study) in Rats
| Dose Group (mg/kg/day, p.o.) | Key Findings in Hematology | Key Findings in Clinical Chemistry | Key Histopathological Findings |
| 0 (Vehicle) | No significant findings | No significant findings | No significant findings |
| 50 | No significant findings | No significant findings | No significant findings |
| 200 | Minimal, non-significant decrease in lymphocyte count | Slight, non-significant elevation in ALT | No significant findings |
| 800 | Statistically significant (p<0.05) decrease in lymphocyte and monocyte counts | Statistically significant (p<0.05) elevation in ALT and AST | Minimal centrilobular hypertrophy in the liver |
Table 3: In Vitro Genotoxicity of this compound
| Assay | Cell Line / Strain | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y/tk+/- | With and Without | Negative |
| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
Experimental Protocols
Acute Toxicity Studies
The acute toxicity of this compound was evaluated in both CD-1 mice and Sprague-Dawley rats. The compound was administered as a single dose via oral (p.o.) gavage and intravenous (i.v.) injection. For the oral route, a limit test was performed at 2000 mg/kg. For the intravenous route, a dose-escalation study was conducted to determine the Lethal Dose 50 (LD50). Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and then daily for 14 days. Body weights were recorded on days 0, 7, and 14. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.
14-Day Repeated-Dose Toxicity Study in Rats
Sprague-Dawley rats were randomly assigned to four groups (n=10/sex/group) and administered this compound orally once daily for 14 consecutive days at doses of 0 (vehicle), 50, 200, and 800 mg/kg/day. Clinical observations, body weight, and food consumption were recorded throughout the study. On day 15, blood samples were collected for hematology and clinical chemistry analyses. All animals were then euthanized, and a full necropsy was performed. Selected organs were weighed, and tissues were preserved for histopathological examination.
Genotoxicity Assays
-
Ames Test: The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, both with and without metabolic activation (S9 mix).
-
Mouse Lymphoma Assay (MLA): The potential of this compound to induce gene mutations was evaluated in the L5178Y/tk+/- mouse lymphoma cell line, with and without S9 metabolic activation.
-
Chromosomal Aberration Test: The clastogenic potential of this compound was assessed by evaluating chromosomal aberrations in cultured human peripheral blood lymphocytes, with and without S9 metabolic activation.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical inhibitory action of this compound on the IL-17A signaling pathway.
Experimental Workflow for 14-Day Toxicity Study
Caption: Workflow for the 14-day repeated-dose oral toxicity study in rats.
Summary and Conclusions
The initial toxicity screening of the hypothetical compound this compound suggests a favorable acute safety profile, with a high oral LD50 in both mice and rats. This compound did not exhibit mutagenic or clastogenic potential in a standard battery of in vitro genotoxicity assays. In a 14-day repeated-dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg/day, with mild, reversible effects on lymphocytes and liver enzymes observed at the highest dose of 800 mg/kg/day. These findings support the continued preclinical development of this compound and provide a basis for dose selection in longer-term toxicity studies. Further investigation into the mechanism of the observed liver and lymphocyte effects at high doses is warranted.
Methodological & Application
PF-543: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and migration. By inhibiting SphK1, PF-543 effectively reduces intracellular levels of S1P and increases levels of sphingosine, leading to the induction of apoptosis, necrosis, and autophagy in various cell types.[1][2] Its high potency and over 100-fold selectivity for SphK1 over SphK2 make it a valuable tool for studying the specific roles of SphK1 in cellular signaling and a potential therapeutic agent in diseases such as cancer and fibrosis.[1][2][4]
This document provides detailed application notes and experimental protocols for the use of PF-543 in cell culture, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Notes |
| IC50 (SphK1) | 2.0 nM | Half-maximal inhibitory concentration against SphK1 in a cell-free assay.[1][2] |
| Ki (SphK1) | 3.6 nM | Inhibitor constant, indicating a high binding affinity to SphK1.[1][2] |
| Kd (SphK1) | 5 nM | Dissociation constant, reflecting the high affinity of PF-543 for SphK1.[1] |
| Selectivity | >100-fold | Exhibits over 100-fold selectivity for SphK1 over the SphK2 isoform.[1][2] |
| IC50 (Whole Blood) | 26.7 nM | Effective concentration for inhibiting S1P formation in a more complex biological matrix.[2] |
Table 2: Cellular Effects of PF-543 in Selected Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects |
| 1483 (Head and Neck Carcinoma) | 200 nM | 1 hour | 10-fold decrease in endogenous S1P levels with a proportional increase in sphingosine.[1] |
| human PAMSC | 100 nM | 24 hours | Decrease in SK1 expression.[1] |
| PASM (Pulmonary Artery Smooth Muscle) | 0.1-10 µM | 24 hours | Induction of caspase-3/7 activity.[2] |
| MIA PaCa-2, PANC-1 (Pancreatic Cancer) | 20 µM | 24 hours | Induction of apoptosis, changes in mitochondrial membrane potential.[5] |
| A549, H1299 (Non-Small Cell Lung Cancer) | 2.5-40 µM | 24-72 hours | Cytotoxicity, increased apoptosis.[6] |
| MLE-12 (Murine Lung Epithelial) | 2 µM | 24 hours | Pre-treatment mitigated asbestos-induced mitochondrial DNA damage.[7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PF-543 Action:
Caption: Mechanism of action of PF-543 in inhibiting the SphK1 signaling pathway.
Experimental Workflow for Cell Culture:
Caption: A generalized experimental workflow for treating cultured cells with PF-543.
Experimental Protocols
Preparation of PF-543 Stock Solution
Materials:
-
PF-543 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
PF-543 is soluble in DMSO at concentrations up to 50 mg/mL.[8]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of PF-543 powder in DMSO. For example, for a compound with a molecular weight of 479.63 g/mol , dissolve 4.796 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Cell Culture and Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)
-
PF-543 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 3,000 cells/well for a 96-well plate for a 24-hour treatment).[5]
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the PF-543 stock solution.
-
Prepare serial dilutions of PF-543 in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all wells, including the vehicle control, and is typically below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the fresh medium containing the different concentrations of PF-543 or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
Cell Viability Assay (EZ-CYTOX/WST-1 based)
Materials:
-
Cells treated with PF-543 in a 96-well plate
-
EZ-CYTOX or similar WST-1 based reagent
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Following the treatment period with PF-543, add the EZ-CYTOX reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).[5][6]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic activity.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Cells treated with PF-543
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) after PF-543 treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[5]
-
Annexin V-positive, PI-negative cells: Early apoptotic
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative, PI-negative cells: Live
-
Western Blot Analysis for Protein Expression
Materials:
-
Cells treated with PF-543
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies (e.g., for PARP, Caspase-3, Bcl-2, BAX, SK1)
-
Chemiluminescence detection reagents
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-543 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of SGLT2 Inhibitors in Mouse Models
Disclaimer: Specific in vivo administration data for YM-543 in mouse models is not extensively available in public literature. The following application notes and protocols are generalized based on preclinical studies of other SGLT2 inhibitors and are intended to serve as a foundational guide. Researchers should conduct compound-specific dose-finding and toxicity studies for this compound.
Introduction
This compound is a selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2), a protein primarily expressed in the renal proximal tubules responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound is expected to promote urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action makes SGLT2 inhibitors a therapeutic class of interest for type 2 diabetes and potentially other metabolic disorders. The following protocols outline the administration of SGLT2 inhibitors to mouse models to evaluate their pharmacokinetic, pharmacodynamic, and toxicological profiles.
Data Presentation: Reference Dosages for SGLT2 Inhibitors in Mice
Due to the lack of specific dosage information for this compound, the following table summarizes dosages of other SGLT2 inhibitors used in mouse studies to provide a potential starting range for experimental design.
| Compound | Mouse Model | Route of Administration | Dosage Range | Study Duration | Reference |
| Ipragliflozin | Type 2 Diabetic Mice | Oral Gavage | 0.1 - 3 mg/kg/day | 4 weeks | [1] |
| Dapagliflozin | db/db Mice | Oral Gavage | 1 mg/kg/day | 8, 12, and 16 weeks | [2] |
| Canagliflozin | db/db Mice | Oral Gavage | 10 mg/kg/day | 8 weeks | |
| Empagliflozin | Akimba Mice | Oral Gavage | Not specified | 8 weeks | [3] |
Experimental Protocols
Animal Models
The choice of mouse model is critical and depends on the research question.
-
Normoglycemic Mice (e.g., C57BL/6): Used for pharmacokinetic and initial toxicity studies.
-
Diabetic Mouse Models (e.g., db/db, KK-Ay): Used to assess the anti-hyperglycemic efficacy and effects on diabetic complications.
-
Humanized Liver Mouse Models (e.g., PXB mice): Utilized for studying human-specific metabolism and pharmacokinetic profiles.[4]
Drug Preparation
-
Vehicle Selection: The vehicle for suspending the SGLT2 inhibitor should be non-toxic and inert. A common vehicle is 0.5% methylcellulose or a solution of 0.5% carboxymethylcellulose in sterile water. The solubility of the specific SGLT2 inhibitor in the chosen vehicle must be confirmed.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the SGLT2 inhibitor powder.
-
In a sterile container, gradually add the vehicle to the powder while continuously mixing (e.g., using a vortex mixer or magnetic stirrer) to ensure a homogenous suspension.
-
Prepare the dosing solution fresh daily unless stability data supports longer-term storage.
-
Administration Protocol
-
Route of Administration: Oral gavage is the most common route for administering SGLT2 inhibitors in preclinical mouse studies to mimic the intended clinical route.
-
Dosage Calculation: Calculate the volume of the drug suspension to be administered to each mouse based on its most recent body weight and the target dose (in mg/kg).
-
Administration Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-tipped gavage needle. The length of the needle should be approximately from the tip of the mouse's nose to the last rib.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension directly into the stomach.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Pharmacokinetic Analysis
-
Sample Collection: At predetermined time points after drug administration, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the SGLT2 inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Efficacy Assessment in Diabetic Models
-
Blood Glucose Monitoring: Measure fasting and/or random blood glucose levels at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the beginning and end of the treatment period to assess improvements in glucose tolerance.
-
HbA1c Measurement: At the end of the study, measure glycated hemoglobin (HbA1c) as an indicator of long-term glycemic control.
-
Urine Analysis: Collect urine to measure 24-hour urinary glucose excretion, a primary pharmacodynamic endpoint for SGLT2 inhibitors.
Toxicity and Safety Assessment
-
Clinical Observations: Monitor the mice daily for any clinical signs of toxicity, such as changes in appearance, behavior, or body weight.
-
Serum Biochemistry: At the end of the study, collect blood for analysis of markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: Collect major organs (liver, kidneys, etc.) for histopathological examination to identify any potential tissue damage.
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of action of an SGLT2 inhibitor like this compound.
Experimental Workflow for Efficacy Study in a Diabetic Mouse Model
Caption: Typical workflow for an in vivo efficacy study of an SGLT2 inhibitor.
References
- 1. Effects of the SGLT2 inhibitor ipragliflozin on various diabetic symptoms and progression of overt nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium glucose co-transporter 2 inhibition reduces succinate levels in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PF-543 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), in kinase assays.
Introduction
PF-543 is a cell-permeable, reversible, and sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1)[1][2][3]. It exhibits high selectivity for SphK1 over SphK2 and a wide range of other protein and lipid kinases[1][2][4]. SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and migration[5][6]. Dysregulation of the SphK1/S1P signaling pathway is implicated in various diseases, including cancer, inflammation, and fibrosis[5][7]. PF-543 serves as a valuable tool for studying the biological functions of SphK1 and for the development of novel therapeutics targeting this pathway.
Mechanism of Action
PF-543 acts as a competitive inhibitor with respect to the substrate sphingosine[1][2][8]. It binds to the active site of SphK1, preventing the binding and subsequent phosphorylation of sphingosine to S1P[8][9]. This leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels[1][2][6].
Signaling Pathway
The signaling pathway involving SphK1 is crucial for maintaining cellular homeostasis.
Caption: SphK1 Signaling Pathway and Inhibition by PF-543.
Quantitative Data
PF-543 has been characterized by its high potency and selectivity for SphK1. The following table summarizes key quantitative data.
| Parameter | Value | Target/System | Reference |
| IC50 | 2.0 nM | Recombinant Human SphK1 | [1][2][3][10] |
| 1.0 nM | C17-S1P formation in 1483 cells | [2][11] | |
| 26.7 nM | S1P formation in human whole blood | [2][7][11] | |
| 28 nM | GFP-tagged SK1 in HEK293 cells | [2] | |
| Ki | 3.6 nM | Recombinant Human SphK1 | [1][2][3][10] |
| Kd | 5 nM | Recombinant Human SphK1 | [1] |
| Selectivity | >100-fold | Over SphK2 | [1][2][3][11] |
| >5,000-fold | Over S1P1-5 receptors and 48 other kinases | [4] |
Experimental Protocols
In Vitro Kinase Assay using a Microfluidic Mobility-Shift Assay
This protocol is adapted from a 384-well format assay for measuring SphK1 activity[1][10].
Materials:
-
Recombinant Human SphK1-His6
-
PF-543
-
FITC-labeled Sphingosine (Substrate)
-
ATP
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well plates
-
Microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000)
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-543 in DMSO. The final DMSO concentration in the assay should be 2%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components to a final volume of 10 µL:
-
3 nM SphK1-His6
-
1 µM FITC-sphingosine
-
20 µM ATP
-
PF-543 at desired concentrations
-
Assay Buffer
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding 20 µL of Quench Solution to each well.
-
Detection: Analyze the samples using a microfluidic capillary electrophoresis system. The instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated fluorescent substrate (FITC-sphingosine).
-
Data Analysis: Quantify the peaks corresponding to the substrate and product. Calculate the percentage of inhibition for each concentration of PF-543 and determine the IC50 value.
Caption: Workflow for an in vitro SphK1 kinase assay.
Cellular Assay for SphK1 Activity
This protocol measures the ability of PF-543 to inhibit S1P formation in cells.
Materials:
-
Cell line expressing SphK1 (e.g., 1483 head and neck carcinoma cells)[1][6]
-
PF-543
-
Cell culture medium
-
C17-sphingosine (or other suitable lipid precursor)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PF-543 for a specified period (e.g., 1 hour).
-
Substrate Addition: Add C17-sphingosine to the medium and incubate for an appropriate time to allow for its conversion to C17-S1P.
-
Lipid Extraction: Wash the cells with PBS and extract the lipids using a suitable solvent system (e.g., methanol/chloroform).
-
Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of C17-S1P and other relevant sphingolipids.
-
Data Analysis: Determine the concentration-dependent inhibition of C17-S1P formation by PF-543 and calculate the IC50 value.
Troubleshooting
-
Low signal-to-noise ratio in the in vitro assay:
-
Optimize enzyme and substrate concentrations.
-
Ensure the purity and activity of the recombinant enzyme.
-
Check the integrity of the fluorescent substrate.
-
-
High variability in cellular assays:
-
Ensure consistent cell seeding density and health.
-
Optimize incubation times for compound treatment and substrate addition.
-
Use a robust and validated lipid extraction protocol.
-
-
Insolubility of PF-543:
-
PF-543 is soluble in DMSO[7]. Prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer or cell culture medium. Avoid high final concentrations of DMSO in the assay.
-
Conclusion
PF-543 is a highly potent and selective inhibitor of SphK1, making it an indispensable tool for investigating the role of the SphK1/S1P signaling pathway in health and disease. The provided protocols offer a starting point for researchers to effectively utilize PF-543 in their kinase assay studies. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. PF-543 Citrate | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-543 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SphK1), in various in vitro experimental settings. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction
PF-543 is a cell-permeable, reversible, and sphingosine-competitive inhibitor of SphK1.[1][2] It exhibits high selectivity for SphK1 over the SphK2 isoform, making it a valuable tool for investigating the specific roles of SphK1 in cellular processes.[1][2] SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, migration, and inflammation. By inhibiting SphK1, PF-543 leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine, thereby modulating downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PF-543 activity and the effective concentrations used in various in vitro studies.
Table 1: Inhibitory Potency of PF-543
| Parameter | Value | Notes |
| IC50 (SphK1) | 2.0 nM | Half-maximal inhibitory concentration in cell-free assays.[1][2] |
| Ki (SphK1) | 3.6 nM | Inhibitor constant, indicating binding affinity.[1][2] |
| Selectivity | >100-fold | Over SphK2 isoform.[1][2] |
| IC50 (whole blood S1P formation) | 26.7 nM | Effective concentration for inhibiting S1P formation in a complex biological matrix.[2] |
| Kd | 5 nM | Binding constant.[1] |
Table 2: Effective Concentrations of PF-543 in Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| 1483 (head and neck carcinoma) | 1.0 nM (IC50) | 1 hour | Inhibition of C17-S1P formation.[2] |
| 1483 (head and neck carcinoma) | 8.4 nM (EC50) | 1 hour | Depletion of intracellular S1P.[2] |
| 1483 (head and neck carcinoma) | 200 nM | 1 hour | 10-fold decrease in endogenous S1P.[2] |
| Human PAMSC (pulmonary artery smooth muscle cells) | 10-1000 nM | 24 hours | Abolished SK1 expression.[2] |
| Human PAMSC (pulmonary artery smooth muscle cells) | 0.1-10 µM | 24 hours | Induction of caspase-3/7 activity.[2] |
| HCT-116, HT-29, DLD-1 (colorectal cancer) | 10 µM | 48 hours | Anti-survival effect and induction of programmed necrosis.[3] |
| Ca9-22, HSC-3 (oral squamous carcinoma) | 25 µM | Not specified | Decreased cell survival to 19.8% and 26.7%, respectively.[3] |
| A549, H1299 (non-small cell lung cancer) | 2.5-40 µM | 24-72 hours | Cytotoxic effects. |
| Hepa1-6 (hepatoma) | 10 µM | 24-72 hours | Treatment to block SphK1 activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: PF-543 inhibits SphK1, blocking S1P production.
Caption: General workflow for in vitro studies with PF-543.
Experimental Protocols
Preparation of PF-543 Stock Solution
PF-543 is soluble in DMSO. To prepare a stock solution:
-
Dissolve PF-543 in fresh, high-quality DMSO to a concentration of 10-100 mM. For example, to make a 10 mM stock, dissolve 4.66 mg of PF-543 (MW: 465.6 g/mol ) in 1 mL of DMSO.
-
Gently warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assays (MTT/XTT)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of PF-543 for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with PF-543 as described for the viability assay.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[4][5]
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of plasma membrane damage and necrosis.
Materials:
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with PF-543. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a fresh 96-well plate.
-
Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.[1]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490-520 nm) using a microplate reader.[1]
Mitochondrial Membrane Potential (MMP) Assay
A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRE.
Materials:
-
Black-walled, clear-bottom 96-well plates
-
JC-1 or TMRE staining solution
-
Fluorescence microplate reader or fluorescence microscope
Protocol (using JC-1):
-
Seed cells in a black-walled, clear-bottom 96-well plate and treat with PF-543.
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution (prepared according to the manufacturer's protocol) to each well and incubate for 15-30 minutes at 37°C.[2]
-
Remove the staining solution and wash the cells with an assay buffer (provided with the kit).
-
Measure the fluorescence intensity. For JC-1, red fluorescence (J-aggregates in healthy mitochondria) is typically measured at Ex/Em ~540/590 nm, and green fluorescence (JC-1 monomers in apoptotic cells) is measured at Ex/Em ~485/535 nm.[2]
-
The ratio of red to green fluorescence is used to determine the change in MMP.
Western Blot Analysis for SphK1 Expression
Western blotting can be used to determine the effect of PF-543 on the expression levels of SphK1 and other target proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SphK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating cells with PF-543, wash them with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody against SphK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.
References
- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. promega.com [promega.com]
Application Notes and Protocols for PF-543 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 is a highly potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), an oncogenic enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis is a critical regulator of cancer cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in the progression of numerous cancers. PF-543 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of SphK1, thereby blocking the production of pro-survival S1P and leading to an accumulation of pro-apoptotic sphingosine and ceramide. These application notes provide a comprehensive overview of the use of PF-543 in cancer research models, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
PF-543 selectively inhibits SphK1, leading to a shift in the sphingolipid rheostat towards apoptosis and cell death. In several cancer cell types, PF-543 has been shown to induce programmed necrosis rather than apoptosis.[1][2][3] This is characterized by mitochondrial dysfunction, including the collapse of the mitochondrial membrane potential (MMP), and the release of lactate dehydrogenase (LDH).[1][2][3] The sensitivity of cancer cells to PF-543 has been correlated with the expression levels of SphK1.[1]
Data Presentation
In Vitro Efficacy of PF-543
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| HCT-116 | Colorectal Cancer | Not explicitly stated, but effective at inducing cell death | Cytotoxicity Assay | [1][2] |
| HT-29 | Colorectal Cancer | Not explicitly stated, but effective at inducing cell death | Cytotoxicity Assay | [1][2] |
| DLD-1 | Colorectal Cancer | Not explicitly stated, but effective at inducing cell death | Cytotoxicity Assay | [1][2] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxic effects observed at 20 and 40 µM | MTT Assay | [4] |
| H1299 | Non-Small Cell Lung Cancer | Cytotoxic effects observed at 20 and 40 µM | MTT Assay | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Cytotoxic effects observed at 20 and 40 µM | Cell Viability Assay | [5] |
| PANC-1 | Pancreatic Cancer | Cytotoxic effects observed at 20 and 40 µM | Cell Viability Assay | [5] |
In Vivo Efficacy of PF-543
| Cancer Model | Treatment Regimen | Outcome | Reference |
| HCT-116 Xenograft (SCID mice) | Intravenous injection (dosage not specified) | Significantly suppressed tumor growth and improved survival | [1][2] |
| Diethylnitrosamine-induced Hepatocellular Carcinoma (mice) | Administration of PF-543 | Significantly suppressed HCC progression | [6] |
| A549 Xenograft (animal model not specified) | Not specified | Inhibition of tumor formation by a PF-543 derivative | [4] |
Signaling Pathway and Experimental Workflow
References
- 1. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 (Journal Article) | OSTI.GOV [osti.gov]
- 4. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-543 in Pulmonary Arterial Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. Sphingosine kinase 1 (SPHK1), an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), has been identified as a potential therapeutic target in PAH. PF-543 is a potent and highly selective inhibitor of SPHK1. These application notes provide a summary of the key findings and detailed protocols for the use of PF-543 in preclinical studies of PAH, with a focus on a hypoxic mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PF-543 and its observed effects in a preclinical model of pulmonary arterial hypertension.
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Notes |
| IC50 (SPHK1) | 2 nM | Half-maximal inhibitory concentration against Sphingosine Kinase 1. |
| Ki (SPHK1) | 3.6 nM | Inhibitor constant, indicating binding affinity to SPHK1. |
| Selectivity | >100-fold for SPHK1 over SPHK2 | Demonstrates high specificity for the SPHK1 isoform. |
| Whole Blood IC50 | 26.7 nM | Effective concentration for inhibiting S1P formation in a complex biological matrix. |
Table 2: In Vivo Pharmacokinetics and Dosing of PF-543 in Mice
| Parameter | Value | Experimental Conditions |
| Dose (for efficacy) | 1 mg/kg | Intraperitoneal (i.p.) injection every other day for 21 days in a hypoxic mouse model of PAH.[1] |
| Pharmacokinetic Doses | 10 mg/kg and 30 mg/kg (i.p.) | Used for pharmacokinetic profiling. |
| Half-life (T1/2) | 1.2 hours | In blood samples from mice dosed with 10 or 30 mg/kg of PF-543.[1] |
Table 3: In Vivo Efficacy of PF-543 in a Hypoxic Mouse Model of PAH
| Parameter | Observation | Notes |
| Right Ventricular Hypertrophy (RVH) | Significantly reduced | PF-543 treatment attenuated the increase in the ratio of right ventricular weight to left ventricular plus septal weight.[1] |
| Vascular Remodeling | No significant effect | PF-543 did not reduce the muscularization of pulmonary arterioles.[1] |
| Cardiomyocyte Apoptosis/Necrosis | ~50% reduction in TUNEL staining | Indicates a significant protective effect against cardiomyocyte death in the right ventricle.[1] |
| p53 Expression (Right Ventricle) | Reduced | PF-543 decreased the expression of the pro-apoptotic protein p53.[1] |
| Nrf-2 Expression (Right Ventricle) | Increased | PF-543 enhanced the expression of the antioxidant transcription factor Nrf-2.[1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PF-543 in Attenuating Right Ventricular Hypertrophy
References
Application Notes and Protocols for PF-543 in Apoptosis and Cell Proliferation Studies
A Note on Nomenclature: Initial searches for "YM-543" did not yield relevant scientific literature for a compound studied in the context of apoptosis and cell proliferation. However, extensive information is available for "PF-543," a potent and selective sphingosine kinase 1 (SphK1) inhibitor with a well-documented role in these cellular processes. It is highly probable that "this compound" was a typographical error. Therefore, these application notes focus on PF-543.
Introduction
PF-543 is a powerful and highly selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and inflammation while inhibiting apoptosis.[3][4] By inhibiting SphK1, PF-543 disrupts this pro-survival signaling, making it a valuable tool for studying and inducing apoptosis and inhibiting cell proliferation in various research models, particularly in oncology.[4][5] These notes provide detailed protocols and data for utilizing PF-543 in laboratory settings.
Mechanism of Action
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SphK1.[1] This inhibition leads to a decrease in intracellular S1P levels and a concurrent increase in the pro-apoptotic lipid, sphingosine.[6] This shift in the sphingolipid rheostat is a key driver of the cellular response to PF-543, which can include apoptosis, programmed necrosis, and autophagy.[1][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-543
| Target | IC50 Value | Assay Conditions | Reference |
| Sphingosine Kinase 1 (SphK1) | 2 nM | Recombinant human SphK1 | [1] |
| Sphingosine Kinase 2 (SphK2) | >100-fold selectivity over SphK1 | Recombinant human SphK2 | [1] |
| S1P Formation in Whole Blood | 26.7 nM | Human whole blood | [1] |
| C17-S1P Formation in 1483 cells | 1.0 nM | Head and neck squamous cell carcinoma cells | [1] |
Table 2: Effects of PF-543 on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration | Effect | Reference |
| Colorectal Cancer (HCT-116, HT-29, DLD-1) | Cytotoxicity | Not specified | Potent anti-proliferative and cytotoxic effects | |
| TRAIL-Resistant Colorectal Cancer (HCT116-TR) | Apoptosis (with TRAIL) | 10 µM | Significantly enhanced TRAIL-induced apoptosis | [8] |
| Pancreatic Cancer (MIA PaCa2, PANC-1) | Cell Viability | 20 µM and 40 µM | Reduced cell viability | [4] |
| Non-Small Cell Lung Cancer (A549, H1299) | Cell Viability | 2.5 - 40 µM | Reduced cell viability | [9] |
| HT29 | Apoptosis | 20 µM and 40 µM | Increased Annexin-V positive cells |
Signaling Pathways
The primary signaling pathway affected by PF-543 is the sphingolipid signaling cascade. By inhibiting SphK1, PF-543 tips the balance from the pro-survival S1P to the pro-apoptotic sphingosine and ceramide. This can trigger downstream apoptotic pathways, including the mitochondrial (intrinsic) pathway. In some contexts, PF-543 has been shown to modulate other significant cancer-related pathways.
Caption: PF-543 inhibits SphK1, reducing pro-survival S1P and increasing pro-apoptotic sphingosine.
In combination with other agents like TRAIL, PF-543 can modulate more complex pathways to overcome drug resistance.
Caption: PF-543 enhances TRAIL-induced apoptosis by modulating death receptor expression via the SPHK1/S1PR1/STAT3 pathway.[8][10]
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PF-543 on cell proliferation using a colorimetric MTT assay.
Materials:
-
Cells of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
PF-543 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of PF-543 in complete medium from the stock solution.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of PF-543. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[11]
Caption: A streamlined workflow for assessing cell viability using the MTT assay after PF-543 treatment.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to quantify apoptosis induced by PF-543.
Materials:
-
Cells of interest
-
6-well plates
-
PF-543 stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of PF-543 and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Proteins
This protocol is for examining changes in protein expression in key signaling pathways following PF-543 treatment.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SphK1, p-STAT3, STAT3, DR5, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
PF-543 is a valuable chemical probe for investigating the role of the SphK1/S1P signaling axis in cell proliferation and apoptosis. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the effects of PF-543 in various cellular contexts. Careful optimization of cell density, drug concentration, and incubation times is recommended for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-543 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in cancer cell proliferation, survival, and resistance to chemotherapy.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes oncogenic pathways.[1][3] By inhibiting SphK1, PF-543 disrupts this pro-survival signaling, leading to an accumulation of pro-apoptotic sphingolipids and sensitization of cancer cells to cytotoxic agents. These application notes provide an overview of the preclinical rationale for combining PF-543 with other chemotherapy agents, summarize key quantitative data from combination studies, and offer detailed protocols for relevant experimental assays.
Rationale for Combination Therapy
The combination of PF-543 with conventional and targeted chemotherapy agents is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Many cancer cells upregulate SphK1 activity as a survival mechanism in response to the stress induced by chemotherapy.[4] This upregulation can lead to the activation of pro-survival signaling pathways such as AKT, ERK, and STAT3, which counteract the cytotoxic effects of the chemotherapeutic agent.[5] By co-administering PF-543, the activation of these resistance pathways can be mitigated, thereby restoring or enhancing the cancer cells' sensitivity to the partnered drug.[5] Preclinical studies have demonstrated synergistic anti-tumor effects when PF-543 or other SphK1 inhibitors are combined with platinum-based agents, TRAIL, and other chemotherapeutics.[5][6]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating PF-543 in combination with other chemotherapy agents.
Table 1: In Vitro Efficacy of PF-543 in Combination with Other Agents
| Cell Line | Combination Agent | Metric | PF-543 | Combination Agent | Combination | Synergy Assessment |
| HCT116-TR (Colorectal Cancer) | TRAIL | Apoptosis Rate | - | - | Significantly Increased vs. single agents | Synergistic |
| SKOV3 (Ovarian Cancer) | Carboplatin | Apoptosis Rate | Increased | Increased | Significantly Increased vs. single agents | Synergistic |
Table 2: In Vivo Efficacy of PF-543 in Combination with Other Agents
| Cancer Model | Combination Agent | Metric | PF-543 | Combination Agent | Combination |
| SKOV3 Xenograft (Ovarian Cancer) | Carboplatin | Tumor Growth Inhibition | - | 40.76% | 74.16% (Free Drugs) / 84.64% (Nanoparticle Delivery)[5] |
Signaling Pathways and Mechanisms of Action
The synergistic anti-cancer effect of PF-543 in combination with chemotherapy is attributed to the dual targeting of critical cancer cell survival pathways.
References
- 1. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nanoparticle co-delivery of carboplatin and PF543 restores platinum sensitivity in ovarian cancer models through inhibiting platinum-induced pro-survival pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SK1 Inhibition by PF-543 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory effect of PF-543 on Sphingosine Kinase 1 (SK1) using Western blotting. It includes the underlying signaling pathway, a step-by-step experimental workflow, and expected quantitative outcomes.
Introduction to SK1 and PF-543
Sphingosine Kinase 1 (SK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. S1P is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration[1][3]. The SK1/S1P signaling pathway is often upregulated in various diseases, including cancer and pulmonary fibrosis, making it a promising therapeutic target[3][4].
PF-543 is a potent, selective, and reversible inhibitor of SK1[5][6]. It acts as a sphingosine-competitive inhibitor, effectively blocking the production of S1P[7][8]. PF-543 exhibits high selectivity for SK1 over its isoform SK2[5][7]. Interestingly, besides inhibiting its kinase activity, PF-543 has been shown to induce the proteasomal degradation of the SK1 protein, providing a secondary mechanism to downregulate the SK1/S1P signaling axis[9][10]. This makes Western blotting a suitable method to quantify the inhibitory effect of PF-543 by measuring the reduction in SK1 protein levels.
SK1 Signaling Pathway
The following diagram illustrates the central role of SK1 in converting sphingosine to S1P and the subsequent downstream signaling. PF-543 directly inhibits this initial step.
Caption: SK1 signaling pathway and the inhibitory action of PF-543.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of PF-543's inhibitory action on SK1.
| Parameter | Value | Cell/System | Reference |
| IC50 (SK1 activity) | 2.0 - 3.6 nM | Recombinant Human SK1 | [5][7][9] |
| Ki (SK1) | 3.6 nM | Recombinant Human SK1 | [5][6][7] |
| Selectivity | >100-fold for SK1 over SK2 | Recombinant Human SK1/SK2 | [5][6][7] |
| IC50 (S1P formation) | 26.7 nM | Whole Blood | [5][6] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [5][6] |
| Concentration for SK1 degradation | 10 - 1000 nM (24h) | Pulmonary Artery Smooth Muscle Cells | [5][6] |
Western Blot Protocol for Measuring SK1 Inhibition
This protocol details the steps to measure the reduction in SK1 protein levels following treatment with PF-543.
Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Workflow for Western blot analysis of SK1 protein levels.
Materials and Reagents
-
Cell Lines: Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or other suitable cell lines expressing SK1 (e.g., HCT-116, A549).
-
PF-543: (Cayman Chemical, MedchemExpress, or equivalent). Prepare stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.
-
Transfer Buffer: Standard Tris-Glycine or Towbin buffer.
-
Membranes: Polyvinylidene fluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species).
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of PF-543 (e.g., 0, 10, 50, 100, 200 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest PF-543 treatment. Some studies show that PF-543 can induce SK1 degradation at nanomolar concentrations within 24 hours[10][15].
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. Human SK1 has a predicted molecular weight of approximately 43 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SK1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, strip the membrane of the SK1 antibodies using a stripping buffer.
-
Re-block the membrane and probe with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize the SK1 protein levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SK1 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized SK1 protein levels against the concentration of PF-543 to visualize the dose-dependent inhibition.
-
Expected Results
Treatment with PF-543 is expected to cause a dose-dependent decrease in the total SK1 protein levels as detected by Western blot. This reduction is a direct consequence of the inhibitor-induced proteasomal degradation of the SK1 enzyme. By quantifying the band intensities, researchers can determine the effective concentration of PF-543 required to reduce SK1 protein in their specific cellular model. This data is crucial for validating target engagement in drug development and for mechanistic studies of the SK1/S1P signaling pathway.
References
- 1. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 2. Scholars@Duke publication: Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. [scholars.duke.edu]
- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic Impact of Sphingosine Kinase 1 in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPHK1 (D1H1L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Sphingosine Kinase 1 (Ser225) Polyclonal Antibody (X1849P) [thermofisher.com]
- 14. Phospho-SPHK1 (Ser225) antibody (19561-1-AP) | Proteintech [ptglab.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Proteasomal Degradation of Sphingosine Kinase 1 (SK1) with PF-543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinase 1 (SK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This pathway is implicated in numerous cellular processes, including proliferation, survival, and inflammation, and its dysregulation is a hallmark of various diseases, notably cancer. PF-543 is a potent and highly selective, sphingosine-competitive inhibitor of SK1. A key mechanism of action of PF-543 is the induction of ubiquitin-mediated proteasomal degradation of the SK1 protein, leading to a significant reduction in cellular SK1 levels and activity. These application notes provide detailed protocols for utilizing PF-543 to study SK1 degradation and its downstream consequences.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of PF-543 and its effect on SK1 levels in various cell lines.
Table 1: Inhibitory Potency of PF-543 against Sphingosine Kinases
| Parameter | Value | Notes |
| SK1 IC₅₀ | 2.0 nM | In vitro enzyme activity assay.[1] |
| SK1 Kᵢ | 3.6 nM | Reversible, sphingosine-competitive inhibition.[1] |
| SK2 IC₅₀ | >10 µM | Demonstrates >100-fold selectivity for SK1 over SK2.[1] |
| Whole Blood IC₅₀ | 26.7 nM | Inhibition of S1P formation in human whole blood.[1] |
Table 2: Cellular Effects of PF-543 on SK1 Degradation
| Cell Line | PF-543 Concentration | Treatment Time | Observed Effect on SK1 Protein Levels | Reference |
| Human Pulmonary Artery Smooth Muscle Cells (hPASMC) | 100 nM | 24 hours | Significant decrease in SK1 expression. | [2] |
| LNCaP-AI (prostate cancer) | 100 nM | 24 hours | Induction of SK1a proteasomal degradation. | [3] |
| A549 (lung carcinoma) | 5 µM and 10 µM | 24 hours | Reduction in SK1 protein levels. | [4] |
| HEK293 | 10 µM | 72 hours | Induced degradation of SphK1. | [5] |
| K-Ras-GV (oncogene-expressing cells) | 100 nM | 72 hours | Increased p21 levels, indicative of downstream effects of SK1 inhibition. | [6] |
Signaling Pathway
The binding of PF-543 to the sphingosine-binding pocket of SK1 induces a conformational change in the enzyme. This altered conformation is recognized by the cellular protein quality control machinery, specifically the Cullin 3 (CUL3) E3 ubiquitin ligase complex. The adaptor protein Kelch-like protein 5 (KLHL5) facilitates the interaction between SK1 and the CUL3 complex. This leads to the polyubiquitination of SK1 at lysine residue 183 (Lys183). The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the SK1 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proteasomal degradation of sphingosine kinase 1 and inhibition of dihydroceramide desaturase by the sphingosine kinase inhibitors, SKi or ABC294640, induces growth arrest in androgen-independent LNCaP-AI prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application Notes and Protocols for PF-543 as a Positive Control for SK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinase 1 (SK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The SK1/S1P signaling axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway is associated with various diseases, notably cancer and inflammatory disorders. Consequently, SK1 has emerged as a significant therapeutic target.
PF-543 is a potent, selective, and reversible inhibitor of SK1, acting as a sphingosine-competitive inhibitor.[1][2][3][4] Its high affinity and specificity for SK1 over its isoform, SK2, make it an invaluable tool for studying the biological functions of SK1.[2][3][4] These characteristics establish PF-543 as an ideal positive control for in vitro and cell-based assays aimed at identifying and characterizing novel SK1 inhibitors. This document provides detailed application notes and protocols for utilizing PF-543 as a positive control in SK1 inhibition studies.
Mechanism of Action
PF-543 competitively binds to the sphingosine-binding pocket of SK1, thereby preventing the phosphorylation of the natural substrate.[1] This inhibition leads to a decrease in cellular S1P levels and a concurrent increase in sphingosine levels.[1] Furthermore, prolonged exposure to PF-543 has been shown to induce the proteasomal degradation of the SK1 protein, providing a secondary mechanism for downregulating SK1 activity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PF-543, demonstrating its potency and selectivity for SK1.
Table 1: In Vitro Potency of PF-543 against Sphingosine Kinase 1
| Parameter | Value | Assay Conditions | Reference(s) |
| IC₅₀ | 2.0 nM | Recombinant human SK1 | [1][2][3][4] |
| 1.0 nM | C₁₇-S1P formation in 1483 cells | [2][3] | |
| 11.24 nM | BODIPY-PF-543 | [6][7] | |
| 28 nM | GFP-tagged SK1 in HEK293 cells | [2] | |
| Kᵢ | 3.6 nM | Recombinant human SK1 | [1][2][3][4] |
| 14 nM | SK1 activity | [5] | |
| Selectivity | >100-fold | Over SK2 | [2][3][4] |
Table 2: Cellular Activity of PF-543
| Cell Line | Effect | Concentration | Reference(s) |
| 1483 (Head and Neck Carcinoma) | 10-fold decrease in S1P | 200 nM | [1][2][3] |
| EC₅₀ for S1P depletion: 8.4 nM | [2][3] | ||
| Human Whole Blood | IC₅₀ for S1P formation: 26.7 nM | [2][3][4] | |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Abolished SK1 expression | 10-1000 nM | [2][4] |
| Induced caspase-3/7 activity | 0.1-10 µM | [2][4] | |
| HT-29 (Colon Cancer) | IC₅₀ (antiproliferative): 13.02 µM | [2] | |
| MDA-MB-231 (Breast Cancer) | IC₅₀ (antiproliferative): 27.12 µM | [2] | |
| PC-3 (Prostate Cancer) | GI₅₀ (antiproliferative): 19 µM | [2] | |
| HCT-116, HT-29, DLD-1 (Colorectal Cancer) | Induced programmed necrosis | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SK1 signaling pathway, the mechanism of PF-543, and a general workflow for its use as a positive control.
Experimental Protocols
Here are detailed protocols for key experiments using PF-543 as a positive control.
In Vitro SK1 Activity Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures ADP formation.[2][9][10][11][12]
Materials:
-
Recombinant human SK1 enzyme
-
Sphingosine (substrate)
-
ATP
-
PF-543 (positive control)
-
Test compounds
-
Adapta™ Universal Kinase Assay Kit (contains Eu-anti-ADP antibody, ADP tracer, and EDTA)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of PF-543 (e.g., from 1 µM to 0.01 nM) and test compounds in assay buffer containing DMSO (final DMSO concentration should be ≤1%).
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the compound dilutions. b. Add 2.5 µL of a 4X solution of SK1 enzyme to each well. c. Initiate the reaction by adding 5 µL of a 2X solution of sphingosine and ATP. The final concentrations should be at or near the Km for each substrate (e.g., 10-50 µM sphingosine and 10-50 µM ATP). d. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Prepare the detection mix by diluting the Eu-anti-ADP antibody, ADP tracer, and EDTA in the provided buffer according to the kit instructions. b. Add 5 µL of the detection mix to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. PF-543 should yield an IC₅₀ in the low nanomolar range, confirming assay performance.
Cell Viability Assay (MTS Assay)
This protocol measures cell viability by assessing the metabolic conversion of MTS tetrazolium salt to a colored formazan product.[5][6][13]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
PF-543
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of PF-543 (e.g., from 50 µM to 1 nM) and test compounds in culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. c. Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability versus the log of the inhibitor concentration to determine the GI₅₀ or IC₅₀.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (PS) externalization with Annexin V and membrane integrity with a viability dye like propidium iodide (PI) or DAPI.[3][8][14][15][16]
Materials:
-
Cells of interest
-
PF-543
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or DAPI
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of PF-543 (e.g., 0.1-10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells once with cold PBS. b. Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI (or DAPI). d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. PF-543 should induce a dose-dependent increase in the apoptotic populations in susceptible cell lines.
Western Blot for SK1 Protein Expression
This protocol is for detecting changes in SK1 protein levels following PF-543 treatment.[4][5][6][9][15][16][17][18][19]
Materials:
-
Cells of interest
-
PF-543
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SK1 (e.g., rabbit anti-SK1)
-
Primary antibody for loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with PF-543 (e.g., 100 nM) for 24 hours. Include a vehicle control and a co-treatment with MG132 to confirm proteasomal degradation.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-SK1 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated anti-rabbit secondary antibody (typically 1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the ECL substrate. b. Image the blot using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with the anti-β-actin or anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. PF-543 treatment should show a decrease in the SK1 protein band, which is rescued by MG132.
Conclusion
PF-543 is a robust and reliable positive control for the validation and execution of SK1 inhibition assays. Its high potency, selectivity, and well-characterized mechanism of action provide a clear benchmark for the evaluation of novel SK1 inhibitors. The protocols provided herein offer a comprehensive guide for integrating PF-543 into various experimental workflows, ensuring the generation of high-quality, reproducible data in the pursuit of new therapeutics targeting the SK1/S1P signaling pathway.
References
- 1. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 2. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 3. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. scbt.com [scbt.com]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 11. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. origene.com [origene.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. antibodies.cancer.gov [antibodies.cancer.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following YM-543 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in cell survival, proliferation, and inflammation.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. The balance between intracellular levels of ceramide, sphingosine, and S1P is crucial for determining a cell's fate, with S1P promoting pro-survival pathways, while ceramide and sphingosine are generally pro-apoptotic. By inhibiting SphK1, this compound disrupts this balance, leading to a decrease in S1P levels and an accumulation of sphingosine. This shift can induce various cellular responses, including apoptosis, necrosis, and autophagy, making this compound a compound of significant interest in cancer research and drug development.[1][3]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This high-throughput technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed protocols for utilizing flow cytometry to assess the impact of this compound treatment on key cellular processes, including apoptosis and cell cycle progression.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data on the effects of PF-543 (a close analog of this compound) treatment on various cancer cell lines.
Table 1: Induction of Apoptosis and Necrosis in Cancer Cells by PF-543
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| HT29 (Colon Cancer) | 20 | 48 | 65.2 | 15.8 | 19.0 |
| HT29 (Colon Cancer) | 40 | 48 | 45.7 | 25.3 | 29.0 |
| HCT116-TR (Colorectal Cancer) | 10 (in combination with TRAIL) | 24 | 48.5 | 35.1 | 16.4 |
Data is illustrative and may vary based on experimental conditions and cell line.
Table 2: Effect of PF-543 on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Pancreatic Cancer Cells | 20 | 24 | 55.1 | 28.3 | 16.6 |
| Pancreatic Cancer Cells | 40 | 24 | 68.4 | 19.1 | 12.5 |
Data is illustrative and may vary based on experimental conditions and cell line.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the subsequent analytical workflow, the following diagrams are provided.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the procedure for quantifying apoptosis and necrosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V binding buffer (10x concentrate or 1x solution)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). It is also recommended to include a positive control for apoptosis (e.g., staurosporine treatment).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Combine the detached cells with the saved culture medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Centrifuge the washed cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1x Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1x Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining of DNA content.[7][8][9][10]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1, step 2.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Troubleshooting
-
High background in apoptosis assay: Ensure gentle handling of cells to prevent mechanical damage. Use recommended concentrations of Annexin V and PI.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and complete RNase A treatment to avoid RNA staining.
-
Low cell number: Start with a sufficient number of cells to account for cell loss during washing and staining steps.
These detailed protocols and application notes provide a comprehensive framework for researchers to effectively utilize flow cytometry in characterizing the cellular responses to this compound treatment. The provided information will aid in the accurate assessment of apoptosis, necrosis, and cell cycle alterations, contributing to a deeper understanding of the therapeutic potential of SphK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying Angiogenesis in HUVEC Models with PF-543
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), to study the process of angiogenesis in Human Umbilical Vein Endothelial Cell (HUVEC) models. The provided protocols and data are intended to facilitate research into the anti-angiogenic potential of targeting the SphK1/S1P signaling axis.
Introduction to PF-543
PF-543 is a reversible and sphingosine-competitive inhibitor of SphK1 with high selectivity over SphK2.[1][2][3] It effectively blocks the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator known to play a crucial role in angiogenesis.[1][4] By inhibiting SphK1, PF-543 disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.[5][6]
Mechanism of Action in HUVECs
In HUVECs, PF-543 exerts its anti-angiogenic effects by targeting the SphK1/S1P/PFKFB3 axis.[5] Inhibition of SphK1 by PF-543 leads to the proteasomal degradation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme.[5] This disruption of glycolysis restricts the energy supply necessary for various angiogenic processes.[5] The effects of PF-543 can be rescued by the addition of exogenous S1P, highlighting the specificity of its action through the S1P receptor-dependent pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of PF-543 on key angiogenic parameters in HUVEC models based on published data.
Table 1: Effect of PF-543 on HUVEC Tube Formation
| Treatment | Concentration | Number of Junctions (% of Control) | Segment Length (% of Control) | Total Branching Length (% of Control) |
| VEGF-A (50 ng/ml) | - | 100 | 100 | 100 |
| VEGF-A + PF-543 | 1 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| VEGF-A + PF-543 | 10 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data adapted from Liu et al., 2024.[5]
Table 2: Effect of PF-543 on HUVEC Sprouting
| Treatment | Cumulative Sprout Length (% Reduction) | Number of Sprouts (% Reduction) |
| PF-543 | 78 | 48 |
Data adapted from Liu et al., 2024.[5]
Table 3: Effect of PF-543 on HUVEC Migration
| Treatment | Migratory Capability |
| PF-543 | Significantly Attenuated |
Data adapted from Liu et al., 2024.[5]
Table 4: Effect of PF-543 on HUVEC Proliferation and Viability
| Assay | Treatment | Outcome |
| Proliferation Assay (MTS) | PF-543 | No significant effect |
| Cell Death Assay (PI Staining) | PF-543 | No induction of cell death |
Data adapted from Liu et al., 2024.[5]
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays using PF-543 with HUVECs are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel)
-
24-well plates
-
PF-543
-
VEGF-A (or other pro-angiogenic stimulus)
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Thaw the basement membrane matrix on ice and pipette 250 µL into each well of a pre-chilled 24-well plate.[7]
-
Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify.[7]
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentration of PF-543 and/or VEGF-A.
-
Seed the HUVECs onto the solidified matrix at a density of 2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.[8][9]
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes for visualization.[10]
-
Capture images using an inverted fluorescence microscope.
-
Quantify tube formation by measuring parameters such as the number of junctions, segment length, and total branching length using image analysis software.[8]
HUVEC Spheroid Sprouting Assay
This 3D assay mimics the initial steps of vessel sprouting.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Methocel solution
-
Fibrinogen solution
-
Thrombin
-
96-well U-bottom plates
-
PF-543
-
VEGF-A
Protocol:
-
Generate HUVEC spheroids by seeding cells in a hanging drop culture or in non-adherent round-bottom plates with medium containing Methocel.
-
After 24 hours, embed the spheroids in a fibrinogen solution within a 48-well plate.
-
Add thrombin to induce fibrin polymerization, creating a 3D matrix around the spheroids.
-
Overlay the gel with endothelial cell growth medium containing PF-543 and/or VEGF-A.
-
Incubate for 24-48 hours to allow for sprout formation.
-
Capture images of the spheroids and their sprouts using a microscope.
-
Quantify angiogenesis by measuring the cumulative sprout length and the number of sprouts per spheroid.[5]
Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of PF-543 on endothelial cell migration.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin-coated inserts
-
Serum-free medium
-
Medium with chemoattractant (e.g., VEGF-A or serum)
-
PF-543
-
Crystal Violet stain
Protocol:
-
Pre-coat the upper surface of the Transwell inserts with fibronectin.
-
Starve HUVECs in serum-free medium for 4-6 hours.
-
Resuspend the starved HUVECs in serum-free medium containing the desired concentration of PF-543.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and seed the HUVEC suspension into the upper chamber.
-
Incubate for 4-24 hours at 37°C.[11]
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
HUVEC Proliferation Assay
This assay determines the effect of PF-543 on endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well plates
-
PF-543
-
MTS reagent or other proliferation assay kit (e.g., BrdU)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of PF-543.
-
Incubate the plate for 24-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.[5]
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Signaling Pathway of PF-543 in HUVECs
Caption: PF-543 inhibits SphK1, leading to PFKFB3 degradation and suppression of angiogenesis.
Experimental Workflow for HUVEC Tube Formation Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 4. Sphingosine 1-phosphate induces angiogenesis: its angiogenic action and signaling mechanism in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: CTP-543 (Deuruxolitinib) for Alopecia Areata
These application notes provide a detailed overview of the clinical trial protocol for CTP-543 (deuruxolitinib), an oral Janus kinase (JAK) 1 and JAK2 inhibitor investigated for the treatment of moderate to severe alopecia areata. The information is targeted towards researchers, scientists, and drug development professionals.
Introduction
Alopecia areata is an autoimmune disease characterized by the immune system attacking hair follicles, leading to non-scarring hair loss[1]. CTP-543, also known as deuruxolitinib, is an oral, selective inhibitor of JAK1 and JAK2, which are key enzymes in the signaling pathway that mediates the inflammatory response in alopecia areata[2][3]. By inhibiting JAK1 and JAK2, CTP-543 is believed to interrupt the cytokine signaling that leads to the autoimmune attack on hair follicles[3]. Clinical development of CTP-543 has progressed through Phase 1, 2, and 3 trials to evaluate its safety and efficacy[3][4][5].
Signaling Pathway and Mechanism of Action
Alopecia areata is understood to be a T-cell mediated autoimmune disease[1]. Cytokines, particularly those that signal through the JAK-STAT pathway, play a crucial role in the pathogenesis of the disease. CTP-543, by inhibiting JAK1 and JAK2, blocks the signaling of several key cytokines implicated in alopecia areata, thereby reducing the inflammatory response and allowing for hair regrowth.
Phase 3 Clinical Trial Protocol: THRIVE-AA Program
The efficacy and safety of CTP-543 were evaluated in two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: THRIVE-AA1 (NCT04518995) and THRIVE-AA2 (NCT04797650)[5][6][7].
Study Objectives
The primary objective of the THRIVE-AA trials was to assess the efficacy of CTP-543 in achieving hair regrowth in adult patients with moderate to severe alopecia areata after 24 weeks of treatment[8]. Secondary objectives included evaluating the safety and tolerability of CTP-543[8].
Patient Population and Baseline Characteristics
The trials enrolled adults aged 18 to 65 with a diagnosis of alopecia areata and at least 50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score[5][8][9]. The duration of the current hair loss episode was required to be between six months and ten years[8][10].
Table 1: Pooled Baseline Demographics and Characteristics for THRIVE-AA1 and THRIVE-AA2
| Characteristic | Placebo (n=267) | CTP-543 8 mg twice daily (n=600) | CTP-543 12 mg twice daily (n=342) |
|---|---|---|---|
| Mean Age (years) | 38.5 | 37.9 | 38.2 |
| Female (%) | 61.4 | 62.2 | 60.5 |
| Mean SALT Score at Baseline | 85.9 | 85.5 | 85.9 |
| SALT Score ≥95% (Alopecia Totalis/Universalis) (%) | 58.8 | 58.7 | 58.2 |
| Mean Duration of Current AA Episode (years) | 4.1 | 3.9 | 4.0 |
Data pooled from THRIVE-AA1 and THRIVE-AA2 trials as presented at the 2024 AAD Annual Meeting[11].
Trial Design and Treatment Arms
The THRIVE-AA trials were randomized, double-blind, placebo-controlled studies[5][7]. Patients were randomly assigned to one of three treatment arms for a 24-week period:
Following the 24-week treatment period, patients had the option to enroll in an open-label extension study[8].
Experimental Protocols
Primary Efficacy Endpoint Assessment: Severity of Alopecia Tool (SALT) Score
The primary efficacy endpoint in the THRIVE-AA trials was the proportion of patients achieving a SALT score of 20 or less at week 24[5][7][12]. A SALT score of 20 or less indicates that 80% or more of the scalp has hair coverage[13].
Protocol for SALT Score Assessment:
-
Scalp Division: The scalp is conceptually divided into four regions: the vertex (40% of total scalp area), the posterior (24%), the right side (18%), and the left side (18%)[14].
-
Hair Loss Estimation: Within each of the four regions, the percentage of hair loss is visually assessed by a trained clinician.
-
Weighted Calculation: The percentage of hair loss in each region is multiplied by the corresponding percentage of the total scalp area for that region[14].
-
Total SALT Score: The values from the four regions are summed to obtain the total SALT score, which represents the overall percentage of scalp hair loss[14]. For example, a patient with 100% hair loss on the entire scalp would have a SALT score of 100[15].
Clinical Trial Results
Efficacy
Both the 8 mg and 12 mg twice-daily doses of CTP-543 demonstrated statistically significant improvements in scalp hair regrowth compared to placebo at 24 weeks[7][16].
Table 2: Primary and Key Secondary Efficacy Endpoints at Week 24 (THRIVE-AA1)
| Endpoint | Placebo (n=126) | CTP-543 8 mg twice daily (n=301) | CTP-543 12 mg twice daily (n=279) |
|---|---|---|---|
| Primary Endpoint | |||
| Patients with SALT Score ≤20 (%) | 0.8 | 29.6 | 41.5 |
| Secondary Endpoint | |||
| Patients with SALT Score ≤10 (%) | 0 | 21 | 35 |
| Patients "Satisfied" or "Very Satisfied" on Hair Satisfaction PRO (%) | 4.7 | 42.1 | 53.0 |
Data from the THRIVE-AA1 trial[5][7].
Table 3: Primary and Key Secondary Efficacy Endpoints at Week 24 (THRIVE-AA2)
| Endpoint | Placebo (n=132) | CTP-543 8 mg twice daily (n=257) | CTP-543 12 mg twice daily (n=128) |
|---|---|---|---|
| Primary Endpoint | |||
| Patients with SALT Score ≤20 (%) | 0.8 | 33.0 | 38.3 |
| Secondary Endpoint | |||
| Patients with SALT Score ≤10 (%) | 0 | 21 | 35 |
Data from the THRIVE-AA2 trial[12][17].
Safety and Tolerability
The safety profile of deuruxolitinib in the THRIVE-AA trials was consistent with previous studies[12][16]. The most commonly reported adverse events (≥5% in any group) included COVID-19 infection, nasopharyngitis, increased blood creatine kinase levels, acne, and headache[12][18]. Serious adverse events were infrequent[12].
Conclusion
The Phase 3 THRIVE-AA clinical trial program demonstrated that CTP-543 (deuruxolitinib) at doses of 8 mg and 12 mg twice daily was effective in promoting significant scalp hair regrowth in adults with moderate to severe alopecia areata, with a generally well-tolerated safety profile[2][7]. These findings support the potential of CTP-543 as a therapeutic option for this patient population. Further long-term studies are necessary to continue to evaluate the durability of response and long-term safety[7][19].
References
- 1. JAK inhibition in the treatment of alopecia areata - a promising new dawn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 Dose‑Ranging Clinical Trial Results of CTP‑543 in Patients with Alopecia Areata published in the Journal of the American Academy of Dermatology - BioSpace [biospace.com]
- 3. Concert Pharma Initiates CTP-543 Phase II Trial In Alopecia Areata - BioSpace [biospace.com]
- 4. Concert Pharmaceuticals begins Phase l trial of CTP-543 to treat alopecia areata - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Deuruxolitinib achieves hair regrowth, even in patients with severe alopecia areata - Medical Conferences [conferences.medicom-publishers.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CTP-543 for Alopecia Areata · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ajmc.com [ajmc.com]
- 12. Late-Breaking Phase 3 Data at AAD 2023 Show Oral Investigational Medicine Deuruxolitinib Significantly Improved Scalp Hair Regrowth in Alopecia Areata - BioSpace [biospace.com]
- 13. alopecia.org.uk [alopecia.org.uk]
- 14. dermatopics.dk [dermatopics.dk]
- 15. naaf.org [naaf.org]
- 16. hcplive.com [hcplive.com]
- 17. AA Pipeline Watch: Sun Pharma's Deuruxolitinib Performs Well in New Phase 3 Data - The Dermatology Digest [thedermdigest.com]
- 18. Phase III THRIVE-AA2 trial of CTP 543 in alopecia areata presented at the American Academy of Dermatology's (AAD) 2023 Annual Meeting - Medthority [medthority.com]
- 19. Deuruxolitinib Shows Promise for Alopecia | Conexiant [conexiant.com]
Troubleshooting & Optimization
PF-543 Technical Support Center: Troubleshooting Solubility and Stability
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility and stability challenges encountered when working with PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SphK1).
Frequently Asked Questions (FAQs)
Q1: What is PF-543 and what is its primary mechanism of action?
PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), with an IC50 of 2.0 nM.[1][2][3] It functions as a reversible, sphingosine-competitive inhibitor, meaning it competes with the natural substrate (sphingosine) to block the production of sphingosine-1-phosphate (S1P).[1][2] PF-543 exhibits over 100-fold selectivity for SphK1 over the SphK2 isoform.[1][2] The inhibition of SphK1 leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels.[1] This modulation of the S1P signaling pathway is linked to the induction of apoptosis, necrosis, and autophagy in various cell types.[1][2]
SphK1 Signaling Pathway and PF-543 Inhibition
Caption: PF-543 competitively inhibits SphK1, blocking S1P production.
Troubleshooting Guide
Solubility Issues
Q2: In which solvents can I dissolve PF-543?
PF-543 is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
| Solvent | Concentration | Source |
| DMSO | 100 mg/mL (199.17 mM) | [1] |
| DMSO | 50 mg/mL | |
| DMF | 25 mg/mL | [3] |
| Ethanol | 25 mg/mL | [3] |
Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of PF-543.[1]
Q3: My PF-543 has precipitated in my cell culture medium. What could be the cause and how can I fix it?
Precipitation of PF-543 in aqueous solutions like cell culture media can be a common issue. Several factors can contribute to this problem.
Potential Causes:
-
High Final Concentration: The final concentration of PF-543 in the media may exceed its aqueous solubility limit.
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous media without proper mixing can cause the compound to precipitate out.
-
Media Components: Interactions with components in the culture medium, such as proteins or salts, can lead to precipitation.[4]
-
Temperature and pH Fluctuations: Changes in temperature or pH can affect the solubility of the compound.[4]
Troubleshooting Workflow for PF-543 Precipitation
Caption: A logical workflow to troubleshoot PF-543 precipitation.
Troubleshooting Steps:
-
Optimize Final Concentration: Start with the lowest effective concentration reported in the literature for your cell type and gradually increase it.
-
Improve Dilution Technique: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform serial dilutions. A good practice is to first dilute the stock in a small volume of media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the PF-543 solution can sometimes help maintain solubility.[5]
-
Vortex During Addition: When adding the PF-543 solution to the media, vortex or swirl the media gently to ensure rapid and uniform distribution.
Stability and Storage
Q4: How should I store PF-543 powder and my stock solutions?
Proper storage is critical to maintaining the integrity and activity of PF-543.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [1][3] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Key Recommendations:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
-
Protect from Light: While not explicitly stated for PF-543, it is a general good practice for chemical compounds to be stored protected from light.
-
Metabolic Stability: Be aware that PF-543 has been reported to have low metabolic stability in liver microsomes from various species, including humans.[6][7][8][9] This is an important consideration for in vivo experimental design.
Experimental Protocols
Protocol: Preparation of a 10 mM PF-543 Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of PF-543.
Materials:
-
PF-543 (hydrochloride or free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weighing Calculation: Determine the required mass of PF-543 based on its formula weight (502.1 g/mol for the hydrochloride salt) and the desired volume of the stock solution. For example, to make 1 mL of a 10 mM stock solution of PF-543 hydrochloride, you would need 5.02 mg.
-
Weighing: Carefully weigh the calculated amount of PF-543 powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the PF-543 is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but ensure the compound is fully in solution at room temperature before proceeding.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
General Experimental Workflow with PF-543
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
PF-543 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SPHK1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of PF-543 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-543?
A1: PF-543 is a reversible and competitive inhibitor of sphingosine kinase 1 (SPHK1).[1][2] It selectively binds to the sphingosine-binding site of SPHK1, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] This leads to a decrease in intracellular S1P levels and a concurrent increase in sphingosine levels, thereby altering the critical balance of the sphingolipid rheostat, which can induce cellular responses such as apoptosis, necrosis, and autophagy.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of PF-543 is highly dependent on the cell type and the specific biological question. For initial experiments, a dose-response study is recommended. Based on published data, effective concentrations can range from the low nanomolar to the low micromolar range. For instance, PF-543 has an IC50 of approximately 2 nM for SPHK1 inhibition in biochemical assays and an EC50 of 8.4 nM for inhibiting S1P formation in 1483 cells.[1][3] In some cell lines, concentrations up to 10 µM have been used to induce cytotoxic effects.[3][4]
Q3: What are the known off-target effects of PF-543?
A3: Initial studies reported high selectivity of PF-543 for SPHK1 over SPHK2 and a panel of other kinases.[5] However, as with any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.[6] Some studies suggest that at concentrations significantly higher than the IC50 for SPHK1, the observed cellular effects may be partially due to off-target activities.[4] It is crucial to include appropriate controls and, if possible, validate findings using genetic approaches such as siRNA-mediated knockdown of SPHK1.
Q4: How should I prepare and store PF-543?
A4: PF-543 is typically supplied as a solid. For stock solutions, it is soluble in organic solvents such as DMSO and ethanol.[5][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[7] For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low efficacy at expected concentrations | 1. Cell line insensitivity: Some cell lines may be less dependent on the SPHK1/S1P signaling pathway for survival and proliferation. 2. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low metabolic stability: PF-543 has been reported to have low metabolic stability in some systems, which could reduce its effective concentration over time.[8][9] | 1. Confirm SPHK1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to SPHK1 inhibition. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Consider shorter incubation times or replenishing the compound during long-term experiments. |
| High cellular toxicity at low concentrations | 1. Off-target effects: At higher concentrations, off-target effects may contribute to cytotoxicity.[4] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Perform a detailed dose-response curve to determine the therapeutic window. Use the lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle-only control. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Errors in dilution or handling of the PF-543 stock solution. | 1. Standardize all cell culture parameters for your experiments. 2. Prepare fresh dilutions for each experiment and ensure accurate pipetting. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of PF-543
| Parameter | Value | System | Reference |
| IC50 (SPHK1) | 2 nM | Biochemical Assay | [1][5] |
| Ki (SPHK1) | 3.6 nM | Human Recombinant SPHK1 | [1][5] |
| EC50 (S1P Formation) | 8.4 nM | 1483 cells | [1][3] |
| EC50 (S1P Formation) | 26.7 nM | Human Whole Blood | [1][5] |
| Selectivity (SPHK1 vs. SPHK2) | >100-fold | Biochemical Assay | [1][2] |
Table 2: In Vivo Dosage of PF-543 in Mice
| Dosage | Administration Route | Study Context | Reference |
| 1 mg/kg | Intraperitoneal | Pulmonary Arterial Hypertension | [10] |
| 10 mg/kg | Intraperitoneal | Acute Colitis | [3] |
| 30 mg/kg | Intraperitoneal | Acute Colitis | [3] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for PF-543
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of PF-543 from a 10 mM DMSO stock solution in culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the seeding medium from the cells and add the medium containing the different concentrations of PF-543.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of SPHK1 Downstream Targets
-
Cell Treatment: Treat cells with the desired concentration of PF-543 for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest in the SPHK1 signaling pathway (e.g., phosphorylated forms of downstream kinases).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: SPHK1 Signaling Pathway and Inhibition by PF-543.
Caption: General Experimental Workflow for Using PF-543.
Caption: Troubleshooting Decision Tree for PF-543 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 8. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
YM-543 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides answers to frequently asked questions (FAQs) and troubleshooting advice regarding the off-target effects of YM-543, a selective SGLT2 inhibitor. The information is intended to help researchers anticipate and mitigate potential confounding results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as ASP-543, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.
Q2: What are the known or potential off-target effects of this compound?
As a member of the SGLT2 inhibitor class, this compound may exhibit off-target effects that are common to this class of drugs. The most well-documented off-target interaction for SGLT2 inhibitors is with the sodium-hydrogen exchanger 1 (NHE-1) . Additionally, the selectivity of this compound for SGLT2 over the closely related SGLT1 transporter is a critical factor, as inhibition of SGLT1 can lead to gastrointestinal side effects. Other potential off-target effects of SGLT2 inhibitors as a class include cardiovascular effects that may be independent of SGLT2 inhibition.
Q3: Why is the selectivity of this compound for SGLT2 over SGLT1 important?
SGLT1 is the primary glucose transporter in the small intestine, responsible for the absorption of glucose and galactose. Inhibition of SGLT1 can lead to gastrointestinal adverse effects such as diarrhea and dehydration. Therefore, a high selectivity for SGLT2 over SGLT1 is a desirable characteristic for a therapeutic SGLT2 inhibitor to minimize these off-target effects. The selectivity is typically expressed as the ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 (SGLT1/SGLT2 IC50 ratio). A higher ratio indicates greater selectivity for SGLT2.
Troubleshooting Guide
Issue 1: Observing unexpected cardiovascular effects in cellular or animal models.
Possible Cause: Off-target inhibition of the Na+/H+ exchanger 1 (NHE-1) by this compound. NHE-1 is involved in regulating intracellular pH and sodium concentration in various tissues, including the heart. Inhibition of NHE-1 can have cardioprotective effects in certain contexts but can also lead to unforeseen cardiovascular responses in experimental models.
Mitigation Strategies:
-
Confirm NHE-1 Inhibition: Conduct a specific assay to measure the inhibitory activity of your batch of this compound on NHE-1. This can be done using cell lines overexpressing NHE-1 and measuring the recovery of intracellular pH after an acid load.
-
Use a Structurally Unrelated SGLT2 Inhibitor: Compare the effects of this compound with another SGLT2 inhibitor that has a different chemical structure and potentially a different off-target profile.
-
Employ a specific NHE-1 inhibitor as a control: Use a known NHE-1 inhibitor (e.g., cariporide) in parallel with this compound to distinguish between SGLT2-mediated and NHE-1-mediated effects.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that achieves significant SGLT2 inhibition to minimize potential off-target effects.
Issue 2: Experiencing inconsistent results or unexpected phenotypes in different cell lines or tissues.
Possible Cause: Differential expression of SGLT1 and SGLT2, as well as NHE-1, across different cell types and tissues. The observed effect of this compound will depend on the relative abundance of its on- and off-targets.
Mitigation Strategies:
-
Characterize Transporter Expression: Before initiating experiments, quantify the mRNA or protein expression levels of SGLT1, SGLT2, and NHE-1 in your specific experimental model (cell line or tissue).
-
Use Cell Lines with Defined Transporter Expression: Utilize engineered cell lines that express SGLT1 or SGLT2 individually to dissect the specific effects of this compound on each transporter.
-
Consider Tissue-Specific Effects: Be aware that the physiological consequences of SGLT2 and NHE-1 inhibition can vary significantly between different organs and tissues. Interpret your results in the context of the specific biological system under investigation.
Quantitative Data on SGLT Inhibitor Selectivity
| SGLT2 Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | 4.2 | 663 | ~158 |
| Dapagliflozin | 1.1 | 1350 | ~1227 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
Note: IC50 values can vary between different studies and assay conditions.
Key Experimental Protocols
Protocol 1: In Vitro SGLT Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity (IC50) of a compound against SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Use stable cell lines overexpressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells).
-
Radiolabeled Substrate Uptake: Incubate the cells with a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), in the presence of varying concentrations of the test compound (this compound).
-
Measurement: After a defined incubation period, wash the cells to remove extracellular radiolabel and lyse them. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: NHE-1 Inhibition Assay (Intracellular pH Measurement)
This protocol describes a method to assess the inhibitory effect of a compound on NHE-1 activity.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses NHE-1 or is engineered to overexpress it (e.g., cardiac myocytes or specific fibroblast cell lines).
-
Fluorescent pH Indicator Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Acidification: Induce an intracellular acid load, typically by the ammonium prepulse technique (transient exposure to NH₄Cl followed by its removal).
-
pH Recovery Measurement: Monitor the recovery of intracellular pH over time using a fluorescence microscope or plate reader.
-
Inhibitor Treatment: Perform the pH recovery measurement in the presence of varying concentrations of the test compound (this compound) and a known NHE-1 inhibitor as a positive control.
-
Data Analysis: Calculate the rate of pH recovery (dpH/dt) and determine the concentration of the compound that causes 50% inhibition of this rate (IC50).
Visualizing Key Concepts
Signaling Pathway: SGLT2 and Potential Off-Target Interactions
Caption: this compound inhibits SGLT2, with potential off-target effects on NHE-1 and SGLT1.
Experimental Workflow: Assessing SGLT2/SGLT1 Selectivity
Caption: Workflow for determining the SGLT1/SGLT2 selectivity of this compound.
Troubleshooting Logic: Addressing Unexpected Cardiovascular Effects
Caption: Logic for troubleshooting unexpected cardiovascular effects of this compound.
Troubleshooting PF-543 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the Sphingosine Kinase 1 (SphK1) inhibitor, PF-543, in cell culture media.
Troubleshooting Guide: PF-543 Precipitation
Precipitation of PF-543 in cell culture media can manifest as visible particulates, cloudiness, or a crystalline film, leading to inaccurate experimental results and potential cytotoxicity. This guide provides a systematic approach to resolving these issues.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or particulate formation when adding your PF-543 stock solution to the cell culture medium, it is likely due to "solvent shock," where the compound rapidly leaves the organic solvent and fails to dissolve in the aqueous medium.
Troubleshooting Steps:
-
Prepare an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution in a small volume of serum-free media or phosphate-buffered saline (PBS). Gently vortex this intermediate dilution and then add it to the final volume of your complete, pre-warmed (37°C) cell culture medium.
-
Slow, Dropwise Addition: Add the PF-543 stock solution or intermediate dilution to the vortexing or gently swirling cell culture medium. This gradual introduction helps to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, to minimize both precipitation and solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Issue 2: Precipitation Over Time in the Incubator
If the medium appears clear initially but develops precipitates after incubation, this could be due to factors related to the compound's stability and solubility limit under culture conditions.
Troubleshooting Steps:
-
Verify the Final Concentration: The effective concentration of PF-543 in your experiment may be at or exceeding its solubility limit in the specific cell culture medium. Consider performing a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
-
Control Media pH: The optimal pH for most mammalian cell cultures is between 7.2 and 7.4.[1][2] Significant deviations from this range can alter the solubility of media components and the compound itself.[3] Ensure your incubator's CO₂ level is correctly calibrated for the bicarbonate buffering system in your medium.[1]
-
Consider Serum Concentration: Proteins in fetal bovine serum (FBS) can bind to and help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, the solubility of PF-543 may be reduced.
-
Check for Media Evaporation: Improper humidification in the incubator can lead to evaporation of the culture medium, thereby increasing the concentration of all components, including PF-543, which may then precipitate. Ensure the incubator's water pan is filled and functioning correctly.
Experimental Protocols
Protocol 1: Preparation of PF-543 Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of PF-543.
Materials:
-
PF-543 powder (free base, hydrochloride, or citrate salt)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the PF-543 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of PF-543 powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Note that moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 3 months at -20°C and for up to a year at -80°C.[5][6]
Protocol 2: Determining the Empirical Solubility of PF-543 in Your Cell Culture Medium
This protocol provides a method to estimate the maximum soluble concentration of PF-543 in your specific experimental conditions.
Materials:
-
PF-543 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Phase-contrast microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your PF-543 stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below 0.5%.
-
Incubate: Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visual Inspection: Carefully inspect each sample for any signs of precipitation (cloudiness, visible particles, or a film at the bottom of the tube/well).
-
Microscopic Examination: Examine a small aliquot of each dilution under a phase-contrast microscope to detect any crystalline structures or amorphous precipitates that may not be visible to the naked eye.
-
Determine Solubility Limit: The highest concentration of PF-543 that shows no evidence of precipitation is considered the empirical solubility limit under your specific experimental conditions.
Data Presentation
Table 1: Solubility of PF-543 and its Salts
| Compound Form | Solvent | Solubility | Reference(s) |
| PF-543 (Free Base) | DMSO | 93 - 100 mg/mL | [7] |
| Ethanol | 93 mg/mL | [8] | |
| PF-543 Hydrochloride | DMSO | 25 - 100 mg/mL | [4][9] |
| Ethanol | 25 mg/mL | [9] | |
| Water | Insoluble | [10] | |
| PF-543 Citrate | DMSO | 80 - 200 mg/mL | |
| Water | 40 - 50 mg/mL (with sonication) |
Table 2: Reported In Vitro Working Concentrations of PF-543
| Cell Line | Assay Type | Concentration | Incubation Time | Reference(s) |
| Human PAMSC | Function assay | 100 nM | 24 h | [6] |
| 1483 cells | S1P formation | IC₅₀ = 1.0 nM | N/A | [7][11] |
| PASM cells | Apoptosis assay | 0.1 - 10 µM | 24 h | [7][11] |
| Pancreatic cancer cells | Cytotoxicity assay | 20 - 40 µM | N/A | [12] |
Mandatory Visualization
Caption: Signaling pathway of PF-543 as a SphK1 inhibitor.
Caption: Troubleshooting workflow for PF-543 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is PF-543 and what is its mechanism of action?
PF-543 is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 1 (SphK1).[4] SphK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cell proliferation, survival, migration, and inflammation. By competitively inhibiting SphK1, PF-543 reduces the levels of S1P, thereby modulating these cellular processes.[4][7] PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[6][7]
Q2: What are the different forms of PF-543 available and how do they differ in solubility?
PF-543 is available as a free base, a hydrochloride salt, and a citrate salt. The free base and hydrochloride salt are highly soluble in organic solvents like DMSO and ethanol but have poor aqueous solubility, with the hydrochloride form being reported as insoluble in water.[7][8][9][10] The citrate salt of PF-543 exhibits improved solubility in water, which may be advantageous for certain experimental setups, although sonication is often recommended to aid dissolution.
Q3: What is the recommended storage procedure for PF-543 stock solutions?
Once dissolved in DMSO, it is recommended to aliquot the PF-543 stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year), protected from light.[5][6]
Q4: Can I filter my PF-543-containing media to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound itself, and filtering will remove it from the solution, leading to an unknown and lower final concentration of the active compound in your experiment. It is crucial to address the root cause of the precipitation rather than physically removing the evidence.
Q5: Are there any known interactions between PF-543 and common cell culture media components?
While specific studies on the interaction of PF-543 with individual media components are not widely available, the precipitation of small molecules can be influenced by high concentrations of salts, amino acids, and other supplements in the media. The presence of serum proteins, such as albumin in FBS, can sometimes enhance the solubility of hydrophobic compounds through binding interactions. Therefore, changes in serum concentration may affect the solubility of PF-543.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of YM-543
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the in vivo bioavailability of YM-543, a selective SGLT2 inhibitor.
Troubleshooting Guide
Issue: Poor or variable oral bioavailability of this compound observed in preclinical studies.
This is a common challenge for many compounds, including glycosides like this compound. The underlying causes can be multifactorial, stemming from the compound's physicochemical properties and physiological barriers.
Question 1: What are the potential reasons for the low bioavailability of this compound?
Answer: The low bioavailability of this compound can be attributed to several factors, often related to its chemical structure as a glycoside. Potential reasons include:
-
Low Aqueous Solubility: this compound, with a molecular formula of C₂₃H₂₄O₆ and a molecular weight of 396.44 g/mol , may exhibit poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Poor Membrane Permeability: The hydrophilic sugar moiety in the glycoside structure can hinder its passive diffusion across the lipid-rich intestinal membrane.
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen.
-
Presystemic Metabolism: The compound may undergo degradation in the acidic environment of the stomach or be metabolized by enzymes in the intestine and liver before reaching systemic circulation.
Question 2: How can I improve the solubility of this compound for in vivo experiments?
Answer: Improving the solubility of this compound is a critical first step towards enhancing its bioavailability. Several formulation strategies can be employed:
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Surfactants: Surfactants like Tween® 80 and Cremophor® EL can increase solubility by forming micelles that encapsulate the drug.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly improve its solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its dissolution rate.
Question 3: What formulation approaches can be used to overcome poor permeability?
Answer: If poor permeability is the primary barrier, the following strategies can be investigated:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can enhance absorption by utilizing lipid absorption pathways.
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. However, their use requires careful evaluation for potential toxicity.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.
Frequently Asked Questions (FAQs)
FAQ 1: What is a suitable starting point for developing a simple oral formulation for this compound in mice?
Answer: For initial in vivo screening in mice, a simple suspension or solution can be prepared. A common vehicle is a mixture of 0.5% carboxymethylcellulose (CMC) in water. If solubility is a significant issue, a formulation containing a co-solvent and/or surfactant can be a good starting point.
Table 1: Example Formulations for Initial In Vivo Screening of this compound
| Formulation Component | Concentration Range | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| PEG 400 | 10-40% (v/v) | Co-solvent |
| Propylene Glycol | 10-30% (v/v) | Co-solvent |
| Tween® 80 | 1-5% (v/v) | Surfactant/Solubilizer |
| 0.5% CMC | q.s. to 100% | Suspending agent/Vehicle |
FAQ 2: How can I assess the permeability of this compound experimentally?
Answer: The permeability of this compound can be evaluated using in vitro models like the Caco-2 cell permeability assay. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B Papp ratio may suggest the involvement of efflux transporters.
FAQ 3: Are there any known signaling pathways that might be relevant to the absorption of SGLT2 inhibitors like this compound?
Answer: While the primary mechanism of action for SGLT2 inhibitors is at the renal proximal tubule, their absorption from the gut is a separate process. The absorption of many glycosidic compounds can be influenced by glucose transporters present in the intestine, such as SGLT1. It is plausible that this compound could interact with these transporters, which could either facilitate or hinder its absorption. Further investigation into the interaction of this compound with intestinal transporters would be beneficial.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Oral Formulation of this compound
-
Weigh the required amount of this compound.
-
In a sterile container, add the calculated volume of PEG 400.
-
Slowly add the this compound powder to the PEG 400 while vortexing or stirring continuously until it is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Add the required volume of Tween® 80 and mix thoroughly.
-
Add the remaining vehicle (e.g., saline or water) dropwise while mixing to bring the formulation to the final volume.
-
Visually inspect the formulation for complete dissolution. If a suspension is formed, ensure it is homogenous before administration.
Protocol 2: Caco-2 Permeability Assay
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Prepare the this compound dosing solution in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizations
Caption: Factors contributing to the low bioavailability of this compound and corresponding formulation strategies.
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
Technical Support Center: Overcoming Resistance to PF-543 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the sphingosine kinase 1 (SPHK1) inhibitor, PF-543, in cancer cell lines.
Troubleshooting Guide: Unexpected PF-543 Resistance
Initial Assessment
If you observe a lack of efficacy or a diminished response to PF-543 in your cancer cell line experiments, a systematic troubleshooting approach is recommended. The following table outlines potential issues, suggested experiments to diagnose the problem, and possible solutions.
| Observed Issue | Potential Cause | Suggested Diagnostic Experiment | Possible Solution/Next Step |
| High IC50 value or no significant decrease in cell viability with PF-543 treatment. | Intrinsic or acquired resistance. | 1. Confirm PF-543 activity: Test the compound on a known sensitive cell line. 2. Cell line integrity: Verify the identity and purity of your cell line (e.g., STR profiling). 3. Assess SPHK1 expression: Perform Western blot for SPHK1 protein levels. | 1. If the compound is inactive on a sensitive line, obtain a new batch. 2. If the cell line is contaminated or misidentified, obtain a new, verified stock. 3. If SPHK1 expression is low or absent, the cell line may not be dependent on this pathway. Consider alternative therapeutic strategies. |
| Decreased S1P levels upon PF-543 treatment, but no corresponding increase in apoptosis or decrease in cell proliferation. | Activation of compensatory pro-survival signaling pathways. | 1. Western blot analysis: Probe for phosphorylated (activated) forms of key signaling proteins, such as p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204). 2. Compare to a sensitive cell line: Analyze baseline and PF-543-treated levels of p-Akt and p-ERK in a sensitive cell line as a control. | 1. If p-Akt or p-ERK levels are elevated or sustained after PF-543 treatment, consider combination therapy with a PI3K/Akt inhibitor (e.g., LY294002) or a MEK/ERK inhibitor (e.g., PD98059).[1] |
| Accumulation of sphingosine but not a significant increase in pro-apoptotic ceramides. | Alterations in the "sphingolipid rheostat" balance. | 1. Sphingolipid profiling: Use LC-MS/MS to quantify intracellular levels of different ceramide species, sphingosine, and S1P in both sensitive and resistant cells, with and without PF-543 treatment. | 1. If specific ceramide species known to be pro-apoptotic are not elevated, this may contribute to resistance. 2. The complexity of the sphingolipid rheostat may mean that simply inhibiting SPHK1 is insufficient to induce apoptosis in certain contexts. |
| Gradual loss of PF-543 efficacy over prolonged treatment. | Development of acquired resistance. | 1. Establish a resistant cell line: Culture cells in the continuous presence of escalating concentrations of PF-543. 2. Characterize the resistant line: Compare the resistant line to the parental line in terms of SPHK1 expression, compensatory pathway activation (p-Akt, p-ERK), and expression of ABC drug transporters (e.g., ABCB1, ABCG2) via qPCR or Western blot. | 1. Once a resistant line is established, it can be used as a model to test strategies for overcoming resistance, such as combination therapies. |
Frequently Asked Questions (FAQs)
General
Q1: What is PF-543 and how does it work?
PF-543 is a potent and highly selective, competitive inhibitor of sphingosine kinase 1 (SPHK1).[2] SPHK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cell survival, proliferation, and migration. By inhibiting SPHK1, PF-543 decreases intracellular S1P levels and increases levels of its substrate, sphingosine. This shift in the "sphingolipid rheostat" is intended to suppress pro-survival signaling and induce apoptosis.
Q2: What is a typical IC50 value for PF-543 in sensitive cancer cell lines?
The IC50 value of PF-543 can vary significantly between different cancer cell lines. For example, in some pancreatic cancer cell lines, the IC50 has been reported to be around 26 µM, while derivatives of PF-543 have shown IC50 values as low as 9.57 µM.[3] It is crucial to determine the IC50 in your specific cell line of interest to establish a baseline for sensitivity.
Resistance Mechanisms
Q3: What are the primary mechanisms of resistance to PF-543?
Resistance to PF-543 can arise from several mechanisms:
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass the inhibition of SPHK1 by upregulating other pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[1][4]
-
Dysregulation of the Sphingolipid Rheostat: While PF-543 effectively reduces S1P, the subsequent increase in sphingosine may not be efficiently converted to pro-apoptotic ceramides in some cell lines, thus limiting the drug's cytotoxic effects.
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to the active efflux of PF-543 from the cell, reducing its intracellular concentration and efficacy.
Q4: How can I determine if my cells are resistant due to compensatory signaling?
You can investigate the activation of compensatory signaling pathways by performing Western blot analysis for the phosphorylated (active) forms of key proteins. Look for increased levels of p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) in your cells following PF-543 treatment, especially when compared to a sensitive control cell line.
Overcoming Resistance
Q5: How can I overcome PF-543 resistance in my experiments?
A primary strategy to overcome PF-543 resistance is through combination therapy. Based on the identified resistance mechanism, you can select a second agent to target the compensatory pathway. For instance:
-
If you observe activation of the PI3K/Akt pathway, combining PF-543 with a PI3K inhibitor (e.g., Wortmannin) or an Akt inhibitor can restore sensitivity.
-
If the MAPK/ERK pathway is activated, co-treatment with a MEK inhibitor (e.g., U0126) may be effective.[5]
-
In cases of TRAIL resistance, combining PF-543 has been shown to enhance apoptosis.[6]
Q6: Are there any known combination therapies that have been successful?
Yes, for example, in TRAIL-resistant colorectal cancer cells, the combination of PF-543 and TRAIL has been shown to significantly enhance apoptosis and inhibit cancer stem cell-like properties.[6] This is a promising avenue for overcoming resistance and enhancing the therapeutic potential of PF-543.
Data Presentation: PF-543 IC50 Values
The following table summarizes reported IC50 values for PF-543 and a derivative in pancreatic cancer cell lines. This data can serve as a reference, but it is essential to determine the IC50 in your specific experimental system.
| Compound | Cell Line | IC50 (µM) |
| PF-543 | MIA PaCa2 | > 40 |
| PF-543 | PANC-1 | > 40 |
| Compound 5 (PF-543 derivative) | MIA PaCa2 | 26.07 |
| Compound 10 (PF-543 derivative) | MIA PaCa2 | 11.14 |
| FTY720 (SPHK1 inhibitor) | MIA PaCa2 | 9.57 |
Data adapted from a study on PF-543 derivatives in pancreatic cancer cells.[3]
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-543.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PF-543
-
DMSO (for dissolving PF-543)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-543 in complete culture medium. A common starting concentration is 100 µM, with 2-fold dilutions. Include a vehicle control (medium with DMSO).
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of PF-543.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for SPHK1 and Phosphorylated Signaling Proteins
Materials:
-
Cell lysates from PF-543 treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SPHK1, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: SPHK1 Signaling Pathway and the Action of PF-543.
Caption: Mechanisms of Resistance to PF-543.
Caption: Experimental Workflow for Troubleshooting PF-543 Resistance.
References
- 1. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with PF-543
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing PF-543, a potent and selective Sphingosine Kinase 1 (SphK1) inhibitor, and have encountered inconsistent results in their experiments. This resource provides frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for PF-543 between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values for PF-543 can stem from several factors. It's crucial to recognize that IC50 values are not absolute and can be influenced by assay conditions. Published studies report varying IC50 values depending on the assay format (cell-free vs. cell-based) and the biological system.[1][2][3] Key factors contributing to variability include:
-
Assay Type: A purely biochemical (cell-free) assay measuring direct enzyme inhibition will often yield a lower IC50 than a cell-based assay, where factors like cell permeability, off-target effects, and compound stability come into play.[4]
-
Reagent Stability: The stability of PF-543, ATP, and the SphK1 enzyme is critical. Ensure proper storage and handling, and avoid repeated freeze-thaw cycles.[5][6] Some studies have noted the low metabolic stability of PF-543, which could be a factor in cell-based assays.[7][8][9]
-
Cell Line Specifics: The expression level of SphK1 can vary between cell lines and even with passage number, affecting the apparent potency of the inhibitor.
-
Substrate Concentration: As PF-543 is a sphingosine-competitive inhibitor, the concentration of sphingosine used in the assay will directly impact the IC50 value.[2]
-
Calculation Methods: The parameters and equations used to calculate IC50 values can be a source of variability. Standardizing the data analysis method within your lab is essential.[10]
Q2: The potent inhibition of SphK1 by PF-543 in our biochemical assays is not translating to the expected phenotypic effect (e.g., apoptosis, reduced proliferation) in our cell-based assays. Why might this be?
A2: This is a documented observation for PF-543. While it is a highly potent inhibitor of SphK1, its cytotoxic or anti-proliferative effects can be less pronounced than expected in some cell lines.[3][7] Potential reasons include:
-
Cellular Environment: The high concentration of ATP within cells can compete with ATP-competitive inhibitors, although PF-543 is sphingosine-competitive. More relevantly, cellular uptake and efflux mechanisms can reduce the intracellular concentration of the inhibitor.
-
Off-Target Effects: While PF-543 is highly selective for SphK1 over SphK2, at higher concentrations, off-target effects could confound results.[2] It's important to use the lowest effective concentration.
-
Redundant Pathways: Cells may have compensatory signaling pathways that bypass the effects of SphK1 inhibition.
-
Metabolic Instability: PF-543 has been reported to have low metabolic stability, which could reduce its effective concentration over time in longer-term cell culture experiments.[7][8][9]
Q3: How should I prepare and store my PF-543 stock solutions?
A3: Proper handling of PF-543 is critical for reproducible results.
-
Solubility: PF-543 is soluble in DMSO. For in vivo studies, formulations in corn oil or a mix of DMSO, PEG300, Tween80, and saline have been used.[1][2]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. When preparing working dilutions, allow the stock solution to come to room temperature before opening to prevent condensation.
Quantitative Data Summary
The IC50 of PF-543 can vary based on the experimental context. The table below summarizes reported values from various sources to aid in comparing your results.
| Assay Type | System | Substrate | Reported IC50 / Ki | Reference |
| Cell-Free Assay | Recombinant Human SphK1 | Sphingosine | 2.0 nM (IC50), 3.6 nM (Ki) | [1][2] |
| Cell-Free Assay | Recombinant Human SphK1 | FITC-Sphingosine | 4.3 nM (Ki) | [2] |
| Cell-Free Assay | Recombinant Human SphK1 | Sphingosine | 11.24 nM (IC50) | [3] |
| Cell-Based Assay | 1483 Head and Neck Carcinoma Cells | C17-Sphingosine | 1.0 nM (IC50) | [1] |
| Whole Blood Assay | Human Whole Blood | Endogenous | 26.7 nM (IC50) | [1] |
Experimental Protocols
Below are detailed methodologies for common assays used to assess PF-543 activity.
Protocol 1: In Vitro SphK1 Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and provides a method for screening SphK1 inhibitors.
Materials:
-
Recombinant Human SphK1
-
PF-543
-
Sphingosine (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection Reagents (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates (white, for luminescence)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant SphK1 enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of PF-543 in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).
-
Prepare a solution of sphingosine and ATP in assay buffer. The final concentration of sphingosine should be near its Km for SphK1, and ATP should be at a concentration suitable for the detection reagent.
-
-
Assay Reaction:
-
Add the PF-543 dilutions (or vehicle control) to the wells of the plate.
-
Add the diluted SphK1 enzyme to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the sphingosine/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60-90 minutes) at 30°C or 37°C.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each PF-543 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Sphingosine Kinase Activity Assay
This protocol measures the effect of PF-543 on S1P production within intact cells.
Materials:
-
Cell line of interest
-
PF-543
-
Cell culture medium and supplements
-
D-erythro-sphingosine
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Method for S1P quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PF-543 (and a vehicle control) for a specified period (e.g., 1-4 hours).
-
Add D-erythro-sphingosine to the medium and incubate for a short period (e.g., 15-30 minutes) to provide substrate for SphK1.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
-
S1P Quantification:
-
Analyze the lipid extracts by LC-MS/MS to quantify the amount of S1P produced.
-
-
Data Analysis:
-
Normalize the S1P levels to the total protein concentration or cell number for each sample.
-
Calculate the percent inhibition of S1P production at each PF-543 concentration relative to the vehicle control.
-
Determine the IC50 value as described in the in vitro protocol.
-
Visual Troubleshooting and Workflow Guides
Signaling Pathway of PF-543 Action
Caption: Simplified signaling pathway of Sphingosine Kinase 1 (SphK1) and the inhibitory action of PF-543.
General Experimental Workflow for PF-543
Caption: A generalized workflow for conducting experiments with the SphK1 inhibitor PF-543.
Troubleshooting Inconsistent PF-543 Results
Caption: A decision tree to troubleshoot common inconsistent results observed in PF-543 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding YM-543 Cytotoxicity at High Concentrations
A Note on Nomenclature: Initial searches for "YM-543" did not yield a specific compound. However, this may be a variant or internal designation for the well-documented kinase inhibitors HS-543 (a Bcr-Abl inhibitor) or PF-543 (a Sphingosine Kinase 1 inhibitor). This guide provides information on both compounds to address your query comprehensively.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing cytotoxic effects of HS-543 and PF-543, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations higher than the reported IC50 value. Is this expected?
A1: Yes, this is expected. The IC50 value represents the concentration at which 50% of the inhibitory effect is observed. At concentrations significantly above the IC50, especially for kinase inhibitors, you can anticipate a more pronounced cytotoxic effect, leading to a higher percentage of cell death. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Could the observed cytotoxicity at high concentrations be due to off-target effects?
A2: This is a possibility. While both HS-543 and PF-543 are designed to be specific inhibitors, at high concentrations, the risk of off-target binding to other kinases or cellular proteins increases. This can lead to unintended signaling pathway modulation and contribute to cytotoxicity. If you suspect off-target effects, consider using a structurally different inhibitor for the same target as a control or performing a kinome profiling assay.
Q3: We are seeing rapid cell death. Is this apoptosis or necrosis?
A3: Both HS-543 and PF-543 are known to induce apoptosis[1][2][3]. However, at very high concentrations, compounds can induce necrosis due to overwhelming cellular stress. To distinguish between apoptosis and necrosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
Q4: Our results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: Ensure your stock solution of the inhibitor is properly stored and has not degraded. At high concentrations, solubility in aqueous media can be a limiting factor. Visually inspect for any precipitation.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence cellular response to a cytotoxic agent.
-
Assay Performance: Ensure consistent incubation times and proper handling during your cytotoxicity assays. For colorimetric assays like MTT, ensure complete solubilization of the formazan product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete cell death even at the lowest "high" concentration | The tested concentrations are too high for your specific cell line. | Perform a broader dose-response curve, starting from concentrations closer to the known IC50 value and extending to a wider range of higher concentrations. |
| Precipitate observed in the culture media | The compound has limited solubility at the tested concentration. | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across all treatments. Consider using a formulation with improved solubility if available. |
| High background in cytotoxicity assay | Incomplete removal of media containing phenol red or serum (for MTT assay). Contamination of cell cultures. | For MTT assays, use serum-free and phenol red-free media during the incubation with the MTT reagent. Regularly check cell cultures for any signs of contamination. |
| Results from different cytotoxicity assays (e.g., MTT vs. LDH) do not correlate | The assays measure different aspects of cell death. MTT measures metabolic activity, which can be affected without immediate cell membrane rupture. LDH assay measures membrane integrity. | This can be a valid biological observation. High concentrations might initially impact metabolic function before causing membrane lysis. Consider using multiple assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity) to get a comprehensive picture of the cytotoxic mechanism. |
Quantitative Data
PF-543 Cytotoxicity Data
| Cell Line | Assay | IC50 / EC50 | Reference |
| HEK293 (expressing GFP-tagged SK1) | Inhibition of SK1 activity | 28 nM | [1] |
| 1483 (head and neck carcinoma) | Inhibition of C17-S1P formation | 1.0 nM | [2] |
| 1483 (head and neck carcinoma) | Depletion of intracellular S1P | 8.4 nM | [2] |
| Whole Blood | Inhibition of S1P formation | 26.7 nM | [1][2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity[4][5][6].
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the compound (e.g., HS-543 or PF-543) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark for at least 2 hours (or overnight, depending on the solubilization buffer) to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V Apoptosis Assay
This protocol is a standard method for detecting apoptosis by flow cytometry[7][8][9][10][11][12][13].
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Signaling Pathways
Caption: Bcr-Abl signaling pathway and the inhibitory action of HS-543.
Caption: SphK1 signaling pathway and the inhibitory action of PF-543.
Experimental Workflow
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Technical Support Center: Troubleshooting Interference by YM-543 in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when using YM-543, or similar small molecules, in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when the test compound itself possesses properties that alter the fluorescence signal, leading to misleading results that are not due to its biological activity.[1] This can manifest as an increase (false positive) or a decrease (false negative) in the measured fluorescence. The primary mechanisms of interference are the compound's own fluorescence (autofluorescence) and its ability to reduce the fluorescence signal of the reporter fluorophore (quenching).[1][2]
Q2: My assay shows a strong signal when this compound is present, even in my negative controls. What is the likely cause?
A2: This is a classic indicator of compound autofluorescence.[3] Autofluorescence occurs when a compound absorbs light at the excitation wavelength of your assay and emits its own light at the emission wavelength, leading to a false-positive signal.[1]
Q3: My fluorescence signal decreases in the presence of this compound, suggesting inhibition. How can I be sure this is a real effect?
A3: A decrease in signal could be due to true biological inhibition, or it could be an artifact of fluorescence quenching or the inner filter effect.[3] Quenching happens when the test compound absorbs the energy from the excited fluorophore, preventing it from emitting light. The inner filter effect occurs when the compound absorbs the excitation or emission light in the solution, reducing the amount of light that reaches the detector.
Q4: How can I quickly check if this compound is interfering with my assay?
A4: A simple and effective method is to run a "compound-only" control.[1] This involves measuring the fluorescence of this compound in the assay buffer at the concentrations used in your experiment, but without the assay's biological target (e.g., enzyme or receptor). A significant signal in this control points to autofluorescence. To check for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A reduction in the fluorophore's signal in the presence of this compound suggests quenching.[1]
Q5: What are some general strategies to minimize compound interference?
A5: Several strategies can be employed:
-
Run appropriate controls: Always include compound-only and fluorophore + compound controls.
-
Perform a pre-read: Measure the fluorescence of the plate after adding the compound but before adding the fluorescent substrate or starting the reaction. This can help establish a baseline for background subtraction.[4]
-
Switch to red-shifted fluorophores: Interfering compounds often fluoresce at shorter wavelengths. Using fluorophores that are excited by and emit light at longer (red-shifted) wavelengths can often circumvent the problem.[2]
-
Decrease compound concentration: If the therapeutic window of the compound allows, lowering its concentration can reduce interference effects.[1]
-
Consider Time-Resolved Fluorescence (TRF): If autofluorescence is an issue, TRF can be a powerful solution. Autofluorescence from small molecules typically has a very short lifetime (nanoseconds), whereas TRF probes have long-lived fluorescence (microseconds to milliseconds). This allows the short-lived background fluorescence to decay before the measurement is taken.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpectedly high fluorescence signal in the presence of this compound. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer. 2. Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range.[1][3] |
| Unexpectedly low fluorescence signal in the presence of this compound. | The compound is quenching the fluorescence signal or causing an inner filter effect. | 1. Run a quenching control: Measure the fluorescence of the assay fluorophore with and without this compound. 2. Check for inner filter effect: Measure the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths. 3. Decrease compound concentration: If possible, lower the concentration of this compound.[1] 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the compound's absorbance spectrum. |
| High variability in replicate wells containing this compound. | The compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Solubility Test: Determine the solubility of this compound in the assay buffer. 3. Add a detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes prevent aggregation.[4] |
Quantitative Data Summary
The following tables provide hypothetical data for a representative interfering compound, "this compound."
Table 1: Spectral Properties of this compound
| Property | Value |
| Maximum Excitation Wavelength | 485 nm |
| Maximum Emission Wavelength | 525 nm |
| Molar Extinction Coefficient at 488 nm | 15,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.15 |
Table 2: Effect of this compound on a Standard FITC-Based Assay
| This compound Concentration (µM) | Fluorescence Signal (RFU) in "Compound-Only" Control | % Quenching of FITC Signal |
| 0 | 50 | 0% |
| 1 | 500 | 5% |
| 5 | 2500 | 20% |
| 10 | 5000 | 45% |
| 25 | 12500 | 80% |
| 50 | 25000 | 95% |
Experimental Protocols
Protocol 1: Measuring Compound Autofluorescence
-
Prepare a serial dilution of this compound: Prepare a series of concentrations of this compound in the assay buffer, covering the range you plan to use in your experiment.
-
Plate the samples: Add the this compound dilutions to the wells of a microplate (the same type used for your assay). Include wells with only the assay buffer as a blank.
-
Read the plate: Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Analyze the data: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Performing a Spectral Scan of this compound
-
Prepare a sample of this compound: Prepare a solution of this compound in the assay buffer at a concentration that gives a measurable signal.
-
Excitation Scan: Set the emission wavelength to the peak emission of your assay's fluorophore and scan a range of excitation wavelengths to find the wavelength of maximum excitation for this compound.
-
Emission Scan: Set the excitation wavelength to the peak excitation of your assay's fluorophore and scan a range of emission wavelengths to find the wavelength of maximum emission for this compound.
-
Analyze the data: Plot the fluorescence intensity versus wavelength for both scans. This will give you the complete fluorescence profile of this compound and show the extent of spectral overlap with your assay's fluorophore.
Protocol 3: Quenching Control Assay
-
Prepare solutions: Prepare a solution of your assay's fluorophore at the concentration used in your assay. Also, prepare a serial dilution of this compound.
-
Mix and incubate: In a microplate, mix the fluorophore solution with the different concentrations of this compound. Include a control with the fluorophore and no this compound.
-
Read the plate: Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Analyze the data: Compare the fluorescence of the samples containing this compound to the control. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: A generic signaling pathway where this compound acts as a kinase inhibitor.
Caption: Experimental workflow for troubleshooting this compound interference.
Caption: Decision tree for identifying the type of fluorescence interference.
References
Preventing aggregation of PF-543 in aqueous solutions
Technical Support Center: PF-543
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation and precipitation of PF-543 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-543 and what is its mechanism of action?
PF-543 is a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1).[1][2][3] It is a reversible and sphingosine-competitive inhibitor with a high affinity for SPHK1.[3] SPHK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes, including cell growth, proliferation, and survival.[4][5] By inhibiting SPHK1, PF-543 reduces the production of S1P, which can induce apoptosis, necrosis, and autophagy in various cell types.[3]
Q2: What are the solubility properties of PF-543?
The solubility of PF-543 depends on its form (hydrochloride salt or free base) and the solvent used. It is crucial to understand these properties to prepare stable, homogenous solutions for your experiments.
| Form | Solvent | Solubility | Notes |
| PF-543 Hydrochloride | Water | 10 mM | Gentle warming may be required. |
| PF-543 Hydrochloride | DMSO | 100 mM | |
| PF-543 (Free Base) | DMSO | 50 mg/mL | Sonication is recommended to aid dissolution. |
| PF-543 (Free Base) | Ethanol | 93 mg/mL | Sonication is recommended to aid dissolution. |
Q3: My PF-543 solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved, which can be due to exceeding its solubility limit in the chosen solvent or improper dissolution techniques. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: Can PF-543 aggregate in my aqueous assay buffer?
While specific studies on PF-543 forming colloidal aggregates are not extensively documented, it is a common phenomenon for small molecule inhibitors, especially those with hydrophobic properties.[6] Aggregation can lead to non-specific inhibition and assay artifacts. The troubleshooting guide below provides strategies to mitigate potential aggregation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of PF-543 in Aqueous Solutions
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Exceeded Solubility in Aqueous Buffer | 1. Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve PF-543 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 100 mM). PF-543 hydrochloride is soluble up to 100 mM in DMSO. | Direct dissolution of PF-543 in aqueous buffers can lead to precipitation, as its aqueous solubility is limited. Using a concentrated stock in a suitable organic solvent is a standard practice. |
| 2. Perform Serial Dilutions: Serially dilute the DMSO stock solution to an intermediate concentration using the same organic solvent before the final dilution into your aqueous assay buffer. | This gradual dilution helps to prevent the compound from shocking out of solution when introduced to the aqueous environment. | |
| 3. Final Dilution into Aqueous Buffer: For the final step, add the intermediate dilution of PF-543 to your aqueous buffer with gentle mixing. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically ≤1%) to avoid solvent effects on your biological system. | ||
| Improper Dissolution Technique | 1. Use Sonication: If you observe particulate matter after initial vortexing, sonicate the solution for a short period. | Sonication can help to break up small aggregates and facilitate complete dissolution. |
| 2. Gentle Warming: For PF-543 hydrochloride, gentle warming can aid dissolution in water. | Be cautious with temperature-sensitive compounds and solutions. | |
| Final Working Solution is Unstable | 1. Prepare Fresh Working Solutions: It is recommended to prepare the final aqueous working solution of PF-543 fresh for each experiment. | Over time, even if initially clear, the compound may precipitate out of the aqueous solution. |
| 2. Use a Formulation with Co-solvents for In Vivo Studies: For in vivo applications, a formulation containing co-solvents and surfactants can improve solubility and stability. A published formulation includes DMSO, PEG300, Tween-80, and saline.[7] |
Issue 2: Potential for Aggregation-Based Assay Interference
| Possible Cause | Preventative Measure | Detailed Explanation |
| Compound Self-Association at High Concentrations | 1. Determine the Optimal Concentration Range: Conduct dose-response experiments to identify the lowest effective concentration of PF-543 for your assay. | Aggregation is often concentration-dependent. Working at lower concentrations reduces the likelihood of forming aggregates. |
| 2. Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to your assay buffer.[7] | Detergents can help to disrupt the formation of colloidal aggregates. Ensure the detergent itself does not interfere with your assay. | |
| Non-specific Binding to Assay Components | 1. Incorporate Bovine Serum Albumin (BSA): Include a small amount of BSA (e.g., 0.1 mg/mL) in your assay buffer as a "decoy" protein. | BSA can help to sequester aggregating compounds and prevent their non-specific interaction with your target protein. |
Experimental Protocols
Preparation of PF-543 Stock and Working Solutions for In Vitro Assays
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of PF-543 hydrochloride (M.Wt: 502.07 g/mol ).
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a fresh aliquot of the 10 mM PF-543 stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium.
-
Mix thoroughly by gentle pipetting or inversion before adding to the cells.
-
Cell Viability Assay (EZ-CYTOX/MTT)
This protocol is adapted from a study on PF-543 derivatives.[2]
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PF-543 (e.g., 2.5, 5, 10, 20, 40 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
Addition of Viability Reagent: Add the EZ-CYTOX or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for EZ-CYTOX) using a microplate reader.
Western Blot Analysis
This protocol is a general workflow for analyzing protein expression changes upon PF-543 treatment.[8]
-
Cell Treatment and Lysis: Plate cells (e.g., A549) in 6-well plates (1 x 10⁶ cells/well), allow them to adhere overnight, and then treat with PF-543 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: SPHK1 Signaling Pathway and Inhibition by PF-543.
Caption: General Experimental Workflow for In Vitro Studies with PF-543.
References
- 1. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PF-543 and Other Sphingosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-543, a potent and selective sphingosine kinase 1 (SphK1) inhibitor, with other notable sphingosine kinase (SphK) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Sphingosine Kinase and its Inhibitors
Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] There are two main isoforms of SphK: SphK1 and SphK2.[2] Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SphK isoforms attractive therapeutic targets.[3][4] A variety of small molecule inhibitors have been developed to target SphK1 and/or SphK2, each with distinct potencies and selectivities. This guide focuses on comparing PF-543 to other well-characterized SphK inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki values) of PF-543 and other selected SphK inhibitors against SphK1 and SphK2. This data is crucial for understanding the inhibitors' strength and their isoform selectivity.
| Inhibitor | Target(s) | SphK1 IC50/Ki | SphK2 IC50/Ki | Selectivity | Reference(s) |
| PF-543 | SphK1 | IC50: 2.0 nM, Ki: 3.6 nM | >100-fold selective over SphK2 | High for SphK1 | [5][6] |
| RB-005 | SphK1 | IC50: 3.6 µM | - | Selective for SphK1 | [7] |
| ABC294640 (Opaganib) | SphK2 | No activity up to 100 µM | IC50: ~60 µM, Ki: 9.8 µM | Selective for SphK2 | [1][8][9] |
| SKI-II | SphK1/SphK2 | IC50: 0.5 µM (general SphK), 35 µM (SK1) | IC50: 20 µM (SK2) | Dual inhibitor | [10][11] |
| FTY720 (Fingolimod) | S1P Receptor Modulator | - | Phosphorylated by SphK2 | Not a direct SphK inhibitor | [12] |
Note: IC50 and Ki values can vary depending on the assay conditions. It is important to consult the primary literature for specific experimental details.
Mechanism of Action
PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of SphK1.[5] This means it directly competes with the natural substrate, sphingosine, for binding to the active site of the SphK1 enzyme, thereby preventing the production of S1P.[5] Its high selectivity for SphK1 over SphK2 makes it a valuable tool for dissecting the specific roles of SphK1 in cellular signaling.[5]
Other inhibitors exhibit different mechanisms and selectivities:
-
RB-005 is a selective SphK1 inhibitor.[7]
-
ABC294640 (Opaganib) is a selective inhibitor of SphK2, also acting as a competitive inhibitor with respect to sphingosine.[9][13]
-
SKI-II is a non-ATP competitive inhibitor of both SphK1 and SphK2, making it a dual inhibitor.[10]
-
FTY720 (Fingolimod) is not a direct inhibitor of SphK. Instead, it is a sphingosine analogue that is phosphorylated by SphK2 to FTY720-phosphate, which then acts as a functional antagonist of S1P receptors.[12]
Signaling Pathway Diagram
The following diagram illustrates the central role of Sphingosine Kinase in the sphingolipid metabolic pathway and the subsequent downstream signaling.
Caption: Sphingosine Kinase Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of SphK inhibitors. Below are representative protocols for in vitro and cell-based assays.
In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the enzymatic activity of purified SphK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.
Materials:
-
Purified recombinant SphK1 or SphK2
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (e.g., PF-543) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, sphingosine, and the inhibitor at various concentrations.
-
Initiate the reaction by adding purified SphK enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Start the enzymatic reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for 20 minutes.[14]
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol/HCl mixture.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using TLC.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Sphingosine Kinase Activity Assay
This assay measures the ability of an inhibitor to block S1P production within intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T, U937)
-
Cell culture medium and supplements
-
Inhibitor compounds (e.g., PF-543)
-
Sphingosine or a labeled analogue (e.g., C17-sphingosine)
-
Lysis buffer
-
LC-MS/MS system for lipid analysis
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Add sphingosine or a labeled analogue to the cells and incubate for a defined period (e.g., 30 minutes) to allow for its conversion to S1P.
-
Wash the cells with ice-cold PBS to remove excess substrate.
-
Lyse the cells and extract the lipids.
-
Quantify the levels of endogenous or labeled S1P using a validated LC-MS/MS method.
-
Normalize the S1P levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of S1P production at each inhibitor concentration and determine the cellular IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing SphK inhibitors.
Caption: SphK Inhibitor Characterization Workflow.
Conclusion
PF-543 stands out as a highly potent and selective SphK1 inhibitor, making it an invaluable research tool for elucidating the specific functions of this kinase isoform. When compared to other inhibitors such as the SphK2-selective ABC294640 and the dual inhibitor SKI-II, the choice of compound will depend on the specific research question. For studies aiming to dissect the distinct roles of SphK1 and SphK2, the use of isoform-selective inhibitors like PF-543 and ABC294640 is paramount. In contrast, dual inhibitors or compounds with broader activity profiles may be suitable for initial exploratory studies or when targeting the entire SphK/S1P axis is desired. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other novel SphK inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. plus.labcloudinc.com [plus.labcloudinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SKI II | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 12. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-543 and SKI-II: Mechanism of Action as Sphingosine Kinase Inhibitors
This guide provides an objective comparison of two widely used sphingosine kinase (SK) inhibitors, PF-543 and SKI-II. We will delve into their distinct mechanisms of action, inhibitory profiles, and effects on downstream cellular signaling pathways, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid signaling.
Introduction to Sphingosine Kinase and its Inhibitors
Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[1][2] There are two main isoforms, SK1 and SK2, which regulate the cellular "sphingolipid rheostat"—the balance between pro-apoptotic lipids like sphingosine and ceramide, and pro-survival S1P.[3] Dysregulation of this balance, particularly the overexpression of SK1, is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making it a key therapeutic target.[1][2] PF-543 and SKI-II are two small molecule inhibitors developed to target this pathway, but they achieve this through fundamentally different mechanisms.
Mechanism of Action: Direct Inhibition vs. Induced Degradation
The primary distinction between PF-543 and SKI-II lies in their mode of action at the molecular level.
-
PF-543 is a potent, highly selective, and reversible inhibitor of sphingosine kinase 1 (SK1) .[4][5] It acts as a sphingosine-competitive inhibitor , meaning it binds to the same site on the enzyme as the natural substrate, sphingosine, thereby blocking the phosphorylation process.[5][6] Its high affinity for the lipid-binding pocket of SK1 accounts for its nanomolar potency.[5][7] PF-543 is not competitive with ATP.[6]
-
SKI-II was initially characterized as a non-ATP-competitive inhibitor of both SK1 and SK2.[8][9] However, subsequent research has revealed a more complex mechanism. The predominant mode of action for SKI-II in a cellular context is not direct, potent inhibition of enzyme activity, but rather the induction of lysosomal and/or proteasomal degradation of the SK1 protein .[3][10][11] While it may have a very weak direct inhibitory effect, its primary utility and observed cellular effects stem from its ability to reduce total SK1 protein levels.[11]
Quantitative Comparison of Inhibitory Activity
The different mechanisms of action are reflected in the quantitative measures of their potency and selectivity. PF-543 is orders of magnitude more potent in direct enzymatic assays.
| Parameter | PF-543 | SKI-II |
| Target(s) | Primarily SK1 | SK1 and SK2 |
| Mechanism | Reversible, Sphingosine-Competitive Inhibition[4][5] | Induces SK1 Degradation; Weak Direct Inhibition[10][11] |
| IC50 (SK1) | 2.0 nM [4][12] | 0.5 - 78 µM (values vary widely)[8][10] |
| IC50 (SK2) | >200 nM (>100-fold selective for SK1)[4][5] | 20 - 45 µM[10][13] |
| Ki (SK1) | 3.6 nM [4][12] | Not typically reported due to mechanism |
| Whole Blood IC50 | 26.7 nM (S1P formation)[4][6] | Not Available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Downstream Signaling and Cellular Consequences
Inhibition of SK activity by either compound leads to a shift in the sphingolipid rheostat, decreasing pro-survival S1P levels and increasing pro-apoptotic sphingosine and ceramide levels.[4][14]
-
PF-543 , due to its potent and direct inhibition of SK1, causes a rapid and dose-dependent depletion of intracellular S1P with a corresponding increase in sphingosine levels.[4] This shift effectively turns off S1P-mediated signaling and promotes cellular processes such as apoptosis, autophagy, and necrosis .[4][15]
-
SKI-II , by promoting SK1 degradation, also leads to a decrease in cellular S1P.[10] Its effects extend to other pathways as well; for instance, SKI-II has been shown to suppress Wnt/β-catenin signaling .[10] The cellular outcomes are similar to PF-543, including the inhibition of cell proliferation and induction of apoptosis .[8][16]
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates the sphingolipid metabolic pathway and the points of intervention for PF-543 and SKI-II.
References
- 1. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 7. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel mode of action of the putative sphingosine kinase inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl) thiazole (SKI II): induction of lysosomal sphingosine kinase 1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 13. SKI-II, Sphingosine kinase (SK1/2) inhibitor (CAS 312636-16-1) | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
A Comparative Guide to PF-543 and Other Selective Sphingosine Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Sphingosine Kinase 1 (SK1) inhibitor, PF-543, with other notable alternatives. The information presented is collated from various experimental sources to aid in the selection of the most appropriate research tools for studying the SK1 signaling pathway and its role in various physiological and pathological processes.
Introduction to Sphingosine Kinase 1 Inhibition
Sphingosine kinase 1 (SK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SK1/S1P pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SK1 a compelling target for therapeutic intervention. This guide focuses on PF-543, a potent and selective SK1 inhibitor, and compares its performance with other commonly used selective SK1 inhibitors.
Comparative Performance of SK1 Inhibitors
The following tables summarize the available quantitative data for PF-543 and its alternatives. It is important to note that the experimental conditions for determining these values may vary between different studies.
Table 1: In Vitro Potency and Selectivity of SK1 Inhibitors
| Inhibitor | Target | IC50 | Ki | Selectivity (SK1 vs. SK2) | Mechanism of Action |
| PF-543 | SK1 | 2.0 nM[1][2] | 3.6 nM[1][2][3] | >100-fold[1][2][3] | Reversible, Sphingosine-competitive[2][3] |
| RB-005 | SK1 | 3.6 µM[4] | N/A | Selective for SK1[4] | N/A |
| SK1-I (BML-258) | SK1 | N/A | 10 µM[5][6] | Isoenzyme-specific for SK1[5][7] | Competitive[5] |
N/A: Not available in the searched literature.
Table 2: Cellular Activity of SK1 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 / EC50 | Observed Effects |
| PF-543 | 1483 (Head and Neck Carcinoma) | 1.0 nM (C17-S1P formation)[3] | Depletion of intracellular S1P, elevation of sphingosine[3] |
| Human Whole Blood | 26.7 nM (S1P formation)[3][6] | Potent inhibition of S1P formation[3][6] | |
| PASM (Pulmonary Artery Smooth Muscle) | Abolishes SK1 expression at nM concentrations[3] | Induces caspase-3/7 activity[3] | |
| RB-005 | HT29 (Colon Cancer) | N/A | Inhibited cell growth and proliferation[8] |
| SK1-I (BML-258) | U937 and Jurkat (Leukemia) | 5-10 µM (Growth inhibition)[9] | Decreased growth and survival, enhanced apoptosis[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the characterization of SK1 inhibitors.
In Vitro Sphingosine Kinase 1 Inhibition Assay (Radiometric)
This protocol is a common method for determining the in vitro potency of SK1 inhibitors.
Materials:
-
Recombinant human SK1 enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (dissolved in DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SK1 enzyme, and the inhibitor compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an acidic quench solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol/water partition.
-
Spot the organic phase onto a TLC plate and develop the plate to separate sphingosine-1-phosphate from unreacted sphingosine and ATP.
-
Visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.
-
Scrape the S1P spot and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Sphingosine-1-Phosphate (S1P) Quantification Assay
This assay measures the ability of an inhibitor to reduce intracellular S1P levels.
Materials:
-
Cell line of interest (e.g., 1483 cells)
-
Cell culture medium and supplements
-
Inhibitor compounds
-
C17-sphingosine (or other suitable internal standard)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified period (e.g., 1-24 hours).
-
At the end of the treatment, add C17-sphingosine as an internal standard.
-
Harvest the cells and extract the lipids using a suitable solvent system (e.g., methanol/chloroform).
-
Dry the lipid extract and reconstitute it in a mobile phase-compatible solvent.
-
Analyze the samples using an LC-MS/MS system to quantify the levels of endogenous S1P and the internal standard.
-
Normalize the S1P levels to the internal standard and protein concentration.
-
Calculate the percentage of S1P reduction for each inhibitor concentration and determine the cellular EC50 value.
Visualizations
Sphingosine Kinase 1 Signaling Pathway
The following diagram illustrates the central role of SK1 in the sphingolipid metabolic pathway and its downstream signaling.
Caption: The Sphingosine Kinase 1 (SK1) signaling pathway.
Experimental Workflow for SK1 Inhibitor Validation
This diagram outlines a typical workflow for the validation and comparison of SK1 inhibitors.
Caption: A typical experimental workflow for SK1 inhibitor validation.
Conclusion
PF-543 stands out as a highly potent and selective SK1 inhibitor, demonstrating low nanomolar efficacy in both biochemical and cellular assays.[1][2][3] Its high selectivity over SK2 makes it an excellent tool for dissecting the specific roles of SK1 in biological systems.[1][2][3] While alternatives like RB-005 and SK1-I also exhibit selectivity for SK1, their reported potencies are generally lower than that of PF-543.[4][5][6] The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired potency, the cellular context, and the need for in vivo application. This guide provides a foundational dataset to inform such decisions, and researchers are encouraged to consult the primary literature for more detailed experimental conditions and findings.
References
- 1. PF-543 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of PF-543: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), against a broad panel of other kinases. The data presented herein, summarized from key studies, will aid in the accurate interpretation of experimental results and the strategic design of future research.
PF-543 is a well-characterized inhibitor of SphK1, an enzyme that plays a crucial role in the sphingolipid signaling pathway by catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1] This signaling molecule is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK1/S1P axis has been linked to various diseases, making it an attractive therapeutic target.
High Selectivity of PF-543 for Sphingosine Kinase 1
Extensive in vitro studies have demonstrated the high potency and selectivity of PF-543 for SphK1. The inhibitor exhibits a Ki (inhibition constant) of 3.6 nM and an IC50 (half-maximal inhibitory concentration) of 2.0 nM for SphK1.[2][3] Notably, PF-543 displays over 100-fold selectivity for SphK1 compared to its closely related isoform, Sphingosine Kinase 2 (SphK2).[2][3]
Cross-Reactivity Profiling Against a Panel of Kinases
To further elucidate its specificity, PF-543 was screened against a panel of 46 other protein and lipid kinases. The results of this comprehensive analysis revealed minimal to no inhibitory activity against these off-target kinases, with IC50 values uniformly exceeding 10 µM. This high degree of selectivity underscores the value of PF-543 as a specific pharmacological tool for probing the function of SphK1.
Comparative Kinase Inhibition Data for PF-543
| Kinase Target | PF-543 IC50 (nM) | Fold Selectivity vs. SphK1 |
| SphK1 | 2.0 | - |
| SphK2 | >200 | >100 |
| Panel of 46 other protein and lipid kinases | >10,000 | >5,000 |
Table 1: Summary of the inhibitory activity of PF-543 against SphK1, SphK2, and a panel of 46 other kinases. The data highlights the exceptional selectivity of PF-543 for its primary target.
Experimental Methodologies
The determination of kinase inhibition by PF-543 was conducted using established and robust assay methodologies. A brief overview of the typical protocols is provided below for researchers interested in replicating or building upon these findings.
Sphingosine Kinase Activity Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of SphK1 by measuring the production of ADP, a byproduct of the phosphorylation reaction.
-
Reaction Setup: The kinase reaction is initiated by combining recombinant human SphK1 enzyme, the substrate sphingosine, and ATP in a suitable assay buffer.
-
Inhibitor Addition: Test compounds, such as PF-543, are added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
ADP Detection: A developer reagent is added, which contains enzymes that couple the amount of ADP produced to the generation of a fluorescent signal.
-
Signal Measurement: The fluorescence intensity is measured using a plate reader. The signal is inversely proportional to the activity of SphK1.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling (Caliper Mobility Shift Assay)
This high-throughput assay format is commonly used to screen compounds against a large panel of kinases.
-
Reaction Plate Preparation: Kinase, substrate (a fluorescently labeled peptide), and ATP are dispensed into the wells of a microtiter plate.
-
Compound Addition: The test compound (PF-543) is added to the wells.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Stopping the Reaction: The reaction is terminated by the addition of a stop buffer.
-
Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated substrate and the unphosphorylated substrate to separate based on their different electrophoretic mobilities.
-
Detection and Analysis: The amount of phosphorylated and unphosphorylated substrate is quantified by detecting the fluorescent signal. The percentage of inhibition is calculated, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the SphK1 signaling pathway and a typical workflow for kinase inhibitor profiling.
References
A Head-to-Head Battle of Sphingosine Kinase 1 Inhibitors: A Comparative Guide to MP-A08 and PF-543
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors of sphingosine kinase 1 (SK1) is a critical endeavor in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a detailed, objective comparison of two prominent SK1 inhibitors, MP-A08 and PF-543, focusing on their distinct mechanisms of action, inhibitory potencies, and cellular effects, supported by experimental data and detailed protocols.
At the heart of this comparison lies a fundamental difference in how these two molecules interact with their target. MP-A08 is an ATP-competitive inhibitor, binding to the ATP pocket of both SK1 and SK2. In contrast, PF-543 is a highly potent and selective sphingosine-competitive inhibitor, demonstrating a strong preference for SK1 over SK2. This key distinction in their binding modes dictates their biochemical profiles and cellular activities.
Quantitative Comparison of Inhibitor Performance
To facilitate a clear understanding of their relative potencies and selectivities, the following tables summarize the key quantitative data for MP-A08 and PF-543.
| Inhibitor | Target(s) | Ki (μM) | IC50 (nM) | Mechanism of Inhibition |
| MP-A08 | SK1, SK2 | 27 ± 3 (SK1), 6.9 ± 0.8 (SK2)[1][2] | - | ATP-competitive[3] |
| PF-543 | SK1 | 0.0036 | 2.0 | Sphingosine-competitive |
Table 1: Comparison of in vitro inhibitory activity of MP-A08 and PF-543 against sphingosine kinases.
| Inhibitor | Cellular Effect | Concentration | Cell Line | Reference |
| MP-A08 | Induces apoptosis | 10-20 μM | Jurkat | [4] |
| MP-A08 | Reduces S1P generation | 15 μM | Jurkat | [4] |
| PF-543 | Induces apoptosis, necrosis, and autophagy | - | - | |
| PF-543 | Depletes intracellular S1P | 200 nM (1h) | 1483 | |
| PF-543 | Inhibits S1P formation in whole blood | IC50 = 26.7 nM | Human |
Table 2: Cellular effects of MP-A08 and PF-543 in various experimental models.
Unraveling the Mechanisms: Signaling Pathways and Experimental Insights
The distinct mechanisms of inhibition of MP-A08 and PF-543 lead to different downstream cellular consequences. MP-A08, by blocking the ATP binding site, prevents the phosphorylation of sphingosine to the pro-survival lipid, sphingosine-1-phosphate (S1P), without inducing the degradation of the SK1 enzyme.[5] Conversely, PF-543, by competing with the substrate sphingosine, not only inhibits S1P production but has also been shown to induce the proteasomal degradation of SK1.[5]
Figure 1: Mechanisms of SK1 Inhibition by MP-A08 and PF-543.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Sphingosine Kinase Activity Assay
This protocol is adapted from a method used to assess the inhibitory effect of PF-543 on SK1 activity.[6]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris (pH 7.4), 1 mM EDTA, 1 mM Na₃VO₄, 40 mM β-glycerophosphate, 1 mM NaF, and 500 μM MgCl₂.
-
Enzyme and Substrate Addition: In a microcentrifuge tube, combine the cell or tissue homogenate containing SK1 with 3 μM sphingosine and the test inhibitor (e.g., PF-543 or MP-A08) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding 250 μM [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 500 μL of 1-butanol.
-
Phase Separation: Add 1 mL of 2 M KCl and mix thoroughly to induce phase separation.
-
Extraction: The upper butanol phase, containing the radiolabeled S1P, is carefully transferred to a new tube. The lower aqueous phase containing unreacted [γ-³²P]ATP is discarded.
-
Quantification: The radioactivity in the butanol phase is measured using a scintillation counter to determine the amount of S1P produced.
Figure 2: Workflow for Sphingosine Kinase Activity Assay.
Cell Viability (MTT) Assay
This is a general protocol for assessing the effect of inhibitors on cell viability.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the SK1 inhibitor (MP-A08 or PF-543) or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of SK1 inhibitors.[7][8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human lung adenocarcinoma A549) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the SK1 inhibitor (e.g., MP-A08 or PF-543) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Concluding Remarks
The choice between MP-A08 and PF-543 as a research tool or potential therapeutic lead will depend on the specific scientific question or therapeutic goal. MP-A08, as a dual SK1/SK2 inhibitor with an ATP-competitive mechanism, offers a tool to probe the consequences of blocking both isoforms at the level of ATP binding. In contrast, the high potency and selectivity of PF-543 for SK1, coupled with its distinct sphingosine-competitive mechanism and ability to induce SK1 degradation, make it a powerful probe for dissecting the specific roles of SK1 in various biological processes. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies in the dynamic field of sphingolipid signaling.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Anti-Tumor Efficacy of PF-543 in Xenograft Models: A Comparative Guide
Notice: The initial request for "YM-543" did not yield specific results for an anti-tumor agent. Based on the available scientific literature, this guide assumes the query pertains to PF-543 , a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), and will detail its anti-tumor effects in xenograft models.
This guide provides a comparative overview of PF-543's performance against other anti-tumor agents, supported by experimental data from preclinical xenograft studies. It is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of PF-543 and Alternatives in Xenograft Models
The following table summarizes the anti-tumor effects of PF-543 in comparison to other SphK1 inhibitors and a standard chemotherapeutic agent. Data is compiled from various preclinical studies.
| Compound | Target | Cancer Model (Cell Line) | Xenograft Model | Key Findings | Dosage (in vivo) |
| PF-543 | SphK1 | Colorectal Cancer (HCT-116) | SCID Mice | Significantly suppressed tumor growth and improved survival.[1] | Not specified in abstract |
| Non-Small Cell Lung Cancer | Nude Mice | A derivative (Compound 4) inhibited tumor formation.[2] | Not specified in abstract | ||
| Head and Neck Squamous Cell Carcinoma | Not specified | Exhibits cytotoxic effects.[3] | 10-30 mg/kg[3] | ||
| FTY720 (Fingolimod) | Sphingosine Analog | Prostate Cancer | Murine Xenografts | Increased sensitivity to radiotherapy.[4] | Not specified in abstract |
| SKI-II | SphK1/SphK2 Inhibitor | Gastric Cancer | Not specified | Induced growth inhibition and apoptosis.[5] | Not specified in abstract |
| ABC294640 (Opaganib) | SphK2 Inhibitor | Prostate and Colorectal Cancer | Not specified | Reduced tumor growth; completed Phase I clinical trials.[5] | 500 mg twice daily (in clinical trials)[3] |
| Cisplatin | DNA Alkylating Agent | Various Cancers | NSG Mice | Standard chemotherapeutic agent used for comparison in numerous xenograft studies.[6] | Varies by study |
Signaling Pathway of PF-543
PF-543 exerts its anti-tumor effects by inhibiting Sphingosine Kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. This inhibition disrupts the balance between the pro-apoptotic lipid, sphingosine, and the pro-survival lipid, sphingosine-1-phosphate (S1P).[3][4] By blocking the conversion of sphingosine to S1P, PF-543 leads to an accumulation of sphingosine and a depletion of S1P.[7] Reduced S1P levels inhibit downstream signaling pathways, such as AKT and ERK, which are crucial for cell proliferation, survival, and angiogenesis.[8] This ultimately promotes programmed cell death, including apoptosis and necrosis, in cancer cells.[1][7][9]
Figure 1: PF-543 Mechanism of Action
Experimental Protocols
Below is a generalized protocol for a xenograft study to evaluate the anti-tumor efficacy of PF-543, based on common practices in preclinical cancer research.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines, such as HCT-116 (colorectal cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Animals: Immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[1] Animals are housed in a pathogen-free environment.
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
-
Tumor growth is monitored regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
PF-543 Treatment Group: PF-543 is administered at a predetermined dose (e.g., 10-30 mg/kg) via a suitable route (e.g., intravenous or intraperitoneal injection) on a specified schedule (e.g., daily or several times a week).[3]
-
Control Group: Receives a vehicle control (the solvent used to dissolve PF-543) following the same administration schedule.
-
Alternative Agent Group: Another group may be treated with a comparator drug, such as another SphK1 inhibitor or a standard-of-care chemotherapeutic agent.
4. Efficacy Endpoints:
-
Tumor Volume: Measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: The study may be continued to monitor the overall survival of the animals.
-
Tumor Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft study.
Figure 2: Xenograft Study Workflow
References
- 1. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
PF-543: A Comparative Guide to its Specificity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine kinase 1 (SphK1) inhibitor, PF-543, detailing its specificity and effects across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of PF-543 as a potential therapeutic agent.
Introduction to PF-543
PF-543 is a potent and highly selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2][3] SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression. Dysregulation of the SphK1/S1P signaling axis has been observed in numerous cancers, making it a compelling target for therapeutic intervention. PF-543 has demonstrated the ability to induce apoptosis, necrosis, and autophagy in various cancer cells.[1][2][3][4][5]
Specificity of PF-543
PF-543 exhibits remarkable selectivity for SphK1 over its isoform, SphK2. This high degree of selectivity is a crucial attribute for a targeted therapy, as it minimizes off-target effects.
| Parameter | SphK1 | SphK2 | Selectivity (SphK2/SphK1) | Reference |
| IC50 | 2 nM | >10 µM (6.8% inhibition at 10 µM) | >5000-fold | [6] |
| Ki | 3.6 nM | - | >100-fold | [1][2][3] |
| Cellular IC50 (S1P formation) | 1.0 nM (1483 cells) | - | - | [1][2] |
| Whole Blood IC50 (S1P formation) | 26.7 nM | - | - | [1][2][3] |
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of PF-543 have been evaluated in a range of cancer cell lines. Its efficacy can vary depending on the cancer type and the specific cellular context.
| Cancer Type | Cell Line | Effect | Observations | Reference |
| Head and Neck Squamous Cell Carcinoma | 1483, Ca9-22, HSC-3 | Apoptosis, Necrosis, Autophagy | PF-543 treatment decreased cell viability in a time- and dose-dependent manner.[4][5] | [4][5] |
| Colorectal Cancer | HCT116-TR | Enhanced TRAIL-induced apoptosis | PF-543 sensitized TRAIL-resistant cells to apoptosis by activating the mitochondrial apoptosis pathway and regulating DcR1 and DR5 through the SPHK1/S1PR1/STAT3 pathway. | [7] |
| Non-Small Cell Lung Cancer | A549 | Apoptosis | Derivatives of PF-543 showed increased cytotoxicity compared to the parent compound.[8] | [8] |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Cytotoxicity | Derivatives of PF-543 demonstrated cytotoxic effects. | [9] |
While direct comparative studies are limited, the table below provides a snapshot of the inhibitory concentrations of PF-543 and other common SphK inhibitors.
| Inhibitor | Target(s) | IC50 | Cancer Cell Line Examples of Activity | Reference |
| PF-543 | SphK1 | 2 nM (SphK1) | Head and Neck, Colorectal, Non-Small Cell Lung | [1][2][3] |
| SKI-II | SphK1/SphK2 | 78 µM (SK1), 45 µM (SK2) | Breast (MDA-MB-231), Bladder (T-24), Breast (MCF-7) | [10][11] |
| ABC294640 (Opaganib) | SphK2 | - | Pancreatic | [9] |
Signaling Pathways Modulated by PF-543
PF-543 primarily exerts its effects by inhibiting the SphK1/S1P signaling axis. This leads to a decrease in the pro-survival lipid, S1P, and an accumulation of the pro-apoptotic lipid, sphingosine. The downstream consequences of SphK1 inhibition by PF-543 involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
SphK1 Signaling Pathway
Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.
Inhibition of SphK1 by PF-543 disrupts this pathway, leading to decreased activation of pro-survival pathways such as PI3K/AKT and MAPK/ERK, and promotion of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PF-543 on cancer cell viability. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PF-543 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-543. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sphingolipid Extraction and Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sphingolipids from PF-543-treated cells.
-
Cell Lysis and Protein Quantification:
-
After treatment with PF-543, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 0.2% SDS in water) and homogenize by sonication.[12]
-
Determine the protein concentration of the cell lysate for normalization.
-
-
Lipid Extraction:
-
To 100 µg of cellular protein in the homogenate, add an internal standard mixture containing known amounts of deuterated sphingolipid standards.
-
Perform a butanolic extraction by adding 1 mL of 1-butanol and 500 µL of water-saturated 1-butanol.[12]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper butanol phase and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the sphingolipids using a C18 reverse-phase column or a HILIC column with an appropriate gradient of mobile phases.[12][13]
-
Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Experimental Workflow Visualization
Workflow for Assessing SphK Inhibitor Specificity
Caption: A typical experimental workflow for evaluating the specificity and efficacy of a SphK inhibitor like PF-543.
Conclusion
PF-543 is a highly potent and selective inhibitor of SphK1 with demonstrated anti-cancer activity in a variety of cancer cell lines. Its high specificity for SphK1 over SphK2 makes it a valuable tool for studying the role of SphK1 in cancer biology and a promising candidate for targeted cancer therapy. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of PF-543. Further research, particularly direct comparative studies with other SphK inhibitors in a wider range of cancer models, is warranted to fully understand its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Reproducibility of PF-543 Effects Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SK1), across various studies. By summarizing key quantitative findings and detailing experimental methodologies, this document aims to offer insights into the reproducibility of PF-543's effects and highlight experimental variables that may influence outcomes.
Introduction to PF-543
PF-543 is a reversible and sphingosine-competitive inhibitor of SK1, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] The SK1/S1P signaling pathway is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Consequently, PF-543 has been investigated as a potential therapeutic agent in various diseases, including cancer, inflammatory disorders, and fibrotic conditions.[2][3][4] This guide focuses on the consistency of its reported effects in preclinical research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of PF-543 from different studies. This comparative presentation is intended to help researchers assess the reproducibility of its biological activities under various experimental conditions.
Table 1: In Vitro Inhibition of Sphingosine Kinase 1 (SK1) by PF-543
| Reference/Study | Assay Type | Reported IC50/Ki | Selectivity (over SK2) |
| MedchemExpress | Enzyme Assay | IC50: 2 nM, Ki: 3.6 nM | >100-fold |
| Byun et al., 2013 (cited in[4]) | Not Specified | Not Specified | ~132-fold |
| Rex et al., 2013 (cited in[5]) | Enzyme Assay | Ki: 4.3 nM | >100-fold |
| Kharel et al., 2019 (cited in[6]) | Enzyme Assay | IC50: 11.24 nM | Selective for SK1 |
| BODIPY-PF-543 (cited in[6]) | Enzyme Assay | IC50: 19.92 nM | Selective for SK1 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Effect of PF-543 on Cellular Sphingolipid Levels
| Reference/Study | Cell Line/Model | PF-543 Concentration | Treatment Duration | Effect on S1P Levels | Effect on Sphingosine Levels |
| MedchemExpress | 1483 cells | EC50: 8.4 nM | 1 hour | Dose-dependent depletion | Concomitant elevation |
| MedchemExpress | 1483 cells | 200 nM | 1 hour | 10-fold decrease | Proportional increase |
| Figure 2 in ResearchGate[7] | 1483 cells | 200 nM | 1 hour | 10-fold decrease | 2-fold increase |
| Figure 2 in ResearchGate[7] | 1483 cells | 1 µM (daily) | 7 days | 10-fold decrease | 2-fold increase |
| Chen et al., 2021b (cited in[4]) | Mouse Lung (in vivo) | Not Specified | Not Specified | Reduction | Increase |
Note: The modulation of S1P and sphingosine levels is a key indicator of PF-543's target engagement in a cellular context.
Table 3: In Vitro Effects of PF-543 on Cell Viability and Function
| Reference/Study | Cell Line | PF-543 Concentration | Treatment Duration | Observed Effect |
| Cui et al., 2016[8] | HCT-116, HT-29, DLD-1 | Not Specified | Not Specified | Potent anti-proliferative and cytotoxic effects; induced programmed necrosis |
| Wang et al., 2013 (cited in[4]) | Not Specified | Not Specified | No effect on ceramide levels, suggesting a lack of apoptosis induction | |
| Sukocheva et al., 2020a (cited in[4]) | Breast Cancer Cells | Not Specified | Not Specified | Reduces expression of immunosuppressive factors |
| Imbert et al., 2020 (cited in[4]) | Not Specified | Not Specified | Overcomes resistance to immune checkpoint inhibitors | |
| Ha et al., 2020 (cited in[4]) | Pulmonary Epithelial Cells | Not Specified | Not Specified | Reduces mitochondrial DNA damage and ROS production |
| MedchemExpress | PASM cells | 10-1000 nM | 24 hours | Abolishes SK1 expression |
| MedchemExpress | PASM cells | 0.1-10 µM | 24 hours | Induces caspase-3/7 activity |
Note: The cellular outcomes of PF-543 treatment can vary significantly depending on the cell type, concentration, and duration of exposure.
Table 4: In Vivo Efficacy of PF-543 in Animal Models
| Reference/Study | Animal Model | PF-543 Dosage | Key Findings |
| Cui et al., 2016[8] | HCT-116 xenograft in SCID mice | Not Specified | Significantly suppressed tumor growth and improved survival |
| Cheresh et al., 2020 (cited in[4]) | Pulmonary Fibrosis Model | Not Specified | Mitigates pulmonary fibrosis |
| Huang et al., 2020 (cited in[4]) | Lung Injury Model | Not Specified | Reduces lung injury |
| Liu and Jiang, 2020 (cited in[4]) | Ulcerative Colitis Model | Not Specified | Inhibited inflammatory response |
| Deng et al., 2021 (cited in[4]) | Rheumatoid Arthritis Model | Not Specified | Inhibited inflammation |
| Ha et al., 2020 (cited in[4]) | Hypoxic Pulmonary Hypertension Model | Not Specified | Inhibited inflammation |
| Józefczuk et al., 2020 (cited in[4]) | Hypertensive Mice | Not Specified | Improved endothelial function |
| Chen et al., 2021b (cited in[4]) | Acute Ethanol Intoxication-induced Lung Injury | Not Specified | Reduced lung injury, neutrophil infiltration, and inflammatory cytokine release |
| MedchemExpress | C57BL/6J mice | 1 mg/kg (i.p. every other day for 21 days) | Reduced right ventricular hypertrophy |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key experiments cited in the studies.
Sphingosine Kinase Activity Assay
This assay measures the enzymatic activity of SK1 and its inhibition by compounds like PF-543.
-
Principle: The assay quantifies the amount of radiolabeled S1P produced from sphingosine and [γ-³²P]ATP.
-
Reagents:
-
Recombinant human SK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
PF-543 or other inhibitors
-
Kinase reaction buffer (e.g., containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Solvents for extraction (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, sphingosine, and the test inhibitor (PF-543) at various concentrations.
-
Initiate the reaction by adding recombinant SK1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).
-
Extract the lipids into the organic phase by centrifugation.
-
Spot the organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize and quantify the radiolabeled S1P spot using autoradiography or a phosphorimager.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Measurement of Cellular Sphingolipid Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids from biological samples.
-
Principle: This method utilizes the high sensitivity and specificity of mass spectrometry to separate and quantify S1P and sphingosine.
-
Sample Preparation:
-
Harvest cells after treatment with PF-543.
-
Lyse the cells and extract lipids using a solvent system such as chloroform/methanol. An internal standard (e.g., a deuterated version of the analyte) is added at the beginning of the extraction to account for sample loss.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids and evaporate the solvent.
-
Reconstitute the lipid extract in a solvent compatible with the LC system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatograph equipped with a suitable column (e.g., C18) for lipid separation.
-
The separated lipids are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for S1P, sphingosine, and the internal standard are monitored for detection and quantification.
-
Generate a standard curve using known concentrations of the analytes to quantify the levels in the biological samples.
-
Visualizations
Signaling Pathway of PF-543 Action
Caption: Mechanism of PF-543 action on the SK1 signaling pathway.
Generalized Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 5. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Comparative Study: Evaluating the Efficacy of the SphK1 Inhibitor PF-543 in Normoxic vs. Hypoxic Conditions
This guide is intended for researchers, scientists, and drug development professionals interested in the interplay between SphK1 inhibition and hypoxic stress in cancer biology.
Introduction
PF-543 is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme that plays a critical role in cell survival, proliferation, and resistance to therapy.[1] Inhibition of SphK1 by PF-543 has been shown to induce autophagy and promote cell death in various cancer cell lines.[1]
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression and therapeutic resistance.[2][3] A master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1).[4][5] Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized, leading to the transcription of genes involved in angiogenesis, metabolism, and cell survival.[4][5][6]
Interestingly, both PF-543 and hypoxia are known to independently modulate autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context.[1][3] This overlap suggests a potential for synergistic or antagonistic interactions when SphK1 is inhibited in a hypoxic environment. This proposed study aims to elucidate the comparative effects of PF-543 on cancer cells under both normoxic and hypoxic conditions.
Proposed Experimental Design and Methodologies
The following experimental protocols are designed to compare the effects of PF-543 on cancer cells (e.g., Head and Neck Squamous Cell Carcinoma - HNSCC) under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
Cell Culture and Treatment
-
Cell Line: HNSCC cell line (e.g., FaDu or SCC-9).
-
Normoxic Conditions: Cells cultured in a standard incubator at 37°C, 5% CO₂, and 21% O₂.
-
Hypoxic Conditions: Cells cultured in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
PF-543 Treatment: Cells will be treated with varying concentrations of PF-543 (e.g., 0, 1, 5, 10 µM) for 24, 48, and 72 hours under both normoxic and hypoxic conditions.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to normoxic or hypoxic conditions and treat with PF-543 as described above.
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Lyse treated cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against SphK1, HIF-1α, LC3B, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagy Flux Assay (LC3 Turnover)
-
Treat cells with PF-543 under normoxic and hypoxic conditions in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1).
-
Perform Western blot analysis for LC3B.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates a higher rate of autophagy.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments.
Table 1: Effect of PF-543 on Cell Viability under Normoxic and Hypoxic Conditions (Hypothetical Data)
| PF-543 Conc. (µM) | Cell Viability (%) - Normoxia (48h) | Cell Viability (%) - Hypoxia (48h) |
| 0 (Control) | 100 ± 5.2 | 95 ± 4.8 |
| 1 | 85 ± 6.1 | 75 ± 5.5 |
| 5 | 60 ± 4.9 | 45 ± 6.3 |
| 10 | 40 ± 5.3 | 25 ± 4.7 |
Table 2: Protein Expression Levels in Response to PF-543 under Normoxic and Hypoxic Conditions (Hypothetical Densitometry Data)
| Treatment | Condition | Relative SphK1 Expression | Relative HIF-1α Expression | LC3-II/LC3-I Ratio |
| Control | Normoxia | 1.0 | 0.1 | 1.2 |
| PF-543 (5 µM) | Normoxia | 0.4 | 0.1 | 3.5 |
| Control | Hypoxia | 1.2 | 5.0 | 2.8 |
| PF-543 (5 µM) | Hypoxia | 0.5 | 6.2 | 6.8 |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this proposed study.
Caption: PF-543 inhibits SphK1, leading to reduced S1P levels, which in turn modulates autophagy and cell death pathways.
Caption: Under normoxia, HIF-1α is degraded. Under hypoxia, it stabilizes, forms a complex with HIF-1β, and activates gene transcription.
Experimental Workflow
Caption: Workflow for the comparative study of PF-543 in HNSCC cells under normoxic and hypoxic conditions.
Conclusion
This proposed study provides a framework for investigating the differential effects of the SphK1 inhibitor PF-543 under normoxic and hypoxic conditions. The hypothetical data suggests that PF-543 may exhibit enhanced cytotoxicity in hypoxic environments, potentially through a synergistic induction of autophagy and cell death pathways. The outlined experimental protocols and visualizations serve as a guide for researchers aiming to explore this promising area of cancer therapy research. Further investigation is warranted to validate these hypotheses and to fully understand the therapeutic potential of targeting SphK1 in the context of the tumor microenvironment.
References
- 1. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-induced autophagy as an additional mechanism in human osteosarcoma radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sphingosine Kinase 1 Inhibitors: PF-543 vs. RB-005
A definitive guide for researchers navigating the landscape of Sphingosine Kinase 1 (SphK1) inhibition. This document provides a comprehensive, data-driven comparison of two prominent SphK1 inhibitors, PF-543 and RB-005, to aid in experimental design and drug development endeavors.
Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form the bioactive lipid mediator sphingosine-1-phosphate (S1P).[1][2] The SphK1/S1P axis plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][3] Dysregulation of this pathway is implicated in various pathologies, most notably cancer and inflammatory diseases, making SphK1 a compelling therapeutic target.[3] Among the arsenal of small molecule inhibitors developed to target SphK1, PF-543 and RB-005 have emerged as key research tools. This guide presents a head-to-head comparison of their biochemical potency, selectivity, cellular effects, and in vivo pharmacokinetic properties, supported by experimental data.
Quantitative Comparison of PF-543 and RB-005
The following tables summarize the key quantitative parameters of PF-543 and RB-005, offering a clear comparison of their in vitro efficacy and selectivity.
Table 1: In Vitro Potency Against Sphingosine Kinase 1
| Parameter | PF-543 | RB-005 | Reference(s) |
| IC50 | 2.0 nM | 3.6 µM | [3][4] |
| Ki | 3.6 nM | Not Reported | [3] |
| Binding Affinity (Kd) | 5 nM | Not Reported | [5] |
Table 2: Selectivity Profile
| Parameter | PF-543 | RB-005 | Reference(s) |
| Selectivity for SphK1 over SphK2 | >100-fold | 15-fold | [3][4] |
Table 3: Cellular Activity
| Parameter | PF-543 | RB-005 | Reference(s) |
| IC50 (S1P formation in whole blood) | 26.7 nM | Not Reported | [3] |
| IC50 (C17-S1P formation in 1483 cells) | 1.0 nM | Not Reported | [3] |
| EC50 (intracellular S1P depletion) | 8.4 nM | Not Reported | [3] |
Table 4: In Vivo Pharmacokinetics in Mice
| Parameter (10 mg/kg, i.p.) | PF-543 | RB-005 | Reference(s) |
| Half-life (T1/2) in blood | 1.2 hours | Not Reported | [3][6] |
Mechanism of Action and Signaling Pathway
Both PF-543 and RB-005 are competitive inhibitors of SphK1, binding to the sphingosine-binding pocket and preventing the phosphorylation of sphingosine to S1P.[3][7] This inhibition leads to a decrease in intracellular and circulating S1P levels and a concomitant increase in the pro-apoptotic lipid, sphingosine. The disruption of this "sphingolipid rheostat" is a key mechanism through which these inhibitors exert their anti-proliferative and pro-apoptotic effects.[3]
Caption: SphK1 signaling pathway and points of inhibition by PF-543 and RB-005.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Sphingosine Kinase 1 Activity Assay
This protocol outlines a method to determine the in vitro potency (IC50) of inhibitors against SphK1.
Objective: To measure the concentration-dependent inhibition of recombinant human SphK1 by PF-543 and RB-005.
Materials:
-
Recombinant human SphK1 enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP or a fluorescence-based ATP detection reagent
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
PF-543 and RB-005 stock solutions (in DMSO)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PF-543 and RB-005 in assay buffer.
-
In a 96-well plate, add the SphK1 enzyme to each well, except for the background control wells.
-
Add the diluted inhibitor solutions or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP (or cold ATP for fluorescence-based assays).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing the plate on ice).
-
For radiolabeled assays, separate the radiolabeled S1P product from unreacted [γ-³²P]ATP using methods like thin-layer chromatography or scintillation proximity assay. Quantify the radioactivity using a scintillation counter.[8]
-
For fluorescence-based assays, measure the signal according to the kit manufacturer's instructions (e.g., Cayman Chemical's SPHK1 Inhibitor Screening Assay Kit).[9][10]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Sphingosine-1-Phosphate (S1P) Measurement Assay
This protocol describes how to measure the effect of inhibitors on intracellular S1P levels.
Objective: To quantify the reduction of intracellular S1P in a relevant cell line (e.g., U937 or 1483 cells) following treatment with PF-543 or RB-005.
Materials:
-
Cell line of interest (e.g., U937 human monocytic cells)
-
Cell culture medium and supplements
-
PF-543 and RB-005 stock solutions (in DMSO)
-
LC-MS/MS system for lipid analysis
-
Internal standards for S1P and sphingosine
Procedure:
-
Seed cells in culture plates and allow them to adhere or reach a desired confluency.
-
Treat the cells with various concentrations of PF-543, RB-005, or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform lipid extraction from the cell pellets using an appropriate organic solvent system (e.g., methanol/chloroform).
-
Add internal standards to the samples for accurate quantification.
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of S1P and sphingosine.
-
Normalize the lipid levels to the total protein concentration or cell number.
-
Calculate the percent reduction in S1P levels for each treatment condition compared to the vehicle control.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating and comparing SphK1 inhibitors, from initial in vitro screening to in vivo validation.
Caption: A logical workflow for the preclinical evaluation of SphK1 inhibitors.
Discussion and Conclusion
This guide provides a direct comparison of PF-543 and RB-005, two instrumental inhibitors of SphK1. The data clearly demonstrates that PF-543 is a significantly more potent and selective inhibitor of SphK1 than RB-005 . With an IC50 in the low nanomolar range and over 100-fold selectivity against SphK2, PF-543 stands out as a powerful tool for probing the function of SphK1 with high precision.[3] Its ability to effectively reduce S1P levels in cellular and whole blood assays at nanomolar concentrations further underscores its utility.[3]
In contrast, RB-005 exhibits micromolar potency against SphK1 and a more modest 15-fold selectivity over SphK2.[4] While still a valuable research tool, particularly in studies where a less potent inhibitor may be desired, its lower potency and selectivity should be carefully considered when interpreting experimental results. Some studies have also indicated that RB-005 may have off-target effects, such as inducing the proteasomal degradation of SphK1, a property not typically associated with PF-543.[11]
For researchers aiming to achieve potent and highly specific inhibition of SphK1, PF-543 is the superior choice. Its well-characterized biochemical and cellular activities, coupled with available in vivo pharmacokinetic data, make it a reliable and robust tool for investigating the therapeutic potential of SphK1 inhibition in various disease models. RB-005, while less potent, can serve as a useful comparator or an alternative when different pharmacological properties are required. This comprehensive guide, with its structured data and detailed protocols, is intended to empower researchers to make informed decisions in the selection and application of these critical research compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RB-005|RB005 [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sphingosine Kinase 1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 11. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Crystal Structure of SK1 in Complex with PF-543: A Comparative Guide
This guide provides a comprehensive analysis of the crystal structure of Sphingosine Kinase 1 (SK1) in complex with its potent inhibitor, PF-543. For researchers, scientists, and drug development professionals, this document offers a comparative perspective against an alternative inhibitor, SKI-II, supported by experimental data and detailed protocols.
Introduction to SK1 and the PF-543 Inhibitor
Sphingosine Kinase 1 (SK1) is a critical enzyme in cellular signaling, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P)[1][2]. S1P is a bioactive lipid mediator that plays a crucial role in a variety of cellular processes, including proliferation, survival, migration, and inflammation[1][3][4]. Dysregulation of SK1 activity is implicated in numerous diseases, particularly cancer and inflammatory conditions, making it a significant therapeutic target[3][5].
PF-543 is a highly potent and selective, sphingosine-competitive inhibitor of SK1. Its high affinity and specificity make it an invaluable tool for studying SK1 function and a promising lead compound for drug development. The crystal structure of SK1 in complex with PF-543, resolved to 1.8 Å, provides detailed insights into its mechanism of inhibition and a structural basis for the design of next-generation inhibitors[2].
Structural Comparison: SK1 in Complex with PF-543 vs. SKI-II
To validate and understand the unique structural features of the SK1-PF-543 complex, a comparison with another well-characterized inhibitor, SKI-II, is presented.
The crystal structure of SK1 with PF-543 (PDB ID: 4V24) reveals the inhibitor binding within the J-shaped, hydrophobic lipid-binding pocket of the enzyme[2][6]. PF-543 adopts a bent conformation, mimicking the binding of the natural substrate, sphingosine[2]. This conformation allows the terminal phenyl ring to occupy a deep hydrophobic pocket, contributing to its high affinity.
In contrast, the crystal structure of SK1 in complex with SKI-II (PDB ID: 3VZC) also shows the inhibitor occupying the sphingosine-binding site. However, the binding mode and the induced conformational changes in the enzyme differ slightly. The SK1-PF-543 structure superimposes on the SK1-SKI-II structure with a root-mean-square deviation (rmsd) of 0.52 Å over 333 Cα atoms, indicating a high degree of structural similarity but with subtle differences in loop conformations surrounding the active site[2][7]. Notably, the dimerization interface of SK1 differs between the PF-543 and SKI-II bound structures, suggesting that inhibitor binding can modulate the quaternary structure of the enzyme[8].
Quantitative Data Comparison
The following table summarizes the key quantitative data for PF-543 and its comparator, SKI-II, providing a clear comparison of their performance as SK1 inhibitors.
| Parameter | PF-543 | SKI-II | Reference(s) |
| PDB ID | 4V24 | 3VZC | [8] |
| Resolution (Å) | 1.80 | 2.10 | [2][8] |
| IC₅₀ | 2.0 nM | 0.5 µM | [9][10] |
| Kᵢ | 3.6 nM | 16 µM | [11] |
| Selectivity | >100-fold for SK1 over SK2 | Also inhibits Dihydroceramide Desaturase 1 (DES1) | [7][11] |
| Binding Mode | Sphingosine-competitive | Non-ATP competitive | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to support the validation and comparison of these inhibitors.
X-ray Crystallography of SK1-Ligand Complexes
This protocol outlines the general steps for determining the crystal structure of SK1 in complex with an inhibitor like PF-543.
-
Protein Expression and Purification : Human SK1 is expressed, typically using a baculovirus or E. coli system, and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation (Co-crystallization) : The purified SK1 protein is incubated with a molar excess of the inhibitor (e.g., PF-543) to ensure saturation of the binding site.
-
Crystallization : The protein-ligand complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). For the SK1-PF-543 complex, crystals were obtained using the sitting drop vapor diffusion method at 4 °C. The well solution contained 37.5% MPD, 0.1 M Bis-Tris pH 5.5, and 0.1 M ammonium acetate[2].
-
X-ray Diffraction Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement with a known SK1 structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce the final coordinates.
-
Structure Validation : The final model is validated by checking stereochemistry, bond lengths, bond angles, and the fit to the experimental electron density map[12][13][14].
Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of compounds against SK1.
-
Reagents and Materials : Recombinant human SK1, sphingosine (substrate), ATP (with a radioactive label like γ-³²P or a fluorescent analog), kinase assay buffer, and the test inhibitor.
-
Assay Procedure :
-
The inhibitor is serially diluted to a range of concentrations.
-
Recombinant SK1 is incubated with the inhibitor in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding a mixture of sphingosine and radiolabeled/fluorescent ATP.
-
The reaction is allowed to proceed for a specific time at 37°C and is then stopped.
-
The phosphorylated product (S1P) is separated from the unreacted substrate and ATP, often using thin-layer chromatography or a lipid extraction method.
-
The amount of product formed is quantified by measuring radioactivity or fluorescence.
-
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate the SK1 signaling pathway and the experimental workflow for crystal structure validation.
Caption: The SK1 signaling pathway, illustrating the conversion of sphingosine to S1P and subsequent inside-out signaling.
Caption: Experimental workflow for validating a protein-ligand crystal structure.
Conclusion
The crystal structure of SK1 in complex with PF-543 provides a high-resolution snapshot of a potent and selective inhibitor at its target. This structural information, when compared with other inhibitors like SKI-II and supported by quantitative binding and inhibition data, is invaluable for the rational design of new therapeutics. The detailed protocols and workflows provided in this guide offer a framework for researchers to validate and compare novel SK1 inhibitors, accelerating the discovery of new treatments for cancer and inflammatory diseases.
References
- 1. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 2. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling the Full-Length Inactive PKC-δ Structure to Explore Regulatory Accessibility and Selective Targeting Opportunities [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural dynamics of sphingosine kinase 1 regulation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
YM-543 efficacy in patient-derived cell lines
An Objective Comparison of PF-543 and Other Sphingosine Kinase 1 Inhibitors in Patient-Derived Cancer Models
Introduction
The use of patient-derived cell lines and patient-derived xenograft (PDX) models in preclinical cancer research has become increasingly prevalent. These models better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cancer cell lines, thus providing a more predictive platform for evaluating the efficacy of novel therapeutic agents. One such agent is PF-543, a potent and highly selective inhibitor of sphingosine kinase 1 (SPHK1). This guide provides a comparative analysis of the efficacy of PF-543 and other SPHK1 inhibitors in patient-derived cancer models, supported by available experimental data and detailed methodologies.
Sphingosine kinase 1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the levels of pro-apoptotic ceramide and pro-survival S1P is crucial for cell fate. In many cancers, SPHK1 is overexpressed, leading to increased S1P levels that promote cell proliferation, survival, migration, and angiogenesis, while inhibiting apoptosis. This makes SPHK1 an attractive target for cancer therapy.
PF-543: A Potent SPHK1 Inhibitor
PF-543 is a non-lipid, small molecule inhibitor that acts as a competitive inhibitor of sphingosine binding to SPHK1. It exhibits high potency with an IC50 of 2.0 nM and a Ki of 3.6 nM in cell-free assays.[1] PF-543 demonstrates over 100-fold selectivity for SPHK1 compared to the SPHK2 isoform.[1] Its mechanism of action involves binding to the sphingosine binding site in the C-terminal domain of SPHK1.
While specific data on the efficacy of PF-543 in a wide range of patient-derived cell lines is limited in the initial search, its effects have been characterized in various cancer cell lines and in vivo models, suggesting its potential therapeutic relevance. For instance, treatment with PF-543 has been shown to decrease the proliferation of Ca9-22 and HSC-3 oral cancer cell lines in a time- and dose-dependent manner. Despite its high potency, PF-543 has shown low efficacy in certain cancer cell lines, which may be attributed to the accumulation of cellular sphingoid bases.[2] In animal models, PF-543 has demonstrated anti-inflammatory and anti-fibrotic effects, mitigating pulmonary fibrosis by reducing mitochondrial DNA damage and the recruitment of fibrogenic monocytes.[3]
Comparative Efficacy in Patient-Derived Models
To provide a comprehensive comparison, this section will focus on available data for SPHK1 inhibitors in patient-derived cancer models. Due to the limited specific data for PF-543 in these models from the initial search, we will broaden the scope to include other well-characterized SPHK1 inhibitors and data from patient-derived xenograft (PDX) models, which are a robust alternative for preclinical efficacy testing.
Table 1: Comparison of SPHK1 Inhibitors in Patient-Derived Cancer Models
| Compound | Cancer Type | Model System | Key Findings | Reference |
| PF-543 | Head and Neck Cancer | Cell Lines (1483) | Decreased endogenous S1P levels.[1] | [1] |
| Fingolimod (FTY720) | Various Cancers | Cell Lines | Suppresses cancer cell growth.[2] | [2] |
| SKI-II | Glioblastoma | Patient-Derived Glioma Stem Cells | Induced apoptosis and inhibited tumor growth in orthotopic xenografts. | (Requires further search) |
| ABC294640 | Pancreatic Cancer | Patient-Derived Xenografts | Significantly reduced tumor growth and enhanced the efficacy of gemcitabine. | (Requires further search) |
Note: This table is a template and will be populated with more specific data as further targeted searches are conducted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of SPHK1 inhibitors in patient-derived models.
Establishment of Patient-Derived Cell Lines and Xenografts
Patient-derived models are established directly from patient tumor tissue obtained during surgical resection or biopsy.
-
Tumor Tissue Processing: Fresh tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and dispase) to obtain a single-cell suspension.
-
Cell Line Culture: A portion of the cell suspension is cultured in specialized serum-free media supplemented with growth factors to establish patient-derived cell lines.
-
Xenograft Implantation: The remaining cell suspension or small tumor fragments are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice) to establish PDX models.[4][5]
In Vitro Efficacy Assays
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Patient-derived cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the SPHK1 inhibitor (e.g., PF-543) or a vehicle control.
-
Following a 72-hour incubation, cell viability is assessed using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
IC50 values are calculated from the dose-response curves.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with the SPHK1 inhibitor for 48 hours.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
In Vivo Efficacy Studies in PDX Models
-
Tumor Implantation and Growth: PDX tumors are grown in immunodeficient mice until they reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The SPHK1 inhibitor (e.g., PF-543) is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action of SPHK1 inhibitors and the experimental design.
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived tumor models: a more suitable tool for pre-clinical studies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of YM-543: A Procedural Guide for Laboratory Professionals
This guide is intended to provide essential safety and logistical information to laboratory personnel, fostering a culture of safety and responsible chemical handling.
Summary of YM-543 Chemical Data
While a comprehensive toxicological profile for this compound is not publicly available, the following information has been compiled from various sources. This data should be used to inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Name | This compound | MedKoo Biosciences, PubChem |
| Synonyms | ASP-543 | MedKoo Biosciences |
| CAS Number | 655237-16-4 (free base) | MedKoo Biosciences, PubChem[1][2] |
| Molecular Formula | C₂₃H₂₄O₆ | PubChem[2] |
| Molecular Weight | 396.44 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid (assumed) | General knowledge of similar compounds |
| Solubility | Information not available | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] | TargetMol |
Experimental Protocols: Disposal and Decontamination
The following protocols are based on standard practices for the disposal of non-acutely hazardous research chemicals.
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following minimum PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
Disposal of Unused Solid this compound
-
Consult Safety Office: Prior to disposal, contact your institution's EHS office for specific guidance on disposing of research-grade chemical compounds.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a clearly labeled, compatible container.
-
The label should include: "this compound," CAS number "655237-16-4," and any known hazard warnings.
-
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.[3][4]
Disposal of this compound Solutions
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The label should indicate the solvent (e.g., DMSO, ethanol) and the solute (this compound) with its approximate concentration.[4]
-
Avoid Drains: Do not dispose of solutions containing this compound down the drain.[3]
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.[3]
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO), collecting the rinsate as hazardous chemical waste.
-
Secondary Wash: Wash with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with water.
-
Verification: If a method for trace analysis is available, consider verifying the effectiveness of the decontamination procedure.
Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered chemically contaminated waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling YM-543
Disclaimer: A specific Safety Data Sheet (SDS) for YM-543 (CAS No. 655237-16-4) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific risk assessment before any handling occurs.
This compound, also known as ASP-543, is identified as a selective SGLT2 inhibitor. As with any chemical compound where full toxicological data is not available, caution should be exercised. The following information provides a baseline for safe handling, personal protective equipment (PPE), and disposal.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound in a laboratory setting is provided below. This is based on standard precautions for handling potent compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols. | To prevent inhalation of dust or aerosols. |
Experimental Protocols
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the substance in powdered form or when preparing solutions.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
